2-Amino-1-(3,4-dihydroxyphenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQARFTXUBHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5090-29-9 (hydrochloride) | |
| Record name | Noradrenalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198144 | |
| Record name | Noradrenalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-61-6 | |
| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noradrenalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noradrenalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORADRENALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHR76MLA92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Chemical Properties of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Noradrenalone)
Abstract: This document provides an in-depth technical overview of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as Noradrenalone or Arterenone. It details the compound's chemical and physical properties, common synthetic routes with experimental protocols, and its biological activities, including its interaction with adrenergic receptors. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource of key technical data and methodologies.
Introduction
This compound is a catecholamine derivative and a significant chemical intermediate in pharmaceutical synthesis. Structurally, it is an analog of norepinephrine, distinguished by a ketone group in place of the hydroxyl group on the beta-carbon of the ethylamine side chain. This structural feature significantly influences its receptor affinity and metabolic pathway compared to endogenous catecholamines like dopamine.[1] The compound, particularly its hydrochloride salt, serves as a reference standard and a precursor in the synthesis of various active pharmaceutical ingredients.[1] Its biological profile, stemming from the catechol moiety, includes antioxidant properties and interactions with adrenergic signaling pathways, making it a subject of interest in cardiovascular and respiratory research.[1]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Noradrenalone, Arterenone, Aminoacetocatechol | [2][3] |
| CAS Number | 499-61-6 | [2][3] |
| Hydrochloride CAS | 5090-29-9 | [1][4] |
| Molecular Formula | C₈H₉NO₃ | [2][3][5] |
| Molecular Weight | 167.16 g/mol | [2][3] |
| Hydrochloride MW | 203.62 g/mol | [1][4] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)O)O | [2][3] |
| InChI Key | CNFQARFTXUBHJY-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 235 °C (decomposition) | [3] |
| Boiling Point | 435.1 °C at 760 mmHg | [3][4] |
| Density | 1.375 g/cm³ | [3][4] |
| Flash Point | 217 °C | [3][4] |
| Vapor Pressure | 3.52 x 10⁻⁸ mmHg at 25 °C | [3] |
| pKa (Predicted) | 7.89 ± 0.20 | [3] |
| LogP | 0.9395 | [3] |
| XLogP3 | 0.6 | [3] |
| H-Bond Donor Count | 3 | [3] |
| H-Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 167.058243 g/mol | [2][3] |
| Topological Polar Surface Area | 83.6 Ų | [2] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been established. The following sections detail the methodologies for two common approaches.
Protocol 1: Friedel-Crafts Acylation
This method involves the acylation of catechol with glycine, facilitated by a Lewis acid catalyst. Zinc chloride (ZnCl₂) is often preferred as it effectively directs the electrophilic substitution to the desired position on the catechol ring.[1]
Methodology:
-
Reactant Preparation: Catechol and glycine are used, with the molar ratio of catechol to glycine maintained between 1:1 and 1:1.1 to minimize side-product formation.[1]
-
Catalyst Addition: Anhydrous Zinc Chloride (ZnCl₂) is added to the reaction mixture as the Lewis acid catalyst.
-
Reaction: The reaction proceeds via the formation of an acylium ion intermediate from glycine, which then performs an electrophilic attack on the activated catechol ring.
-
Purification: The final product is typically purified through crystallization, often after conversion to its hydrochloride salt to improve stability and handling. A minimum purity of 98% is standard for its use as a pharmaceutical intermediate.[1]
Protocol 2: Ammonolysis of α-Halo-3,4-dihydroxyacetophenone
This route involves the reaction of an α-halogenated precursor, such as 3,4-dihydroxy-α-chloroacetophenone, with an amine source.
Methodology:
-
Precursor: The starting material is 3,4-dihydroxy-α-chloroacetophenone.
-
Reaction: The precursor is dissolved in a suitable solvent, such as methanol or ethanol.[5]
-
Ammonolysis: A 35% aqueous ammonia solution is added to the mixture, which acts as the nucleophile to displace the chlorine atom.[5]
-
Isolation: The product, this compound, is isolated from the reaction mixture, often followed by purification steps like recrystallization.
Biological Activity and Signaling Pathways
This compound exhibits several biological activities of interest to drug development professionals.
-
Adrenergic Receptor Interaction: The compound has been studied for its interaction with adrenergic receptors, particularly beta-adrenergic receptors.[1] Activation of these receptors is critical for regulating cardiovascular function and bronchodilation. This activity suggests potential as a therapeutic agent for conditions like heart failure and asthma.[1]
-
Antioxidant Properties: The presence of the catechol structure (the two hydroxyl groups on the phenyl ring) imparts antioxidant capabilities to the molecule.[1]
-
Metabolic Research: The compound has been investigated for potential anti-diabetic effects, with related structures showing reductions in postprandial blood glucose levels in animal models.[1] It is also used in insect biology research.[1]
The conceptual signaling pathway following its interaction with a beta-adrenergic receptor is illustrated below.
Spectroscopic Data
Detailed analysis of the molecular structure is accomplished through various spectroscopic methods. While raw spectral data is beyond the scope of this guide, the expected characteristics are summarized in the table below for reference in analytical studies.
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on the dihydroxyphenyl ring, a singlet for the methylene (-CH₂) protons adjacent to the amine and ketone, and signals for the amine (-NH₂) and hydroxyl (-OH) protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bonded to hydroxyl groups), and the methylene carbon. |
| FT-IR (Infrared) | Characteristic absorption bands for O-H (hydroxyl), N-H (amine), C=O (ketone), and C=C (aromatic) stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (167.058 g/mol ), along with characteristic fragmentation patterns. |
Conclusion
This compound is a well-characterized compound with a defined set of chemical and physical properties. Its synthesis is achievable through established organic chemistry protocols, such as Friedel-Crafts acylation and nucleophilic substitution. The biological significance of Noradrenalone, primarily through its interaction with adrenergic systems and its inherent antioxidant potential, establishes it as a valuable molecule for further investigation and as a key building block in the development of novel therapeutics. This guide provides a foundational repository of technical information to support such research endeavors.
References
"synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride"
An in-depth technical guide on the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, a key intermediate in the pharmaceutical industry for the synthesis of catecholamine drugs such as norepinephrine and isoproterenol.[1][2] This document provides a detailed overview of various synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.
Overview of Synthetic Pathways
The synthesis of this compound hydrochloride, also known as Noradrenalone hydrochloride, typically starts from catechol. The primary strategies involve an initial Friedel-Crafts acylation to form a key intermediate, which is then converted to the final amino compound. The most common routes are summarized below.
Synthesis via Friedel-Crafts Acylation and Hexamine (Delepine Reaction)
This common industrial method involves two main steps: the Friedel-Crafts acylation of catechol to produce an acetophenone intermediate, followed by amination using hexamine and subsequent hydrolysis.
Experimental Protocol
Step 1: Preparation of 2-chloro-1-(3,4-dihydroxyacetophenone)[1] In a suitable reactor, Methylene Chloride (1000 ml) and Aluminium chloride (300 gm) are charged and cooled to 0-5° C. Catechol (100 gm) is added lot-wise. Chloroacetyl chloride (108 gm) is then added drop-wise while maintaining the temperature at 0-5° C. The reaction mass is stirred at 25-30° C for 20-24 hours. After completion, the reaction mass is quenched in aqueous HCl. The resulting solid is filtered, and the wet cake is charged into water containing acetic acid. The solid is filtered again, washed with water, to yield the intermediate.
Step 2: Preparation of this compound Hydrochloride[1] In a round bottom flask, 2-chloro-1-(3,4-dihydroxyacetophenone) (100 gm), Hexamine (87 gm), Isopropyl alcohol (500 ml), and Chloroform (400 ml) are charged. The reaction mass is stirred at reflux temperature for 6 hours. After completion, the reaction is cooled to 25-30° C. The solid is filtered and washed with IPA and Methanol. The resulting intermediate salt is then hydrolyzed using ethanolic HCl to yield the final hydrochloride product, which is filtered and dried.
Data Presentation
| Parameter | Step 1: Acylation | Step 2: Amination | Overall |
| Starting Material | Catechol (100 gm) | 2-chloro-1-(3,4-dihydroxyacetophenone) (100 gm) | Catechol |
| Key Reagents | AlCl₃ (300 gm), Chloroacetyl chloride (108 gm) | Hexamine (87 gm), Ethanolic HCl | - |
| Solvent(s) | Methylene Chloride (1000 ml) | IPA (500 ml), Chloroform (400 ml) | - |
| Temperature | 0-5°C, then 25-30°C | Reflux, then 25-30°C | - |
| Reaction Time | 20-24 hours | 6 hours | - |
| Yield | ~110 gm (crude intermediate)[1] | - | High[1] |
Synthesis via Azide Intermediate
This pathway also begins with the 2-chloro-1-(3,4-dihydroxyacetophenone) intermediate but utilizes a different amination strategy involving an azide displacement followed by catalytic hydrogenation.
Experimental Protocol[3]
Step 1: Azide Formation 10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone is dissolved in 50 ml of acetone. 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide are added. The mixture is refluxed for 24 hours. After cooling, the insoluble materials are removed by filtration, and the filtrate is concentrated under reduced pressure. Ethyl acetate is added to the residue, which is then washed sequentially with water and saturated sodium chloride solution and dried over anhydrous sodium sulfate.
Step 2: Catalytic Hydrogenation The solvent is distilled off under reduced pressure. The resulting oily residue is dissolved in 100 ml of methanol and 13.6 ml of concentrated hydrochloric acid. 1.5 g of 10% palladium on carbon catalyst is added. The mixture is stirred under a hydrogen gas stream for 5 hours at 40° C. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. Acetone is added to the concentrated residue, and the precipitated crystals are collected by filtration.
Data Presentation
| Parameter | Step 1: Azide Formation | Step 2: Hydrogenation | Overall |
| Starting Material | 2-chloro-3',4'-dihydroxyacetophenone (10 g) | Azide intermediate (from 10 g start) | 2-chloro-3',4'-dihydroxyacetophenone |
| Key Reagents | NaI (0.6 g), NaN₃ (5.23 g) | 10% Pd/C (1.5 g), conc. HCl (13.6 ml) | - |
| Solvent(s) | Acetone (50 ml), Ethyl Acetate | Methanol (100 ml), Acetone | - |
| Temperature | Reflux | 40°C | - |
| Reaction Time | 24 hours | 5 hours | 29 hours |
| Yield | - | 5.5 g[3] | 50.4%[3] |
Synthesis via Friedel-Crafts Reaction with Glycine
This method offers a more direct route from catechol to an amino-ketone, bypassing the chloro-intermediate and subsequent amination steps by using glycine directly in a Friedel-Crafts type reaction.
Experimental Protocol[2]
Add 1L of 1,2-dichloroethane into a reaction vessel and cool to 10-15°C. Add 330g of zinc chloride and stir for 20 minutes. Add 110g (1.0mol) of catechol in batches and stir for 30 minutes. Heat the mixture to 70°C. A solution of 75g (1.0mol) of glycine in 1,2-dichloroethane is added dropwise. After the addition, the reaction is heated to reflux for 12 hours. After completion, the reaction is cooled to room temperature and quenched by adding dilute hydrochloric acid. The mixture is stirred for 2-3 hours at 20-30°C, and the solid is collected by filtration. The pH of the collected solid is adjusted to approximately 6.7 using an aqueous sodium bicarbonate solution. The solid is filtered, collected, and dried to obtain the product. The final hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.
Data Presentation
| Parameter | Value |
| Starting Material | Catechol (110 g, 1.0 mol) |
| Key Reagents | Glycine (75 g, 1.0 mol), Zinc Chloride (330 g) |
| Solvent(s) | 1,2-dichloroethane (1 L) |
| Temperature | 10-15°C, then 70°C, then Reflux |
| Reaction Time | 12 hours (reflux) |
| Yield | 125.3 g (of free base)[2] |
| Molar Yield | 75.02%[2] |
This guide provides a foundational understanding of the primary methods for synthesizing this compound hydrochloride. Researchers should consult the original literature for full details and safety considerations before undertaking any experimental work.
References
Arterenone: A Technical Whitepaper on its Presumed Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Arterenone
Arterenone, with the chemical name 2-amino-1-(3,4-dihydroxyphenyl)ethanone, is a catecholamine that differs from norepinephrine by the presence of a ketone group in place of the beta-hydroxyl group on the ethylamine side chain.[1] It is cataloged as a norepinephrine impurity in various pharmacopeias and chemical supplier databases.[2] Given the critical role of norepinephrine in the sympathetic nervous system, understanding the pharmacological profile of its impurities and metabolites is of significant interest for drug safety and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Arterenone is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Noradrenalone, Noradrenaline Impurity B | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| CAS Number | 499-61-6 | [1] |
| Appearance | Off-White Solid | - |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Presumed Biological Activity and Mechanism of Action
Due to the absence of specific studies on arterenone, its biological activity is inferred from its structural relationship to norepinephrine, a potent agonist at both α- and β-adrenergic receptors.[3][4] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines.[5]
Interaction with Adrenergic Receptors
It is hypothesized that arterenone will act as a ligand for adrenergic receptors. The degree of its affinity and its efficacy (as an agonist or antagonist) would be dependent on how the structural difference (ketone vs. hydroxyl group) affects its interaction with the receptor's binding pocket.
-
α-Adrenergic Receptors: These are subdivided into α1 and α2 subtypes.
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This signaling cascade ultimately leads to an increase in intracellular calcium levels, causing smooth muscle contraction, such as vasoconstriction.[5] It is plausible that arterenone could act as an agonist at α1-receptors, leading to vasoconstriction.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Presynaptic α2-receptors play a crucial role in regulating neurotransmitter release through a negative feedback mechanism.[6] Arterenone might exhibit activity at these receptors, potentially modulating sympathetic outflow.
-
-
β-Adrenergic Receptors: These are subdivided into β1, β2, and β3 subtypes, all of which are coupled to Gs proteins.[4] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4]
-
β1-Adrenergic Receptors: Predominantly found in the heart, their stimulation increases heart rate, contractility, and conduction velocity.
-
β2-Adrenergic Receptors: Located in various tissues, including the smooth muscle of the bronchi and blood vessels, their activation leads to smooth muscle relaxation (bronchodilation and vasodilation).
-
β3-Adrenergic Receptors: Primarily located in adipose tissue, they are involved in the regulation of lipolysis and thermogenesis.
-
The presence of the catechol moiety in arterenone is a key structural feature for binding to adrenergic receptors. However, the ketone group in place of the beta-hydroxyl group might alter its binding affinity and intrinsic efficacy compared to norepinephrine.
Signaling Pathways
The presumed mechanism of action of arterenone would involve the activation of the same signaling pathways as norepinephrine upon binding to adrenergic receptors.
Caption: Presumed signaling pathways of arterenone at α1 and β-adrenergic receptors.
Enzymatic Degradation
Catecholamines like norepinephrine are primarily metabolized by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[7] It is highly probable that arterenone is also a substrate for these enzymes.
Caption: Hypothesized enzymatic degradation pathways of arterenone.
Quantitative Data Summary
As of the date of this publication, a comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50, EC50, Ki) for the biological activity of arterenone at adrenergic receptor subtypes. The following tables are provided as templates for the types of data that would need to be generated through experimental investigation to fully characterize the pharmacological profile of arterenone.
Table 1: Receptor Binding Affinity (Ki) of Arterenone
| Receptor Subtype | Radioligand | Ki (nM) |
| α1A | [³H]-Prazosin | Data not available |
| α1B | [³H]-Prazosin | Data not available |
| α1D | [³H]-Prazosin | Data not available |
| α2A | [³H]-Rauwolscine | Data not available |
| α2B | [³H]-Rauwolscine | Data not available |
| α2C | [³H]-Rauwolscine | Data not available |
| β1 | [³H]-Dihydroalprenolol | Data not available |
| β2 | [³H]-Dihydroalprenolol | Data not available |
| β3 | [¹²⁵I]-Cyanopindolol | Data not available |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Arterenone
| Assay Type | Receptor Subtype | EC50 (nM) | Emax (% of Norepinephrine) |
| cAMP Accumulation | β1 | Data not available | Data not available |
| β2 | Data not available | Data not available | |
| β3 | Data not available | Data not available | |
| Inositol Phosphate Accumulation | α1A | Data not available | Data not available |
| α1B | Data not available | Data not available | |
| α1D | Data not available | Data not available | |
| Vasoconstriction (Isolated Aorta) | - | Data not available | Data not available |
Detailed Experimental Protocols
To elucidate the biological activity and mechanism of action of arterenone, a series of in vitro experiments are required. The following protocols provide a framework for these investigations.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of arterenone for different adrenergic receptor subtypes.
Objective: To quantify the affinity of arterenone for α1, α2, and β-adrenergic receptor subtypes.
Principle: This is a competitive binding assay where unlabeled arterenone competes with a radiolabeled ligand for binding to receptors in a cell membrane preparation.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO).
-
Radiolabeled ligands (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-Dihydroalprenolol for β1/β2).
-
Arterenone stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of arterenone.
-
In a 96-well plate, add the cell membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of arterenone or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of arterenone, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Second Messenger Functional Assays
These assays determine whether arterenone acts as an agonist or antagonist and quantify its potency (EC50) and efficacy (Emax).
Objective: To measure the effect of arterenone on intracellular cAMP levels in cells expressing β-adrenergic (Gs-coupled) or α2-adrenergic (Gi-coupled) receptors.
Principle: This assay measures the accumulation of cAMP in response to receptor activation. For Gi-coupled receptors, the assay measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the receptor of interest.
-
Arterenone stock solution.
-
Forskolin (for Gi-coupled assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate cells with a phosphodiesterase inhibitor.
-
For Gi-coupled assays, stimulate cells with forskolin.
-
Add varying concentrations of arterenone.
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Plot the concentration-response curve and determine the EC50 and Emax.
Objective: To measure the effect of arterenone on IP accumulation in cells expressing α1-adrenergic receptors.
Principle: This assay quantifies the accumulation of IP, a downstream product of PLC activation, following receptor stimulation.
Materials:
-
Cells expressing the α1-adrenergic receptor subtype of interest.
-
myo-[³H]inositol.
-
Arterenone stock solution.
-
LiCl solution (to inhibit IP degradation).
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Label cells overnight with myo-[³H]inositol.
-
Wash cells to remove unincorporated label.
-
Pre-incubate cells with LiCl.
-
Stimulate cells with varying concentrations of arterenone.
-
Stop the reaction with an acid (e.g., perchloric acid).
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted IP fraction using a scintillation counter.
-
Plot the concentration-response curve and determine the EC50 and Emax.
Isolated Tissue (Organ Bath) Assays for Vasoconstriction
Objective: To assess the functional effect of arterenone on smooth muscle contraction in an isolated blood vessel.
Principle: The contractile response of an isolated artery ring to arterenone is measured isometrically.
Materials:
-
Isolated artery (e.g., rat aorta).
-
Organ bath system with force transducer.
-
Krebs-Henseleit solution.
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Arterenone stock solution.
-
Norepinephrine (as a positive control).
Procedure:
-
Dissect and clean the artery, and cut it into rings.
-
Mount the arterial rings in the organ bath containing Krebs-Henseleit solution, bubbled with carbogen and maintained at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of arterenone to the bath.
-
Record the isometric tension developed at each concentration.
-
Plot the concentration-response curve and determine the EC50 and the maximum contractile response.
Caption: Workflow for an isolated organ bath experiment.
Conclusion
Arterenone, a close structural analog of norepinephrine, is presumed to interact with the adrenergic system. Based on its chemical structure, it is hypothesized to act as a ligand for α- and β-adrenergic receptors, thereby influencing downstream signaling pathways that regulate a wide array of physiological processes, particularly within the cardiovascular system. However, a notable gap exists in the scientific literature regarding direct experimental evidence and quantitative data on the biological activity of arterenone. The experimental protocols detailed in this whitepaper provide a roadmap for the comprehensive pharmacological characterization of this compound. Such studies are essential to fully understand its potential physiological effects, which is crucial for the safety and efficacy of norepinephrine-based therapeutics where arterenone may be present as an impurity. Further research is strongly encouraged to fill this knowledge gap and provide a definitive understanding of the biological activity and mechanism of action of arterenone.
References
- 1. kmpharma.in [kmpharma.in]
- 2. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Function of Noradrenaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physiological function, and molecular mechanisms of noradrenaline. It includes detailed signaling pathways, a summary of quantitative receptor binding data, and a standard experimental protocol for its study, designed for professionals in the fields of pharmacology, neuroscience, and drug development.
Noradrenaline: Structure and Chemical Properties
Noradrenaline, also known as norepinephrine, is an organic chemical in the catecholamine family that functions in the brain and body as a hormone and a neurotransmitter.[1] Its chemical structure is fundamental to its biological activity.
Structurally, noradrenaline is a phenethylamine.[1] The molecule consists of a catechol moiety—a benzene ring with two adjacent hydroxyl groups—and an ethylamine side chain with a hydroxyl group on the beta-carbon.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for noradrenaline is (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol.[1] The presence of the catechol group and the amine group are critical for its interaction with adrenergic receptors. The "nor-" prefix signifies that it is the demethylated analogue of adrenaline (epinephrine).[3]
| Property | Value |
| IUPAC Name | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol[1] |
| Molecular Formula | C₈H₁₁NO₃[4] |
| Family | Catecholamine, Phenethylamine |
| Key Features | Catechol ring, Ethylamine side chain, β-hydroxyl group[1][2] |
Biosynthesis of Noradrenaline
Noradrenaline is synthesized from the amino acid tyrosine through a series of enzymatic steps. This process primarily occurs in the adrenal medulla and the postganglionic neurons of the sympathetic nervous system.[1] In the central nervous system, the locus coeruleus is the principal site of noradrenaline production.[1][5][6]
The biosynthetic pathway is as follows:
-
Tyrosine to L-DOPA: The process begins with the amino acid tyrosine, which is hydroxylated by the enzyme tyrosine hydroxylase to form dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in catecholamine synthesis.[5][7][8]
-
L-DOPA to Dopamine: L-DOPA is then decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce dopamine.[5][7][8][9]
-
Dopamine to Noradrenaline: Dopamine is actively transported into synaptic vesicles.[5][9] Inside these vesicles, the enzyme dopamine β-hydroxylase (also known as dopamine β-monooxygenase) catalyzes the hydroxylation of dopamine to form noradrenaline.[1][5][7][8][9]
In some cells, noradrenaline can be further converted to adrenaline by the enzyme phenylethanolamine-N-methyl transferase.[5]
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Norepinephrine - American Chemical Society [acs.org]
- 4. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis, also known by synonyms such as norarterenone and noradrenalone. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for the determination of its core properties and presents a logical workflow for its chemical synthesis. The guide also visualizes the adrenergic signaling pathway, a crucial biological context for this molecule and its derivatives. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a catecholamine derivative that serves as a significant building block in the synthesis of various pharmaceutically active compounds, most notably sympathomimetic amines. Its structure, featuring a primary amine and a catechol moiety, imparts specific chemical reactivity and biological activity. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in medicinal chemistry and drug development.
Physicochemical Properties
The physical and chemical properties of this compound and its common hydrochloride salt are summarized below. These parameters are crucial for predicting its behavior in various experimental and physiological conditions.
Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Norarterenone, Noradrenalone, Arterenone[1][2] |
| CAS Number | 499-61-6 (free base)[1][2], 5090-29-9 (hydrochloride) |
| Molecular Formula | C₈H₉NO₃[2][3] |
| Molecular Weight | 167.16 g/mol (free base)[1][3], 203.62 g/mol (hydrochloride) |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)O)O[2] |
Quantitative Physical and Chemical Data
| Property | Value |
| Melting Point | 235 °C (decomposes)[2] |
| Boiling Point | 435.1 °C at 760 mmHg (Predicted)[2] |
| Density | 1.375 g/cm³ (Predicted)[2] |
| pKa | 7.89 ± 0.20 (Predicted)[2] |
| LogP (Octanol-Water Partition Coefficient) | 0.93950 (Predicted)[2] |
| Polar Surface Area (PSA) | 83.55 Ų[2] |
| Hydrogen Bond Donors | 3[2] |
| Hydrogen Bond Acceptors | 4[2] |
| Rotatable Bonds | 2[2] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.7-7.5 (m, 3H, Ar-H)
-
δ 4.0-4.2 (s, 2H, -CH₂-)
-
δ 8.5-9.5 (br s, 2H, -NH₂)
-
δ 9.0-10.0 (br s, 2H, Ar-OH)
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ 196-198 (C=O)
-
δ 145-155 (Ar-C-OH)
-
δ 125-130 (Ar-C)
-
δ 115-120 (Ar-CH)
-
δ 45-50 (-CH₂-)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500-3200 | O-H, N-H | Broad peak due to hydroxyl and amine stretching |
| 3100-3000 | C-H | Aromatic C-H stretching |
| 1680-1660 | C=O | Ketone carbonyl stretching |
| 1600-1450 | C=C | Aromatic ring stretching |
| 1300-1000 | C-O, C-N | C-O and C-N stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound would likely show a molecular ion peak (M+) at m/z 167. Key fragmentation patterns would involve the cleavage of the bond alpha to the carbonyl group and the amine group.
Experimental Protocols
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.
-
Measurement: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: A standard solution of the compound (e.g., 0.01 M) is prepared in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Solubility Determination (Shake-Flask Method)
-
Procedure: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Result: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Synthesis Workflow
The synthesis of this compound typically involves a Friedel-Crafts acylation followed by amination. A representative workflow is depicted below.
Biological Context: Adrenergic Signaling Pathway
This compound is a precursor to several adrenergic agonists. Adrenergic receptors are G-protein coupled receptors that mediate the physiological effects of catecholamines like adrenaline and noradrenaline. The signaling cascade initiated by the activation of a β-adrenergic receptor is illustrated below.
Conclusion
This technical guide has consolidated the essential physical and chemical properties of this compound, providing a robust foundation for its application in research and development. The tabulated data, detailed experimental protocols, and visual representations of its synthesis and a relevant biological pathway are intended to serve as a practical resource for scientists and professionals in the pharmaceutical field. A thorough understanding of these fundamental characteristics is critical for the successful design and synthesis of novel therapeutics derived from this versatile chemical entity.
References
Technical Guide: Normetanephrine as a Key Metabolite of Norepinephrine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The topic specified was "noradrenalone as a metabolite of norepinephrine." Based on established biochemical literature, the primary and clinically significant O-methylated metabolite of norepinephrine is normetanephrine . "Noradrenalone" is not a standard term for a norepinephrine metabolite. This guide will focus on the scientifically accurate pathway involving normetanephrine.
Introduction to Norepinephrine Metabolism
Norepinephrine (NE), also known as noradrenaline, is a vital catecholamine that functions as both a neurotransmitter in the sympathetic nervous system and a hormone released from the adrenal medulla.[1][2] Its synthesis originates from the amino acid tyrosine, which is sequentially converted to L-DOPA, dopamine, and finally to norepinephrine.[2] The physiological actions of norepinephrine are terminated through reuptake into presynaptic neurons or by enzymatic degradation.[3] This degradation process is critical for regulating neurotransmitter levels and is a key focus in diagnosing certain pathologies. The two primary enzymes responsible for norepinephrine catabolism are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[4][5] The O-methylation of norepinephrine by COMT results in the formation of normetanephrine (NMN), a biologically inactive metabolite.[4][6][7] The measurement of normetanephrine is of paramount importance in the diagnosis of catecholamine-secreting tumors, such as pheochromocytoma and paraganglioma.[7][8][9]
The Enzymatic Conversion Pathway
The metabolism of norepinephrine occurs via two main pathways that can act sequentially.
-
O-Methylation by COMT: Norepinephrine released into the synaptic cleft or circulation can be taken up by non-neuronal cells, where it is metabolized by Catechol-O-methyltransferase (COMT).[10] COMT catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of norepinephrine, yielding normetanephrine.[5][11] This extraneuronal process is a key pathway for the metabolism of circulating catecholamines.[1]
-
Oxidative Deamination by MAO: Monoamine oxidase (MAO), located on the outer mitochondrial membrane within nerve terminals, deaminates norepinephrine to form 3,4-dihydroxyphenylglycol (DHPG).[4][12]
-
Final Product: Both normetanephrine and DHPG can be further metabolized by MAO and COMT, respectively, ultimately leading to the final product, vanillylmandelic acid (VMA), which is excreted in the urine.[4]
The conversion of norepinephrine to normetanephrine is particularly significant in the adrenal medulla and in chromaffin cells of pheochromocytomas, where COMT is present.[8][13] This intra-tumoral metabolism leads to a continuous leakage of normetanephrine into the bloodstream, making it a more stable and reliable diagnostic marker than the parent catecholamine, which is often released episodically.[7][8]
Caption: Metabolic pathway of norepinephrine synthesis and degradation.
Quantitative Data on Norepinephrine and Normetanephrine
The quantification of norepinephrine and its metabolites is crucial for clinical diagnostics. The following tables summarize key data regarding reference ranges and the diagnostic performance of these biomarkers.
Table 1: Plasma and Urine Reference Ranges
| Analyte | Matrix | Reference Range | Notes |
|---|---|---|---|
| Norepinephrine | Plasma | < 498 ng/L (< 2.95 nmol/L) | Can fluctuate significantly with stress and posture.[14] |
| Normetanephrine | Plasma | < 0.90 nmol/L | Considered a more stable marker than norepinephrine.[15] |
| Normetanephrine | 24-hr Urine | < 4500 nmol/24 hr | Reflects total daily production.[16] |
Table 2: Diagnostic Performance for Pheochromocytoma
| Test | Sensitivity | Specificity | Source |
|---|---|---|---|
| Plasma Free Metanephrines | 96% | 85% | [8] |
| 24-hr Urinary Metanephrines | 87.5% | 99.7% |[8] |
Experimental Protocols
This protocol outlines the standard procedure for quantifying plasma normetanephrine and metanephrine, typically using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Patient Preparation: The patient should be in a supine position for at least 30 minutes before blood collection to minimize physiological fluctuations in catecholamine levels. Fasting is preferred.
-
Sample Collection: Draw blood into a pre-chilled tube containing a suitable anticoagulant (e.g., EDTA).
-
Sample Processing: Immediately place the sample on ice. Centrifuge at 4°C within one hour of collection to separate the plasma.
-
Plasma Extraction: Transfer the plasma to a new tube and store it at -80°C until analysis. For analysis, perform a solid-phase extraction (SPE) to isolate the metanephrines from interfering plasma components.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., methanol or acetonitrile) and an acid (e.g., formic acid).
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using stable isotope-labeled internal standards for accurate quantification.
-
-
Data Interpretation: Compare the measured concentrations against established reference ranges. Elevated levels, particularly of normetanephrine, are highly suggestive of a pheochromocytoma.[8][15]
This test is used to differentiate between high normetanephrine levels caused by a tumor versus those from sympathetic nervous system activation.
-
Baseline Measurement: After an overnight fast and 30 minutes of supine rest, draw a baseline blood sample for plasma normetanephrine and norepinephrine measurement.
-
Clonidine Administration: Administer a single oral dose of clonidine (0.3 mg/70 kg body weight). Clonidine is a central alpha-2 adrenergic agonist that suppresses centrally mediated sympathetic outflow.
-
Post-Clonidine Measurement: Draw a second blood sample 3 hours after clonidine administration for repeat measurement of plasma normetanephrine and norepinephrine.
-
Interpretation:
-
Normal/Negative Response: In patients without a pheochromocytoma, clonidine will suppress sympathetic nerve activity, leading to a significant decrease in plasma norepinephrine and a subsequent fall in normetanephrine levels.
-
Pheochromocytoma/Positive Response: In patients with a pheochromocytoma, catecholamine release is autonomous and not under nervous system control. Therefore, clonidine administration fails to suppress norepinephrine and normetanephrine levels, which remain elevated.[14] Plasma normetanephrine is a more reliable marker for this test than norepinephrine.[14]
-
Visualizations of Workflows and Signaling
Caption: Diagnostic workflow for pheochromocytoma.
Caption: Norepinephrine release, signaling, and metabolism.
Conclusion
The metabolic conversion of norepinephrine to normetanephrine by the enzyme COMT is a fundamental process with significant clinical implications. While normetanephrine itself is biologically inactive, its stable production and release from chromaffin tumors make it an exceptionally reliable biomarker for the diagnosis of pheochromocytoma and paraganglioma. Understanding the kinetics, quantification, and physiological regulation of this metabolic pathway is essential for researchers and clinicians in endocrinology, oncology, and pharmacology. Accurate measurement using advanced techniques like LC-MS/MS, combined with appropriate diagnostic workflows, ensures timely and accurate identification of these potentially life-threatening tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 5. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. Normetanephrine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Epinephrine, Norepinephrine, Dopamine, Metanephrine, Normetanephrine, VMA, HVA - Glossary - Better Understanding Health Issues | Biron [biron.com]
- 10. Regional release and removal of catecholamines and extraneuronal metabolism to metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. custommedicine.com.au [custommedicine.com.au]
- 12. Different metabolism of norepinephrine and epinephrine by catechol-O-methyltransferase and monoamine oxidase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma metanephrines are markers of pheochromocytoma produced by catechol-O-methyltransferase within tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Normetanephrine - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Solubility Profile of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as noradrenalone or arterenone, and its common salt forms. Understanding the solubility of this compound is critical for its application in pharmaceutical research and development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document compiles available solubility data, details standard experimental protocols for solubility determination, and illustrates relevant biological pathways and experimental workflows.
Core Compound Information
This compound is a catecholamine and a key intermediate in the synthesis of various adrenergic agonists. It is the ketone form of norepinephrine. For pharmaceutical applications, it is often used in its salt forms, primarily as the hydrochloride or bitartrate salt, to enhance its stability and solubility.
Chemical Structure:
Quantitative Solubility Data
The solubility of this compound is highly dependent on its form (free base vs. salt), the solvent, and the temperature. The following tables summarize the available quantitative and qualitative solubility data. It is important to note that some discrepancies exist in the reported values, highlighting the necessity of experimental verification for specific applications.
This compound (Free Base)
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Very slightly soluble[1] | Not Specified | Qualitative description. |
| Ethanol (95%) | Practically insoluble[1] | Not Specified | One source describes it as sparingly soluble, indicating potential variability.[1] |
| Diethyl Ether | Practically insoluble[1] | Not Specified | |
| Acetic Acid (100%) | Freely soluble[1] | Not Specified | |
| Chloroform | Soluble[1] | Not Specified | |
| Tetrahydrofuran | Sparingly soluble[1] | Not Specified | |
| Methanol | Slightly soluble | Not Specified | |
| DMSO | Slightly soluble | Not Specified |
This compound Hydrochloride (Norepinephrine Hydrochloride/Arterenone HCl)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Notes |
| Water | 41[2] | 199.37[2] | 25[2] | Another source reports 250 mg/mL, suggesting a significant discrepancy that may depend on experimental conditions. |
| DMSO | 41[2] | 199.37[2] | 25[2] | Another source reports 8.93 mg/mL with sonication and heating to 60°C for the DL-form. |
| 1M HCl | 100 | 486.29 | Not Specified | For the DL-form. |
| Water | < 0.1 | Insoluble | Not Specified | For the DL-form, which contradicts other findings for the hydrochloride salt. |
Norepinephrine Bitartrate Hydrate
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| DMSO | ~25 | Not Specified | |
| Dimethylformamide | ~10 | Not Specified | |
| PBS (pH 7.2) | ~10 | Not Specified | Aqueous solution is not recommended for storage for more than one day. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in pharmaceutical development. The following are detailed methodologies for key experiments.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.
Objective: To determine the saturation concentration of a compound in a specific solvent at a constant temperature.
Materials:
-
This compound (or its salt form) of known purity.
-
Selected solvents of analytical grade.
-
Glass vials with screw caps.
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF).
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
Procedure:
-
Preparation: Add an excess amount of the solid compound to a clear glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solids settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.
Kinetic Solubility Determination (High-Throughput Screening Method)
Kinetic solubility is often measured in early drug discovery to quickly assess the dissolution of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.
Objective: To determine the concentration at which a compound precipitates when added from a DMSO stock solution to an aqueous buffer.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well microplates.
-
Automated liquid handler.
-
Plate reader capable of nephelometry or UV-Vis absorbance measurements.
Procedure:
-
Plate Preparation: Dispense serial dilutions of the compound's DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Rapidly add the aqueous buffer to each well using an automated liquid handler to initiate the dissolution and potential precipitation process.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be determined by UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is typically defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.
Visualizations: Pathways and Workflows
Adrenergic Receptor Signaling Pathway
This compound is a precursor to norepinephrine, a potent agonist of adrenergic receptors. The activation of these receptors triggers downstream signaling cascades.
Caption: Adrenergic receptor signaling cascade.
Raf-1/MAP Kinase Signaling Pathway
Norepinephrine, derived from this compound, can also activate the Raf-1/MAP kinase cascade, which is crucial for cell growth and differentiation.
Caption: The Raf-1/MAP Kinase signaling pathway.
Experimental Workflow for Thermodynamic Solubility
The following diagram illustrates the logical steps involved in the shake-flask method for determining thermodynamic solubility.
Caption: Shake-flask solubility determination workflow.
References
"2-Amino-1-(3,4-dihydroxyphenyl)ethanone molecular weight and formula"
An In-depth Technical Guide on 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
Introduction
This compound, also known by synonyms such as Noradrenalone and aminoacetocatechol, is a catecholamine derivative of significant interest in pharmaceutical and biological research. It serves as a crucial intermediate in the synthesis of various adrenergic drugs and exhibits a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance, tailored for researchers, scientists, and professionals in drug development. The compound is commonly available as a free base and as a hydrochloride salt.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₈H₉NO₃[1][2] | C₈H₁₀ClNO₃[3][4] |
| Molecular Weight | 167.16 g/mol [2][5] | 203.62 g/mol [3][4] |
| CAS Number | 499-61-6[1][2] | 5090-29-9[3][4] |
| Melting Point | 235 °C (decomposes)[1] | 250°C to 280°C[3] |
| Boiling Point | 435.1 °C at 760 mmHg[1] | 435.1 °C[4] |
| Density | 1.375 g/cm³[1] | 1.375 g/cm³[4] |
| Flash Point | 217 °C[1] | 217 °C[4] |
| pKa | 7.89 ± 0.20 (Predicted)[1] | Not Available |
| LogP | 0.93950[1] | Not Available |
| Hydrogen Bond Donor Count | 3[1] | 4[4] |
| Hydrogen Bond Acceptor Count | 4[1] | 4[4] |
| Rotatable Bond Count | 2[1][4] | 2[4] |
| Exact Mass | 167.058243149[1][2] | 203.0349209[4] |
| Synonyms | Noradrenalone, aminoacetocatechol, catechol aminoketone[1] | Noradenalone hydrochloride, Noradrenalone Hydrochloride[4][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various chemical routes. Below are detailed protocols for some of the key synthetic methods.
Protocol 1: Synthesis of this compound Hydrochloride via Azide Intermediate[6]
This protocol describes a two-step synthesis starting from 2-chloro-3',4'-dihydroxyacetophenone.
Step 1: Synthesis of 2-azido-1-(3,4-dihydroxy-phenyl)-ethanone
-
Dissolve 10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone in 50 ml of acetone.
-
Add 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide to the solution.
-
Reflux the mixture for 24 hours.
-
After cooling, remove the insoluble materials by filtration.
-
Concentrate the filtrate under reduced pressure.
-
To the resulting residue, add ethyl acetate and wash sequentially with water and a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure to obtain the oily azide intermediate.
Step 2: Catalytic Hydrogenation to 2-amino-3',4'-dihydroxyacetophenone hydrochloride
-
Dissolve the oily residue from the previous step in 100 ml of methanol and 13.6 ml of concentrated hydrochloric acid.
-
Add 1.5 g of 10% palladium on carbon (Pd/C) catalyst to the solution.
-
Stir the mixture at 40°C under a hydrogen gas stream for 5 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add acetone to the concentrated residue to precipitate the product.
-
Collect the precipitated crystals by filtration to obtain 2-amino-3',4'-dihydroxyacetophenone hydrochloride.
Protocol 2: Synthesis via Friedel-Crafts Acylation[3]
This method involves the acylation of catechol with glycine.
-
The reaction is a Friedel-Crafts acylation between catechol and glycine.
-
A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is used to mediate the reaction.
-
The molar ratio of catechol to glycine should be maintained at 1:1 to 1:1.1 to minimize the formation of side products.
-
The reaction proceeds through the formation of an acylium ion intermediate from glycine, which then attacks the aromatic ring of catechol.
Protocol 3: Synthesis from 3,4-dihydroxy-α-chloroacetophenone and Ammonia[7]
A straightforward method involving the reaction with ammonia.
-
React 3,4-dihydroxy-α-chloroacetophenone with a 35% aqueous solution of ammonia.
-
The reaction can be carried out in a solvent such as methanol or ethanol.
Caption: Overview of synthetic pathways.
Biological Activity and Signaling Pathways
This compound hydrochloride is recognized for its potential biological activities, including its role as a potential Dopachrome tautomerase (DCT) and as an enzyme inhibitor.[3] Its chemical structure, featuring a hydroxylated phenyl group, is crucial for its biological interactions.[3]
Interaction with Adrenergic Receptors
The compound has been studied for its interaction with adrenergic receptors, particularly beta-adrenergic receptors.[3] Activation of these receptors is vital for cardiovascular and respiratory functions. This interaction suggests its potential as a therapeutic agent for conditions like heart failure and asthma.[3]
Antioxidant and Anti-Diabetic Properties
The catechol structure of the molecule contributes to its antioxidant properties.[3] Additionally, related compounds have shown the ability to reduce postprandial blood glucose levels in animal models, indicating potential anti-diabetic effects.[3]
References
The Catechol Moiety: A Linchpin in the Biological Significance of Noradrenalone
Abstract: Noradrenalone, more commonly known as norepinephrine, is a pivotal catecholamine that functions as both a neurotransmitter in the central and peripheral nervous systems and as a hormone released from the adrenal medulla. Its physiological and pharmacological activities are intrinsically linked to its chemical architecture, particularly the 3,4-dihydroxybenzene group, or catechol moiety. This technical guide provides an in-depth examination of the biological significance of this catechol structure. It is the primary determinant for high-affinity binding and activation of adrenergic receptors, a crucial substrate for metabolic inactivation by catechol-O-methyltransferase (COMT), and a key feature for interaction with the norepinephrine transporter (NET). Understanding the profound influence of the catechol group is fundamental for researchers, scientists, and drug development professionals engaged in the study of adrenergic systems and the design of novel therapeutics.
The Catechol Moiety in Adrenergic Receptor Interaction
The interaction of noradrenalone with its cognate G protein-coupled receptors (GPCRs)—the α and β-adrenergic receptors—is critically dependent on the catechol structure. The two hydroxyl groups are not merely passive structural elements; they are essential for establishing the high-affinity binding and eliciting the conformational changes in the receptor required for signal transduction.
Molecular Basis of Binding and Activation
Maximal agonistic activity at adrenergic receptors is contingent upon the presence of the meta- and para-hydroxyl groups of the catechol ring. These groups form crucial hydrogen bonds with highly conserved serine residues located within the fifth transmembrane (TM5) helix of the receptor. For instance, in the β2-adrenergic receptor, these interactions anchor the ligand in the binding pocket and are thought to contribute to a "rotamer toggle switch" mechanism involving aromatic residues in TM6, which triggers receptor activation.
The orientation of the catechol ring within the binding pocket can differ between receptor subtypes, contributing to selectivity. In α1-adrenergic receptors, in addition to hydrogen bonding, aromatic-aromatic interactions between the catechol ring and phenylalanine residues are critically involved in agonist docking and receptor activation.
Structure-Activity Relationship (SAR)
The indispensable role of the catechol moiety is underscored by structure-activity relationship studies. Modifications to this ring system profoundly alter a compound's affinity, efficacy, and selectivity for adrenergic receptor subtypes. Removing or repositioning the hydroxyl groups typically leads to a significant decrease in potency. However, strategic replacement of the catechol group has been a cornerstone of drug development, yielding compounds with improved pharmacokinetic profiles and receptor selectivity.
| Compound | Structural Modification from Noradrenalone | Key Pharmacological Consequences | Receptor Selectivity |
| Phenylephrine | Removal of the para-hydroxyl group | Reduced potency at α and β receptors; loss of β2 activity. | Selective for α1-receptors. |
| Metaproterenol | Catechol (3,4-dihydroxy) replaced with Resorcinol (3,5-dihydroxy) | Resistant to metabolism by COMT, leading to better oral activity. | Selective for β2-receptors. |
| Salbutamol | Meta-hydroxyl of catechol replaced with a hydroxymethyl group | Increased β2-selectivity and resistance to COMT metabolism. | Selective for β2-receptors. |
Role of the Catechol Structure in Noradrenalone Metabolism
The catechol structure is a primary target for enzymatic degradation, which is a key factor in the short duration of action and poor oral bioavailability of endogenous catecholamines. Two principal enzymes, Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO), are responsible for its catabolism.
-
Catechol-O-Methyltransferase (COMT): This enzyme specifically recognizes and acts upon the catechol moiety. In the presence of the co-factor S-adenosyl-L-methionine (SAM), COMT catalyzes the transfer of a methyl group to the meta-hydroxyl group of noradrenalone, converting it into the inactive metabolite normetanephrine.[1][2] This metabolic pathway is a major route of inactivation for circulating catecholamines.[3] The susceptibility of the catechol group to COMT-mediated methylation is a primary reason for the low oral bioavailability of noradrenalone.
-
Monoamine Oxidase (MAO): This enzyme catalyzes the oxidative deamination of the ethylamine side chain. While not directly acting on the catechol ring, its action is a parallel and crucial step in the complete degradation of noradrenalone.
The combined action of COMT and MAO ultimately metabolizes noradrenalone to vanillylmandelic acid (VMA), which is excreted in the urine.[2]
Metabolic pathways of noradrenalone via COMT and MAO.
Noradrenalone Signaling Pathways
Upon binding to adrenergic receptors, noradrenalone initiates distinct intracellular signaling cascades determined by the G protein subtype to which the receptor is coupled. The catechol moiety's interaction is the triggering event for these pathways.
-
α1-Adrenergic Receptors (Gq-coupled): Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors (Gi-coupled): Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
β-Adrenergic Receptors (Gs-coupled): Activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates PKA, which phosphorylates various downstream target proteins to elicit a cellular response.
Signaling pathways activated by noradrenalone.
Quantitative Analysis of Noradrenalone Interactions
The interactions of noradrenalone with its biological targets can be quantified to understand its potency, affinity, and metabolic susceptibility. The catechol structure is a key determinant of these quantitative parameters.
| Parameter | Target | Species/System | Value | Significance |
| pKi (Binding Affinity) | α1A-Adrenergic Receptor | Human | ~6.9 | High affinity binding.[4] |
| α2A-Adrenergic Receptor | Human | ~8.0 | Highest affinity for α2 subtypes.[4] | |
| β1-Adrenergic Receptor | Human | ~6.7 | High affinity; ~10-fold selective over β2.[4][5] | |
| β2-Adrenergic Receptor | Human | ~5.7 | Lower affinity compared to β1.[4][5] | |
| pEC50 (Potency) | α1-Adrenergic Receptor | Rat Small Mesenteric Artery (Contraction) | 5.7 ± 0.1 | Potent vasoconstrictor activity.[6] |
| Km (Enzyme Affinity) | Soluble COMT (S-COMT) | Human Erythrocytes | 91.3 ± 14.1 µM | Lower affinity form of the enzyme.[7] |
| Membrane-Bound COMT (MB-COMT) | Human Erythrocytes | 11.7 ± 1.1 µM | Higher affinity form, significant in tissues like the brain.[7] |
Note: pKi, pEC50, and Km values can vary based on experimental conditions, tissue type, and assay methodology. The values presented are representative examples from the literature.
Experimental Protocols
Investigating the role of the catechol moiety requires specific and robust experimental methodologies. The following are summarized protocols for key assays used to characterize the interactions of noradrenalone.
Radioligand Binding Assay for Adrenergic Receptors
This assay quantifies the affinity (Ki) of noradrenalone for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor of interest from cultured cells or tissue homogenates via differential centrifugation.[8][9]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [125I]cyanopindolol for β), and varying concentrations of unlabeled noradrenalone.[2][10]
-
Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[2]
-
Separation: Rapidly separate receptor-bound radioligand from free radioligand by vacuum filtration through glass fiber filters.[2]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of noradrenalone. Fit the data to a one-site competition model to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay (cAMP Accumulation)
This assay measures the potency (EC50) of noradrenalone at Gs- or Gi-coupled receptors by quantifying changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the β-adrenergic (Gs) or α2-adrenergic (Gi) receptor in a multi-well format.
-
Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), to prevent the degradation of newly synthesized cAMP.[11]
-
Agonist Stimulation: Add varying concentrations of noradrenalone to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[12] For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[11][13] The assay signal is typically inversely proportional to the amount of cAMP produced.[11]
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Convert sample signals to cAMP concentrations and plot against the log concentration of noradrenalone. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).[14]
Workflow for a cell-based cAMP functional assay.
COMT Enzyme Activity Assay
This protocol determines the kinetic parameters (e.g., Km, Vmax) of COMT using noradrenalone as a substrate.
Methodology:
-
Enzyme Preparation: Prepare a source of COMT, such as a rat liver homogenate or erythrocyte lysate.[1][7]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4) containing MgCl2 (a required cofactor), S-adenosyl-L-methionine (the methyl donor), and the enzyme preparation.[1]
-
Initiate Reaction: Start the reaction by adding noradrenalone (as the substrate) at various concentrations. Incubate at 37°C for a specific time (e.g., 60 minutes).[1]
-
Stop Reaction: Terminate the reaction, typically by adding an acid.
-
Product Quantification: Separate the reaction product, normetanephrine, from the remaining substrate and other components using High-Performance Liquid Chromatography (HPLC).[7][15]
-
Detection: Detect and quantify normetanephrine using a sensitive method such as fluorescence or mass spectrometry.[1][7]
-
Data Analysis: Plot the reaction velocity (rate of normetanephrine formation) against the substrate (noradrenalone) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Conclusion and Future Directions
The catechol structure of noradrenalone is unequivocally a master regulator of its biological function. It dictates the precise molecular interactions required for high-affinity binding and activation of adrenergic receptors, while simultaneously serving as the Achilles' heel for its rapid metabolic inactivation by COMT. This dual role presents both a challenge and an opportunity in pharmacology.
For drug development professionals, a deep understanding of the catechol moiety's significance is paramount. It explains the limitations of using natural catecholamines as therapeutic agents and provides a rational basis for their modification. By replacing or altering the catechol group, medicinal chemists have successfully developed receptor-selective agonists and antagonists with enhanced metabolic stability and improved oral bioavailability, leading to cornerstone therapies for conditions ranging from asthma to hypertension. Future research will continue to explore subtle differences in how the catechol group is recognized by various receptor subtypes and splice variants, paving the way for the design of even more selective and efficacious drugs targeting the adrenergic system.
References
- 1. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure and characterization of the action of noradrenaline at dopamine receptors mediating endothelium-independent relaxation of rat isolated small mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. EC50 - Wikipedia [en.wikipedia.org]
- 15. A method for the measurement of catechol-O-methyltransferase activity using norepinephrine, an endogenous substrate - Analyst (RSC Publishing) [pubs.rsc.org]
In Vitro Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current in vitro research landscape for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, a catecholamine derivative also known as noradrenalone or arterenone. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biochemical properties of this compound. While direct quantitative in vitro data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge, outlines key potential biological activities, and provides detailed experimental protocols for assays relevant to its study. The guide also includes visualizations of potential signaling pathways and experimental workflows to facilitate future research in this area.
Introduction
This compound is a ketone derivative of norepinephrine, a critical neurotransmitter and hormone. Its structural similarity to norepinephrine suggests potential interactions with adrenergic pathways and other biological targets. Despite its intriguing structure, dedicated in vitro studies providing specific quantitative data such as IC50 or EC50 values are not extensively reported. This guide aims to bridge this gap by providing a foundational understanding of the compound and a practical framework for its in vitro investigation.
Chemical and Physical Properties
This compound is a catecholamine characterized by a dihydroxyphenyl group, a ketone, and an amino group. These functional groups are pivotal to its potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | Noradrenalone, Arterenone, Noradrenaline ketone | PubChem |
| CAS Number | 499-61-6 | PubChem |
| Molecular Formula | C₈H₉NO₃ | PubChem |
| Molecular Weight | 167.16 g/mol | PubChem |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)O)O | PubChem |
Potential Biological Activities and Signaling Pathways
Based on its structural analogy to norepinephrine, this compound is hypothesized to interact with several biological systems.
Adrenergic Receptor Interaction
The primary expected mechanism of action is its interaction with adrenergic receptors (α and β). Norepinephrine, its parent compound, is a potent agonist at these receptors, mediating a wide range of physiological responses including vasoconstriction, heart rate modulation, and bronchodilation. It is plausible that this compound also binds to and modulates the activity of these receptors. The binding affinity and agonist/antagonist profile at different adrenergic receptor subtypes would be a critical area of investigation.
Potential adrenergic signaling pathway for the compound.
Antioxidant Activity
The catechol moiety (the 3,4-dihydroxyphenyl group) is a well-known structural feature that imparts antioxidant properties. Compounds containing this group can act as free radical scavengers by donating hydrogen atoms from their hydroxyl groups. It is therefore highly probable that this compound exhibits antioxidant activity.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of catecholamines. Structurally similar compounds can act as substrates or inhibitors of MAO. Investigating the interaction of this compound with MAO-A and MAO-B could reveal its potential to modulate neurotransmitter levels.
Experimental Protocols for In Vitro Evaluation
The following sections detail generalized protocols for key in vitro assays that are essential for characterizing the biological activity of this compound.
Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the compound for a specific adrenergic receptor subtype.
Objective: To determine the binding affinity (Ki) of this compound for a selected adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the target adrenergic receptor subtype.
-
Radioligand specific for the receptor (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-Dihydroalprenolol for β).
-
This compound (test compound).
-
Non-labeled competitor (e.g., phentolamine for α, propranolol for β).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-labeled competitor (for determining non-specific binding).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
DPPH Radical Scavenging Assay
This protocol outlines a common method to assess the antioxidant potential of the compound.
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Methanol or ethanol.
-
This compound (test compound).
-
Ascorbic acid or Trolox (positive control).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compound or positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Workflow for the DPPH antioxidant assay.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method to evaluate the inhibitory effect of the compound on MAO enzymes.
Objective: To determine the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate (e.g., kynuramine for a spectrophotometric assay, or a specific substrate for a luminescence-based assay).
-
This compound (test compound).
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well plate (UV-transparent or opaque, depending on the detection method).
-
Spectrophotometer or luminometer.
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, pre-incubate the MAO enzyme with the test compound or control for a specified time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the product formation by reading the absorbance or luminescence.
-
Calculate the percentage of MAO inhibition.
-
Determine the IC50 value for each MAO isoform.
Conclusion and Future Directions
This compound represents an understudied molecule with significant potential for biological activity, primarily due to its structural relationship with norepinephrine. This guide provides a comprehensive starting point for researchers interested in exploring its in vitro pharmacology. The immediate priorities for future research should be the systematic evaluation of its interaction with the full panel of adrenergic receptor subtypes to determine its binding affinity and functional activity. Furthermore, quantitative assessment of its antioxidant capacity and its effects on key metabolic enzymes like monoamine oxidase will provide a more complete understanding of its biochemical profile. The experimental frameworks provided herein offer a clear path for generating this crucial data, which will be invaluable for any future drug discovery and development efforts centered on this compound.
A Technical Guide on Noradrenaline's Role as a Neurotransmitter Precursor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of noradrenaline (norepinephrine) as an essential precursor in the biosynthesis of adrenaline (epinephrine). It details the enzymatic pathway, presents key data in a structured format, outlines relevant experimental protocols, and visualizes the core biochemical and experimental processes.
Introduction: The Dual Role of Noradrenaline
Noradrenaline (NE), a catecholamine, is widely recognized for its crucial function as a neurotransmitter in both the central and peripheral nervous systems, where it modulates attention, arousal, and the "fight-or-flight" response.[1][2] Beyond its direct action on adrenergic receptors, noradrenaline serves a pivotal role as the immediate and sole biological precursor to adrenaline.[3][4] This conversion is a critical step in catecholamine biosynthesis, determining the final output of adrenergic cells and neurons. Understanding this precursor relationship is fundamental for research into endocrine disorders, cardiovascular physiology, and the development of targeted pharmacotherapies. This guide elucidates the biochemical pathway, the key enzymatic players, and the experimental methodologies used to investigate this vital conversion process.
The Catecholamine Biosynthesis Pathway: From Tyrosine to Adrenaline
The synthesis of catecholamines is a sequential enzymatic cascade that begins with the amino acid L-tyrosine. Noradrenaline appears as the penultimate product before the final synthesis of adrenaline.
The established metabolic pathway is as follows:
-
Tyrosine → L-DOPA: The pathway initiates in the cytoplasm with the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) and is the rate-limiting step in the synthesis of all catecholamines.[5][6]
-
L-DOPA → Dopamine: L-DOPA is then rapidly converted to Dopamine by the enzyme Aromatic L-amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase.[7][8]
-
Dopamine → Noradrenaline: Dopamine is actively transported from the cytoplasm into synaptic vesicles.[6] Inside these vesicles, the enzyme Dopamine β-hydroxylase (DBH) catalyzes the hydroxylation of dopamine to form noradrenaline.[3][9]
-
Noradrenaline → Adrenaline: In specific cells, such as the chromaffin cells of the adrenal medulla and select neurons in the brainstem, noradrenaline can be converted into adrenaline.[10][11] This reaction is catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT) .[12][13] For this conversion to occur, noradrenaline is transported out of the vesicles back into the cytoplasm where PNMT is located.[6] The newly synthesized adrenaline is then transported back into vesicles for storage and subsequent release.[6][14]
This final step, the methylation of noradrenaline by PNMT, is the definitive process that establishes noradrenaline's role as a direct neurotransmitter precursor.
Data Presentation: Key Components of Noradrenaline Conversion
Quantitative and qualitative data are summarized below to provide a clear overview of the enzymatic process.
Table 1: Key Enzymes and Cofactors in Catecholamine Synthesis
| Step | Substrate | Enzyme | Product | Required Cofactors | Cellular Location |
| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | Tetrahydrobiopterin, O₂, Fe²⁺ | Cytoplasm |
| 2 | L-DOPA | Aromatic L-amino acid Decarboxylase (AADC) | Dopamine | Pyridoxal phosphate (Vitamin B6) | Cytoplasm |
| 3 | Dopamine | Dopamine β-hydroxylase (DBH) | Noradrenaline | Ascorbic Acid (Vitamin C), O₂ | Synaptic Vesicles |
| 4 | Noradrenaline | Phenylethanolamine N-methyltransferase (PNMT) | Adrenaline | S-adenosyl-L-methionine (SAM) | Cytoplasm |
Source: Data compiled from multiple sources.[3][6][7][10]
Table 2: Relative Distribution and Activity of Phenylethanolamine N-methyltransferase (PNMT)
| Tissue / Region | PNMT Presence/Activity Level | Significance |
| Adrenal Medulla | Very High | Primary site of adrenaline synthesis in the body; adrenaline constitutes ~80% of catecholamines released.[5][12] |
| Brainstem (Pons, Medulla) | Low to Moderate | Present in specific neuronal clusters, indicating localized adrenaline synthesis in the CNS.[10][15] |
| Olfactory Bulb & Tubercle | Moderate | Studies in rats have shown notable PNMT activity, suggesting a role for adrenaline in olfactory processing.[16] |
| Heart (Atria) | Low | Evidence of local adrenaline synthesis, potentially playing a role in cardiac regulation.[17] |
| Sympathetic Ganglia | Very Low / Generally Absent | The synthesis pathway in most postganglionic sympathetic nerves terminates at noradrenaline.[18] |
Source: This table summarizes findings on PNMT distribution.[5][10][12][15][16][17][18]
Experimental Protocols
Investigating the precursor potential of noradrenaline requires precise methodologies to quantify enzymatic activity and measure neurotransmitter turnover in biological samples.
Protocol 1: In Vitro Assay for PNMT Activity
This protocol details a common method for quantifying the rate of enzymatic conversion of noradrenaline to adrenaline in tissue homogenates using a radiolabeled substrate.
-
Objective: To measure the activity of PNMT in a given tissue sample.
-
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to noradrenaline, forming radiolabeled adrenaline ([³H]-adrenaline). The amount of radioactivity incorporated into the product is proportional to the enzyme's activity.
-
Materials:
-
Tissue sample (e.g., adrenal medulla, brain region of interest)
-
Homogenization Buffer (e.g., Tris-HCl with protease inhibitors)
-
Substrate: Noradrenaline bitartrate
-
Radiolabeled Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.9)
-
Stop Solution (e.g., Borate buffer with 2M NaOH)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
-
Methodology:
-
Tissue Preparation: Homogenize the dissected tissue sample on ice in homogenization buffer. Centrifuge the homogenate to pellet cellular debris and use the resulting supernatant for the assay. Determine the protein concentration of the supernatant (e.g., via Bradford or BCA assay) for normalization.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known concentration of noradrenaline substrate, and a portion of the tissue supernatant.
-
Initiation: Start the enzymatic reaction by adding a defined amount of [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction rate is linear within this period.
-
Termination: Stop the reaction by adding the Stop Solution.
-
Product Extraction: Add an organic solvent (e.g., a mix of isoamyl alcohol and toluene) to the tube. The radiolabeled adrenaline product is preferentially extracted into the organic phase, while the unreacted polar [³H]-SAM remains in the aqueous phase. Vortex vigorously and centrifuge to separate the phases.
-
Quantification: Transfer a known volume of the organic phase containing [³H]-adrenaline into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate PNMT activity based on the counts per minute (CPM), the specific activity of the [³H]-SAM, the incubation time, and the protein content of the sample. Express results typically as pmol of product formed per mg of protein per hour.
-
Protocol 2: In Vivo Measurement of Noradrenaline Conversion via Microdialysis
This protocol describes an advanced in vivo technique to monitor the real-time conversion of noradrenaline to adrenaline in the brain of a living animal.[19][20]
-
Objective: To quantify the extracellular levels of noradrenaline and newly synthesized adrenaline in a specific brain region.
-
Principle: A microdialysis probe with a semi-permeable membrane is stereotactically implanted into a target brain area. The probe is perfused with artificial cerebrospinal fluid (aCSF), allowing extracellular molecules, including neurotransmitters, to diffuse into the collected dialysate based on their concentration gradient. The dialysate is then analyzed using highly sensitive analytical techniques.
-
Materials:
-
Anesthetized laboratory animal (e.g., rat, mouse)
-
Stereotaxic frame and surgical tools
-
Microdialysis probe and guide cannula
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical System: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) for high specificity and sensitivity.[21]
-
-
Methodology:
-
Surgical Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hypothalamus, locus coeruleus).
-
Probe Insertion and Equilibration: After a recovery period, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least one hour to establish a stable baseline.
-
Sample Collection: Collect dialysate samples into vials at regular intervals (e.g., every 15-30 minutes) using a refrigerated fraction collector to prevent degradation.
-
Pharmacological Challenge (Optional): To stimulate neurotransmitter release and synthesis, a pharmacological agent (e.g., a stress-inducing agent or a precursor) can be administered systemically or through the probe (retrodialysis).
-
Sample Analysis: Analyze the dialysate samples for noradrenaline and adrenaline concentrations using LC-MS/MS. This method provides the necessary sensitivity to detect the typically low basal levels of these catecholamines in the extracellular fluid.
-
Data Analysis: Plot the concentrations of noradrenaline and adrenaline over time. The data can reveal baseline levels, dynamic changes in response to stimuli, and provide a direct measure of adrenaline synthesis from its precursor in a specific brain circuit.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts discussed.
Caption: The enzymatic pathway of catecholamine synthesis.
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Norepinephrine - Wikipedia [en.wikipedia.org]
- 4. Reactome | Noradrenaline is converted to adrenaline [reactome.org]
- 5. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 6. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 11. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. PNMT - Creative Enzymes [creative-enzymes.com]
- 14. youtube.com [youtube.com]
- 15. Enzymatic conversion of norepinephrine to epinephrine by the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 17. Location, development, control, and function of extraadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Arterenone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the synthesis of the key precursor to Arterenone (2-amino-3',4'-dihydroxyacetophenone), namely 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, via the Friedel-Crafts acylation of catechol. Arterenone is a critical intermediate in the synthesis of adrenergic drugs like epinephrine and norepinephrine.[1][2][3] The Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring of catechol.[4] This note details two effective methods: a classic Lewis acid-catalyzed approach using aluminum chloride (AlCl₃) and an alternative method utilizing thionyl chloride with chloroacetic acid. The mechanisms, advantages, limitations, and detailed experimental procedures are presented to guide researchers in the efficient synthesis of this important intermediate.
Reaction Principle and Mechanism
The synthesis is achieved through an electrophilic aromatic substitution, where an acyl group is introduced onto the catechol ring.[5] The overall process involves two main stages: the Friedel-Crafts acylation to produce an alpha-halo ketone intermediate, followed by amination to yield Arterenone.
Stage 1: Friedel-Crafts Acylation Catechol is acylated using an acylating agent like chloroacetyl chloride in the presence of a catalyst to form 2-chloro-1-(3,4-dihydroxyphenyl)ethanone.
Stage 2: Amination The resulting chloro-intermediate is then converted to Arterenone. This step can be challenging, as the phenolic hydroxyl groups may interfere with standard amination procedures.[6]
The mechanism of the Friedel-Crafts acylation involves the following key steps:[4][7]
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (chloroacetyl chloride) to form a highly electrophilic acylium ion.[7]
-
Electrophilic Attack: The electron-rich catechol ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (sigma complex).
-
Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding the final acylated product, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone.[7] The catalyst is regenerated in this step.
One of the key advantages of Friedel-Crafts acylation over alkylation is the avoidance of poly-substitution. The electron-withdrawing nature of the newly introduced carbonyl group deactivates the aromatic ring, preventing further acylation reactions.[5][7]
Caption: Mechanism of Friedel-Crafts Acylation on Catechol.
Experimental Protocols
Two distinct protocols for the synthesis of the Arterenone precursor, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, are presented below.
This method employs the traditional Friedel-Crafts catalyst, aluminum chloride, with chloroacetyl chloride as the acylating agent in an organic solvent.[8]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice-water)
-
Standard glassware for workup and purification
Reagents:
-
Catechol
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,2-Dichloroethane (solvent)
-
Hydrochloric acid (for workup)
-
Water
Procedure:
-
Charge a three-necked flask with 1,2-dichloroethane (5 L) and cool the solvent to 10-15 °C.[8]
-
Carefully add anhydrous aluminum chloride (1.5 Kg) to the cooled solvent while stirring. Maintain the temperature at 10-15 °C for 15-30 minutes.[8]
-
Add catechol (500 g) portion-wise over 5-10 minutes, ensuring the temperature remains controlled. Stir for an additional 20-30 minutes.[8]
-
Add chloroacetyl chloride (546 g) dropwise via a dropping funnel, maintaining the reaction temperature at 10-15 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-20 hours.[8]
-
Workup: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Isolation: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield 2-chloro-1-(3,4-dihydroxyphenyl)ethanone.
This alternative method generates the acyl chloride in situ from chloroacetic acid and thionyl chloride, which then acylates the catechol substrate.[1]
Materials and Equipment:
-
Three-necked round-bottom flask with stirrer
-
Heating mantle
-
Condenser
-
Dropping funnel
-
Gas trap (to absorb HCl and SO₂ gases with NaOH solution)
-
Standard glassware for workup and purification
Reagents:
-
Catechol
-
Chloroacetic acid
-
Thionyl chloride (SOCl₂)
-
Water
-
2 M Sodium hydroxide solution (for gas trap)
Procedure:
-
To a 2 L three-necked flask, add catechol (100 g, 0.91 mol) and chloroacetic acid (68.8 g, 0.73 mol).[1]
-
Begin stirring and slowly add thionyl chloride (108 g, 0.91 mol) dropwise at room temperature. Ensure the off-gases are passed through a sodium hydroxide trap.[1]
-
After the addition is complete, heat the mixture to 80 °C and maintain this temperature for 5 hours. Monitor the reaction progress using HPLC.[1]
-
Once the reaction is complete, cool the mixture to 0 °C.[1]
-
Workup (Quenching & Recrystallization): Slowly add 500 mL of water dropwise to quench the reaction.[1]
-
Heat the mixture to 80 °C for 30 minutes.[1]
-
Allow the solution to cool naturally to 55-65 °C and hold for 2 hours.[1]
-
Further cool to 0-5 °C and allow crystallization to proceed for 5 hours.[1]
-
Isolation: Collect the crystals by filtration. The resulting product is 3,4-dihydroxy-2'-chloroacetophenone (2-chloro-1-(3,4-dihydroxyphenyl)ethanone).[1]
Data Presentation
The quantitative data from the described protocols are summarized below for easy comparison.
Table 1: Reagent Quantities and Ratios
| Parameter | Protocol 1 (AlCl₃ Method)[8] | Protocol 2 (SOCl₂ Method)[1] |
|---|---|---|
| Substrate | Catechol | Catechol |
| Acylating Agent | Chloroacetyl chloride | Chloroacetic acid / Thionyl chloride |
| Catalyst/Reagent | Aluminum Chloride (AlCl₃) | Thionyl Chloride (SOCl₂) |
| Solvent | 1,2-Dichloroethane | None (reagents act as solvent) |
| Molar Ratio | ~1 (Catechol) : 1.07 (Acyl Chloride) : 2.46 (AlCl₃) | ~1.25 (Catechol) : 1 (Chloroacetic acid) : 1.25 (SOCl₂) |
Table 2: Reaction Conditions and Yield
| Parameter | Protocol 1 (AlCl₃ Method)[8] | Protocol 2 (SOCl₂ Method)[1] |
|---|---|---|
| Initial Temperature | 10-15 °C | Room Temperature |
| Reaction Temperature | Room Temperature | 80 °C |
| Reaction Time | 16-20 hours | 5 hours |
| Reported Yield | Not explicitly stated | 60% (for 101g product) |
| Purity | Requires standard workup/purification | >99% after recrystallization |
Synthesis Workflow
The logical flow from starting materials to the final purified intermediate is depicted below.
Caption: Workflow for the Synthesis of Arterenone Precursor.
Application Notes and Safety
-
Catalyst Choice: The classic AlCl₃ method is effective but presents challenges in post-reaction treatment due to the large stoichiometric amounts required and the generation of acidic waste streams.[1][9] The thionyl chloride method avoids metal-containing waste but involves handling highly corrosive and toxic reagents.
-
Substrate Sensitivity: Catechol possesses two hydroxyl groups which can coordinate with the Lewis acid, potentially complicating the reaction. A stoichiometric amount of catalyst is generally required to overcome this.[5]
-
Reagent Handling: Chloroacetyl chloride is a versatile but toxic and irritating compound.[1][10] Thionyl chloride is also highly corrosive and reacts violently with water. Both protocols must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Subsequent Amination: The conversion of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone to Arterenone is the final step. This typically involves reaction with an ammonia source. However, protecting the phenolic hydroxyl groups may be necessary to prevent side reactions and achieve good yields.[6]
References
- 1. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 2. CAS 499-61-6 Noradrenalone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Buy Friedel-Crafts Acylation: Mechanism & Applications Online | Advent [adventchembio.com]
- 8. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2-Amino-1-(3,4-dihydroxyphenyl)ethanone in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as noradrenalone or arterenone, is a catecholamine derivative with significant potential in cardiovascular research. Its structural similarity to endogenous catecholamines like norepinephrine suggests interactions with adrenergic receptors, which are pivotal in regulating cardiovascular function. Furthermore, the presence of a catechol moiety imparts antioxidant properties, offering a dual mechanism of action that is highly relevant in the context of cardiovascular diseases often associated with oxidative stress.
These application notes provide a comprehensive overview of the potential uses of this compound in studying cardiac hypertrophy, apoptosis, and contractility. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of its biological effects and underlying signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 499-61-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₉NO₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 167.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
Cardiovascular Research Applications
This compound is a valuable tool for investigating several aspects of cardiovascular pathophysiology:
-
Cardiac Hypertrophy: As an adrenergic agonist, it can be used to induce and study hypertrophic signaling pathways in cardiomyocytes.
-
Cardiomyocyte Apoptosis: Its potential to generate reactive oxygen species (ROS) at high concentrations can be utilized to model and investigate apoptosis in cardiac cells.[1]
-
Cardiac Contractility: Its interaction with adrenergic receptors allows for the study of its effects on cardiomyocyte contractility and calcium handling.
-
Oxidative Stress: The catechol structure enables the investigation of its antioxidant properties and its ability to mitigate oxidative damage in cardiovascular cells.[2]
Quantitative Data (Reference: Norepinephrine)
Direct quantitative data for this compound in cardiovascular models is limited in publicly available literature. The following tables provide data for the closely related endogenous catecholamine, norepinephrine , which can serve as a reference for estimating the potential activity of this compound.
Table 1: Adrenergic Receptor Binding Affinities of Norepinephrine
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Reference |
| β₁-Adrenergic | Rat | Cerebral Cortical Membranes | [³H]dihydroalprenolol | 1300 - 2700 | --INVALID-LINK-- |
| β₁-Adrenergic | Rat | Brain | [³H]-CGP-26505 | 126 | --INVALID-LINK-- |
| β₁-Adrenergic | Guinea Pig | Cerebral Cortical Membranes | [³H]-dihydroalprenolol | 400 | --INVALID-LINK-- |
| Dopamine D₄ | Human | CHO Cells | [³H]spiperone | 12.1 (Kн) | --INVALID-LINK-- |
Table 2: Functional Activity of Norepinephrine in Cardiovascular Models
| Assay | Model System | Parameter | EC₅₀ (µM) | Reference |
| Cardiac Hypertrophy | Cultured Rat Myocardial Cells | Increase in cell size | 0.2 | --INVALID-LINK-- |
| Apoptosis | H9c2 Cardiac Myoblasts | Induction of apoptosis | 100 | --INVALID-LINK-- |
| Contraction | Rat Corpora Cavernosal Smooth Muscle | Contraction | 0.085 | --INVALID-LINK-- |
| Contraction | Rat Intramyocardial Resistance Vessels | Contraction | 1.6 | --INVALID-LINK-- |
| [³⁵S]GTPγS Binding | Dopamine D₄ Receptor | Stimulation | 7.8 | --INVALID-LINK-- |
| Inotropic Response | Rat Paced Left Atria | Increase in tension | 5 - 10 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Cardiac Hypertrophy Assay
Objective: To evaluate the hypertrophic effect of this compound on neonatal rat ventricular myocytes (NRVMs).
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Antibodies: anti-α-actinin, secondary antibody conjugated to a fluorescent probe
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Cell Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups and plate them on gelatin-coated culture dishes. Culture in DMEM/F12 with 10% FBS for 24 hours.
-
Serum Starvation: Replace the medium with serum-free DMEM/F12 and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control.
-
Protein Synthesis Measurement ([³H]-Leucine Incorporation):
-
During the last 24 hours of treatment, add 1 µCi/mL of [³H]-Leucine to the culture medium.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Precipitate proteins by adding 10% TCA and incubating on ice for 30 minutes.
-
Wash the protein precipitate twice with 95% ethanol.
-
Solubilize the precipitate in 0.5 M NaOH.
-
Measure the radioactivity using a scintillation counter.
-
-
Cell Size Measurement (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with anti-α-actinin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
Protocol 2: Cardiomyocyte Apoptosis Assay
Objective: To assess the pro-apoptotic potential of this compound in H9c2 cells.
Materials:
-
H9c2 cells
-
DMEM
-
FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS.
-
Treatment: Seed the cells in 6-well plates and treat with different concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 24-48 hours.
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Protocol 3: Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound to adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected HEK293 cells or cardiac tissue).
-
Radioligand specific for the receptor (e.g., [³H]prazosin for α₁-receptors, [³H]CGP-12177 for β-receptors).
-
This compound
-
Non-specific binding inhibitor (e.g., phentolamine for α-receptors, propranolol for β-receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and increasing concentrations of unlabeled this compound.
-
Total and Non-specific Binding:
-
For total binding, omit the unlabeled ligand.
-
For non-specific binding, add a high concentration of the non-specific inhibitor.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound and calculate the Kᵢ value using the Cheng-Prusoff equation.
Signaling Pathways
The cardiovascular effects of this compound are likely mediated through the activation of adrenergic receptor signaling cascades.
Caption: Adrenergic signaling in cardiomyocytes.
This diagram illustrates the canonical signaling pathways initiated by the activation of β- and α1-adrenergic receptors in cardiomyocytes. This compound, acting as an agonist, can trigger these pathways, leading to downstream effects on gene expression, protein synthesis, and cellular processes like hypertrophy and apoptosis. The β-adrenergic pathway primarily involves Gαs, adenylyl cyclase, cAMP, and PKA, while the α1-adrenergic pathway activates Gαq, phospholipase C, IP3, DAG, and PKC.[3][4] These pathways converge on downstream effectors like ERK, Akt, and calcineurin, which play crucial roles in mediating the cellular response.
Caption: Workflow for hypertrophy studies.
This workflow outlines the key steps for investigating the hypertrophic effects of this compound in vitro. The process begins with the isolation and culture of primary cardiomyocytes, followed by synchronization through serum starvation. After treatment with the compound, hypertrophy is assessed through multiple endpoints: protein synthesis rate, changes in cell size, and the activation of key hypertrophic signaling pathways.
Conclusion
This compound represents a promising research tool for dissecting the complex signaling networks involved in cardiovascular health and disease. Its dual action as an adrenergic agonist and a potential antioxidant makes it particularly relevant for studying conditions like cardiac hypertrophy and heart failure. The provided protocols and signaling pathway diagrams offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds in the field of cardiovascular medicine. Further research is warranted to establish a more comprehensive quantitative profile of its activity and to validate its effects in in vivo models.
References
- 1. Norepinephrine-induced apoptotic and hypertrophic responses in H9c2 cardiac myoblasts are characterized by different repertoire of reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between cardiac oxidative stress and myocardial pathology due to acute and chronic norepinephrine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. α1 adrenoceptor activation by norepinephrine inhibits LPS-induced cardiomyocyte TNF-α production via modulating ERK1/2 and NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
"HPLC methods for analyzing 2-Amino-1-(3,4-dihydroxyphenyl)ethanone"
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of this compound, also known as noradrenalone or arterenone, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the quantification of this compound in bulk drug substances and as a related substance in pharmaceutical formulations.
Introduction
This compound is a catecholamine and a precursor in the synthesis of several pharmaceutical compounds. It is also known to be an impurity in norepinephrine preparations.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this analyte. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established chromatographic principles for similar catecholamines like norepinephrine.[4][5][6]
Chromatographic Conditions
A summary of exemplary chromatographic conditions for the analysis of the structurally related compound norepinephrine is presented below. These conditions can serve as a starting point for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C8 (250 x 4.6 mm, 5 µm) | C18 | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | o-phosphoric acid (80%): acetonitrile (70:30) | 0.05% formic acid and acetonitrile (90:10, v/v) | Acetic acid and 50mM sodium acetate buffer pH 3.1 (1:99 v/v) |
| Flow Rate | 0.5 mL/min | 1 mL/min | 1 mL/min |
| Detection | UV at 275 nm | UV | UV at 285 nm |
| Injection Volume | 20 µL | 20 µL | Not Specified |
| Temperature | 25°C | Not Specified | Not Specified |
| Linearity Range | 10-35 µg/mL | 50-4000 ng/mL | Not Specified |
| LOD | 1.17 µg/mL | Not Specified | Not Specified |
| LOQ | 3.55 µg/mL | Not Specified | Not Specified |
| Retention Time | 4 min | Not Specified | Not Specified |
Source: Adapted from studies on norepinephrine analysis.[4][5][6]
Recommended Protocol for this compound Analysis
This protocol provides a comprehensive methodology for the analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system with a UV detector
-
C8 analytical column (250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of 80% o-phosphoric acid and acetonitrile in a 70:30 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.
Chromatographic System Setup and Execution
-
Column: C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A filtered and degassed mixture of 80% o-phosphoric acid and acetonitrile (70:30 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 275 nm
-
System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the prepared standard and sample solutions into the chromatograph and record the chromatograms.
Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Caption: A logical diagram of the experimental process from sample to result.
References
Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays
Application Notes
Noradrenaline, also known as norepinephrine, is a catecholamine that functions as a neurotransmitter and hormone. In cell culture experiments, it is widely used to study its effects on cellular signaling, proliferation, and function. Due to its susceptibility to oxidation, proper handling and preparation of noradrenaline solutions are crucial for obtaining reliable and reproducible results. This protocol provides a detailed procedure for the dissolution and preparation of noradrenaline solutions for use in cell culture experiments.
Noradrenaline bitartrate is the most common salt form used for in vitro studies due to its stability and solubility. The catechol structure in noradrenaline is prone to oxidation by light, heat, and oxygen, leading to the formation of inactive byproducts.[1] Therefore, the use of antioxidants such as ascorbic acid or sodium bisulfite is recommended to preserve its biological activity.[1] Stock solutions should be prepared fresh whenever possible, or stored at low temperatures and protected from light to ensure stability.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of noradrenaline solutions.
Table 1: Solubility of (-)-Norepinephrine (bitartrate hydrate)
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
| DMSO | ~25 mg/mL | [2] |
| Dimethyl formamide | ~10 mg/mL | [2] |
| Water | 1 mg/mL |
Table 2: Stability of Noradrenaline Solutions
| Storage Condition | Diluent | Stability | Reference |
| Refrigerated (+5±3°C) | 0.9% NaCl | Up to 1 year | [3] |
| Frozen (-20±5°C) | 0.9% NaCl | Up to 1 year | [3] |
| Room Temperature (+25±2°C) | 0.9% NaCl | Up to 3 months (in COC vials) | [3] |
| 4°C | Water | Up to 5 days (with 0.1% sodium bisulfite) |
Experimental Protocols
Materials
-
(-)-Norepinephrine (bitartrate hydrate) powder (e.g., Sigma-Aldrich, Cayman Chemical)[2]
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
L-Ascorbic acid (or Sodium Metabisulfite)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Sterile filters (0.22 µm)
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile tips
Protocol for Preparation of 10 mM Noradrenaline Stock Solution
-
Preparation of Solvent with Antioxidant:
-
Prepare a stock solution of 100 mM L-ascorbic acid in sterile water.
-
Filter sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to the sterile PBS (pH 7.2) to a final concentration of 100 µM. This will be your solvent for the noradrenaline stock solution. The use of an antioxidant is crucial to prevent the degradation of noradrenaline.[1]
-
-
Weighing Noradrenaline Bitartrate:
-
On a calibrated analytical balance, carefully weigh out the required amount of (-)-Norepinephrine (bitartrate hydrate) powder. The molecular weight of (-)-Norepinephrine bitartrate monohydrate is 337.28 g/mol .
-
For 1 mL of a 10 mM stock solution, you will need 3.37 mg of norepinephrine bitartrate monohydrate.
-
Perform this step in a draft-free environment to ensure accuracy.
-
-
Dissolving Noradrenaline:
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add the prepared PBS with ascorbic acid to the tube to achieve the final desired concentration of 10 mM.
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization and Storage:
-
Filter the noradrenaline stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 5 days).[3] Always protect the solution from light.
-
Preparation of Working Solution
-
Thawing and Dilution:
-
Thaw an aliquot of the 10 mM noradrenaline stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium.
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures.
-
Ensure even distribution of the solution within the culture vessel.
-
Incubate the cells for the desired period as per your experimental design.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing and using noradrenaline in cell culture.
Caption: Noradrenaline signaling through adrenergic receptors.
References
Application of Arterenone (Norepinephrine) in the Study of Adrenergic Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arterenone, more commonly known as norepinephrine, is a catecholamine that functions as both a hormone and a neurotransmitter. It plays a crucial role in the sympathetic nervous system's "fight-or-flight" response. Arterenone exerts its physiological effects by binding to and activating adrenergic receptors, a class of G protein-coupled receptors (GPCRs). These receptors are broadly classified into two main types: alpha (α) and beta (β), each with several subtypes (α₁, α₂, β₁, β₂, β₃). The differential expression and signaling of these receptor subtypes mediate a wide range of physiological processes, making them important targets for drug discovery.
This document provides detailed application notes and experimental protocols for utilizing arterenone as a tool to study the pharmacology and function of adrenergic receptors. It is intended for researchers in academia and industry involved in pharmacology, cell biology, and drug development.
Adrenergic Receptor Subtypes and Signaling
Arterenone exhibits varying affinities for the different adrenergic receptor subtypes, which underlies its diverse physiological effects. Understanding these interactions is fundamental to adrenergic pharmacology.
-
α₁-Adrenergic Receptors (α₁A, α₁B, α₁D): Primarily coupled to Gq/11 proteins. Activation of α₁ receptors by arterenone leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
α₂-Adrenergic Receptors (α₂A, α₂B, α₂C): Typically coupled to Gi/o proteins. Arterenone binding to α₂ receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. These receptors are often located presynaptically and act as autoreceptors to inhibit further norepinephrine release.
-
β-Adrenergic Receptors (β₁, β₂, β₃): Coupled to Gs proteins. Activation of β-receptors by arterenone stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. The β₁AR has a tenfold higher affinity for norepinephrine than the β₂AR.[1]
Quantitative Data: Arterenone (Norepinephrine) Binding Affinities and Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of arterenone for various human adrenergic receptor subtypes. These values are compiled from multiple sources and may vary depending on the experimental conditions and cell system used.
Table 1: Arterenone (Norepinephrine) Binding Affinities (Ki) at Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| α₁A | 6.1 - 330 | [2] |
| α₁B | 39.8 | [2] |
| α₁D | 2.8 | [2] |
| α₂A | 56 | [2] |
| α₂B | - | - |
| α₂C | - | - |
| β₁ | 740 | [2] |
| β₂ | >1000 | [1] |
| β₃ | - | - |
Table 2: Arterenone (Norepinephrine) Functional Potencies (EC₅₀) at Adrenergic Receptors
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Reference |
| α₁A | Calcium Flux | 9.1 | - |
| α₂A | GTPγS Binding | 200 - 600 | [3] |
| β₁ | cAMP Accumulation | ~10 | - |
| β₂ | cAMP Accumulation | >1000 | - |
| β₃ | cAMP Accumulation | - | - |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of arterenone with adrenergic receptors are provided below.
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of arterenone for a specific adrenergic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]Prazosin for α₁, [³H]Rauwolscine for α₂, [³H]Dihydroalprenolol ([³H]DHA) for β).
-
Arterenone ((-)-Norepinephrine bitartrate salt).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Non-specific binding control (e.g., 10 µM Phentolamine for α, 10 µM Propranolol for β).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Binding Buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of membrane suspension (typically 10-50 µg protein).
-
Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: Add 50 µL of varying concentrations of arterenone (e.g., from 10⁻¹⁰ M to 10⁻³ M), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle shaking to reach equilibrium.[1]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of arterenone.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the ability of arterenone to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for β- and α₂-adrenergic receptors, respectively.
Materials:
-
Whole cells expressing the adrenergic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Arterenone.
-
Forskolin (for α₂ receptor assays).
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit from PerkinElmer or a competitive ELISA kit).[4][5]
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed cells in 96-well plates and grow to 80-90% confluency.
-
Assay Preparation:
-
For β-receptor agonism: Aspirate the culture medium and replace it with 50 µL of Stimulation Buffer.
-
For α₂-receptor agonism (inhibition of adenylyl cyclase): Aspirate the culture medium and replace it with 50 µL of Stimulation Buffer containing a sub-maximal concentration of forskolin (e.g., 1-10 µM) to pre-stimulate cAMP production.
-
-
Compound Addition: Add 50 µL of varying concentrations of arterenone (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) to the wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[4]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of arterenone.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (for agonism) or IC₅₀ (for inhibition) value.
-
Protocol 3: GTPγS Binding Functional Assay
This assay measures the activation of G proteins upon agonist binding to the receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
[³⁵S]GTPγS.
-
Arterenone.
-
GDP.
-
GTPγS Binding Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
96-well plates and filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: 50 µL of GTPγS Binding Buffer, 50 µL of [³⁵S]GTPγS (0.1-0.5 nM), and 100 µL of membrane suspension (2-20 µg protein).
-
Non-specific Binding: 50 µL of unlabeled GTPγS (10 µM), 50 µL of [³⁵S]GTPγS, and 100 µL of membrane suspension.
-
Stimulated Binding: 50 µL of varying concentrations of arterenone, 50 µL of [³⁵S]GTPγS, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash the filters as described in Protocol 1. Count the radioactivity.
-
Data Analysis:
-
Calculate the net stimulated binding = Stimulated binding - Basal binding.
-
Plot the percentage of stimulation over basal against the log concentration of arterenone.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualizations
Signaling Pathways
References
- 1. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Subtype-specific stimulation of [35S]GTPgammaS binding by recombinant alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IGF-1 regulates cAMP levels in astrocytes through a β2-adrenergic receptor-dependant mechanism [medsci.org]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes: 2-Amino-1-(3,4-dihydroxyphenyl)ethanone as a Pharmaceutical Intermediate
1. Introduction
2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as Noradrenalone or Arterenone, is a catecholamine derivative with the chemical formula C₈H₉NO₃[1][2]. It serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly adrenergic agonists. Its structure, featuring a catechol ring and an amino ketone side chain, makes it a versatile precursor for drugs that interact with adrenergic receptors[3]. This document outlines its primary applications, provides detailed synthesis protocols, and summarizes key quantitative data for researchers in drug development.
2. Core Applications in Pharmaceutical Synthesis
This compound is a key building block for several important classes of drugs, primarily those targeting the cardiovascular and respiratory systems.
-
Vasopressors: It is a direct precursor in the synthesis of norepinephrine (noradrenaline), a potent vasopressor used to treat life-threatening hypotension, particularly in cases of septic shock[4][5]. The synthesis involves the reduction of the ketone group to a hydroxyl group.
-
Bronchodilators: The intermediate is used to synthesize β-adrenergic agonists like isoproterenone. These drugs are crucial in managing conditions such as asthma and heart failure by relaxing bronchial smooth muscle and stimulating cardiovascular function[3].
-
Adrenergic Receptor Research: Due to its structural similarity to endogenous catecholamines, it is used as a reference standard and starting material for developing new compounds that interact with adrenergic receptors[3].
A logical diagram illustrating the role of this compound as a central intermediate is shown below.
3. Experimental Protocols
Detailed methodologies for the synthesis of this compound hydrochloride and its subsequent conversion to other active pharmaceutical ingredients are provided below.
3.1. Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the synthesis from 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one using ammonium hydroxide.
-
Materials:
-
2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one (5.0 g, 26.7 mmol)
-
28% Ammonium Hydroxide (NH₄OH) (30.1 mL, 241.1 mmol)
-
Acetonitrile (MeCN) (10.0 mL)
-
Methanol (MeOH)
-
-
Procedure:
-
Charge a 3-neck round-bottom flask with 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one and MeCN[6].
-
Add 28% NH₄OH to the reaction mixture[6].
-
Stir the mixture for 16 hours at room temperature[6].
-
Filter the resulting slurry and wash the solid with MeOH (3 x 20 mL)[6].
-
The collected off-white solid is 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one. To convert to the hydrochloride salt, dissolve the product in methanol and treat with 3 M HCl in MeOH at 0-5 °C[6].
-
Stir for 1 hour, add MTBE to induce crystallization, and filter to obtain the final product[6].
-
3.2. Protocol 2: Synthesis of 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)ethan-1-one Hydrogen Chloride (Isoproterenone Precursor)
This protocol details the alkylation of the intermediate's precursor to form a key precursor for Isoproterenone.
-
Materials:
-
2-Chloro-1-(3,4-dihydroxyphenyl)ethan-1-one (5.03 g, 26.95 mmol)
-
Isopropylamine (6.55 mL, 80.4 mmol)
-
Acetonitrile (MeCN) (25.0 mL)
-
Isopropyl Alcohol (IPA)
-
Water (H₂O)
-
-
Procedure:
-
Add 2-Chloro-1-(3,4-dihydroxyphenyl)ethan-1-one to MeCN in a reaction vessel[6].
-
Perform a dropwise addition of isopropylamine to the mixture[6].
-
Heat the reaction mixture to 65 °C in an oil bath for 2 hours, monitoring for completion via LCMS[6].
-
Add IPA (50 mL) and concentrate the volume to 35 mL[6].
-
Filter the resulting precipitate and wash thoroughly with H₂O and IPA to remove residual isopropylamine[6].
-
The general workflow for synthesizing an adrenergic agonist from a chloro-precursor is visualized in the diagram below.
4. Quantitative Data Summary
The efficiency of synthesis reactions involving this compound and its derivatives is critical for industrial applications. The table below summarizes reported yields from various synthesis protocols.
| Product | Starting Material | Key Reagents/Solvents | Yield (%) | Reference |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 2-Chloro-1-(3,4-dihydroxyphenyl)ethan-1-one | 28% NH₄OH, MeCN | 60% | [6] |
| 2-(tert-Butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one Hydrogen Chloride | 2-(tert-Butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one | 3 M HCl in MeOH, MTBE | 84% | [6] |
| 2-Amino-3',4'-dihydroxyacetophenone hydrochloride | 2-Chloro-3',4'-dihydroxyacetophenone | Sodium azide, 10% Pd/C, H₂, Methanol/HCl | 50.4% | [7] |
| dl-Norepinephrine | This compound HCl | 10% Pd/C, Methanol/Water | High | [4] |
5. Biological Activity and Signaling Pathway
Drugs synthesized from this intermediate, such as norepinephrine and isoproterenone, are potent adrenergic agonists. They exert their effects by binding to and activating adrenergic receptors (α and β subtypes) on the surface of cells. For example, the activation of β2-adrenergic receptors in the lungs leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.
The simplified signaling pathway for a β-agonist is depicted below.
This compound is an indispensable intermediate in the pharmaceutical industry. Its utility in synthesizing potent cardiovascular and respiratory drugs underscores its importance. The protocols and data presented here provide a valuable resource for researchers and scientists engaged in the development and manufacturing of adrenergic agonists. Careful control of reaction conditions, such as temperature and molar ratios of reactants, is crucial for achieving high yields and purity in the final pharmaceutical products[3].
References
- 1. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 2. This compound | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 5090-29-9 | Benchchem [benchchem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Ascorbate-dependent vasopressor synthesis: a rationale for vitamin C administration in severe sepsis and septic shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scihorizon.com [scihorizon.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Mass Spectrometric Identification of Arterenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arterenone, also known as noradrenalone, is a catecholamine and an oxidized derivative of norepinephrine.[1] It is often considered an impurity or a metabolite of norepinephrine. Accurate identification and quantification of arterenone are crucial in pharmaceutical quality control and various research areas. Mass spectrometry, coupled with chromatographic techniques such as liquid chromatography (LC-MS) and gas chromatography (GC-MS), offers the high sensitivity and specificity required for the analysis of arterenone in complex matrices.
This document provides detailed application notes and protocols for the identification and quantification of arterenone using LC-MS/MS and GC-MS techniques. It includes sample preparation procedures, chromatographic conditions, and mass spectrometric parameters. Predicted fragmentation patterns and multiple reaction monitoring (MRM) transitions for arterenone are also presented to facilitate method development.
Predicted Mass Spectrometry Fragmentation of Arterenone
Due to the lack of a publicly available experimental mass spectrum for arterenone, the following fragmentation pattern is predicted based on its chemical structure and the known fragmentation behavior of ketones and related compounds.
Arterenone (Molecular Weight: 167.16 g/mol , Molecular Formula: C₈H₉NO₃) is expected to undergo alpha-cleavage as a primary fragmentation pathway.[2][3][4] This involves the cleavage of the bond between the carbonyl group and the adjacent carbon of the side chain, or the bond between the carbonyl group and the phenyl ring.
Key Predicted Fragment Ions:
-
Precursor Ion (M+H)⁺: m/z 168.06
-
Product Ion 1 (Loss of CH₂NH₂): Cleavage of the bond between the carbonyl carbon and the alpha-carbon of the amino group would result in the loss of a 30 Da neutral fragment (CH₂NH₂), leading to a product ion of m/z 138.05.
-
Product Ion 2 (Acylium Ion): Cleavage of the bond between the carbonyl carbon and the phenyl ring would result in the formation of a dihydroxyphenyl acylium ion with an m/z of 137.02.
Quantitative Analysis Data
The following tables summarize the predicted and example quantitative parameters for the analysis of arterenone and the closely related norepinephrine using LC-MS/MS and GC-MS.
Table 1: Predicted LC-MS/MS Parameters for Arterenone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Predicted) |
| Arterenone | 168.06 | 138.05 | 15-25 |
| Arterenone | 168.06 | 137.02 | 20-30 |
Table 2: Example LC-MS/MS Parameters for Norepinephrine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Norepinephrine | 170.1 | 152.1 | 10 |
| Norepinephrine | 170.1 | 107.1 | 20 |
Table 3: Example GC-MS Parameters for Derivatized Norepinephrine
| Analyte (as TMS derivative) | Monitored Ion (m/z) |
| Norepinephrine-TMS | 355 |
| Norepinephrine-TMS | 179 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Arterenone in Pharmaceutical Preparations
This protocol is adapted from established methods for the analysis of catecholamines.[5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Dilute the sample containing arterenone in a solution of 0.1% formic acid in water.
-
SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute arterenone with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: As listed in Table 1.
Protocol 2: GC-MS Analysis of Arterenone with Derivatization
This protocol requires derivatization to increase the volatility of arterenone.[6][7]
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the sample with ethyl acetate at a basic pH.
-
Evaporation: Evaporate the organic layer to dryness.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.
-
Heat the mixture at 70°C for 30 minutes.
-
2. Gas Chromatography Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 550.
Visualizations
Caption: Experimental workflow for the identification and quantification of arterenone.
Caption: Predicted ESI-MS/MS fragmentation of arterenone.
References
- 1. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. research.tue.nl [research.tue.nl]
Protocol for the Asymmetric Synthesis of Chiral 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric synthesis of chiral 2-amino-1-(3,4-dihydroxyphenyl)ethanone derivatives, valuable intermediates in the development of pharmaceuticals. The protocol outlines a multi-step synthesis involving the protection of the catechol moiety, asymmetric introduction of the amino group via a Brønsted acid-catalyzed transfer hydrogenation, and subsequent deprotection to yield the final product. Alternative asymmetric methods are also discussed.
Overview of the Synthetic Strategy
The synthesis of chiral this compound derivatives presents a challenge due to the sensitive nature of the catechol group, which is prone to oxidation. To address this, a protecting group strategy is employed. The overall synthetic workflow is as follows:
-
Protection of the Catechol Moiety: The hydroxyl groups of a suitable starting material, such as 3',4'-dihydroxyacetophenone, are protected to prevent unwanted side reactions in subsequent steps.
-
Formation of an α-Keto Imine Precursor: The protected acetophenone is converted into an α-keto imine, the substrate for the asymmetric reduction.
-
Asymmetric Transfer Hydrogenation: A chiral Brønsted acid catalyzes the enantioselective transfer hydrogenation of the α-keto imine to introduce the chiral amino group with high stereocontrol.
-
Deprotection: The protecting group is removed from the catechol moiety to afford the final chiral this compound derivative.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Step 1: Protection of 3',4'-Dihydroxyacetophenone
The catechol moiety is protected as an acetonide to ensure its stability during the subsequent synthetic steps.
Procedure:
-
To a solution of 3',4'-dihydroxyacetophenone (1.0 eq) in anhydrous toluene, add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reflux the mixture with a Dean-Stark trap for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford 1-(2,2-dimethylbenzo[d][1]dioxol-6-yl)ethan-1-one.
Step 2: Synthesis of the α-Keto Imine Precursor
The protected acetophenone is first brominated at the α-position, followed by reaction with an amine to form the imine.
Procedure for α-Bromination:
-
To a solution of 1-(2,2-dimethylbenzo[d][1]dioxol-6-yl)ethan-1-one (1.0 eq) in a suitable solvent such as chloroform or ethyl acetate, add N-bromosuccinimide (NBS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-bromo-1-(2,2-dimethylbenzo[d][1]dioxol-6-yl)ethan-1-one, which can be used in the next step without further purification.
Procedure for Imine Formation:
-
Dissolve the crude 2-bromo-1-(2,2-dimethylbenzo[d][1]dioxol-6-yl)ethan-1-one (1.0 eq) in a suitable solvent like dichloromethane.
-
Add the desired amine (e.g., aniline or a substituted aniline, 1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting α-keto imine can be purified by column chromatography if necessary, but is often used directly in the next step.
Step 3: Asymmetric Transfer Hydrogenation
This key step establishes the chirality of the molecule using a chiral Brønsted acid catalyst.[1][2]
Procedure:
-
In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the α-keto imine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the Hantzsch ester (1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 eq) as the hydrogen source.
-
Add the chiral Brønsted acid catalyst, such as (R)-TRIP ((R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05-0.1 eq).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the chiral α-amino ketone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Step 4: Deprotection of the Catechol Moiety
The final step is the removal of the acetonide protecting group to reveal the dihydroxy-phenyl functionality.
Procedure:
-
Dissolve the chiral α-amino ketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows complete deprotection.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization to yield the chiral this compound derivative.
Data Presentation
The following tables summarize typical quantitative data for the key asymmetric step. The data is based on literature reports for structurally related substrates, as specific data for the 3,4-dihydroxy-phenyl derivative is limited.
Table 1: Brønsted Acid-Catalyzed Asymmetric Transfer Hydrogenation of α-Keto Imines [1][2]
| Entry | Aryl Group (R) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-TRIP | Toluene | 30 | 24 | 95 | 96 |
| 2 | 4-Methoxyphenyl | (R)-TRIP | Toluene | 30 | 24 | 92 | 95 |
| 3 | 4-Chlorophenyl | (R)-TRIP | Toluene | 30 | 24 | 97 | 94 |
| 4 | 2-Naphthyl | (R)-TRIP | Toluene | 30 | 24 | 93 | 98 |
Table 2: Alternative Asymmetric Syntheses of α-Amino Ketones
| Method | Catalyst/Auxiliary | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference |
| Pd-Catalyzed Arylation | Pd(TFA)₂ / Chiral Ligand | Aryl and Alkyl α-keto imines | 70-95 | 85-99 | [3][4][5] |
| Evans Asymmetric Alkylation | Evans Oxazolidinone | Acyl Oxazolidinones | 80-95 (diastereoselectivity) | >98 (after cleavage) | [6][7][8][9][10] |
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for the asymmetric synthesis.
Catalytic Cycle for Brønsted Acid-Catalyzed Transfer Hydrogenation
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation.
References
- 1. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]
- 2. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 10. researchgate.net [researchgate.net]
Application of Noradrenaline in Insect Biology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While octopamine is widely recognized as the primary insect analogue to vertebrate noradrenaline (norepinephrine), mediating "fight-or-flight" responses and various other physiological processes, research has demonstrated that noradrenaline itself can elicit biological effects in certain insect species.[1][2] The study of noradrenaline in insects, often in a comparative context with octopamine, provides valuable insights into the evolution of adrenergic signaling pathways and may unveil novel targets for pest management strategies. This document provides detailed application notes and protocols for the use of noradrenaline in insect biology research.
Noradrenaline, a catecholamine, functions as a hormone and neurotransmitter.[3] In vertebrates, it is crucial for regulating arousal, attention, and stress responses.[3] In insects, while its role is less pronounced than that of octopamine, studies have shown its involvement in modulating heart rate and locomotor activity.
Data Presentation: Quantitative Effects of Noradrenaline
The following tables summarize the quantitative data from key studies on the effects of noradrenaline in insects.
Table 1: Effect of Noradrenaline on Insect Heart Rate
| Insect Species | Noradrenaline Concentration | Observed Effect on Heart Rate | Reference |
| Drosophila melanogaster | 10⁻⁹ M to 10⁻⁵ M | Dose-dependent increase | Zornik et al., 1999[4] |
| Drosophila melanogaster | 10⁻⁶ M | Significant acceleration | Zornik et al., 1999[4] |
Table 2: Effect of Noradrenaline on Locomotor Activity and Lipid Mobilization
| Insect Species | Noradrenaline Dose | Effect on Locomotor Activity | Effect on Hemolymph Lipids | Reference |
| Pyrrhocoris apterus | 20 µ g/female | Significant increase in walking activity | Significant elevation | Socha et al., 2008[5] |
Experimental Protocols
Protocol 1: Preparation of Noradrenaline Solution for Injection
This protocol describes the preparation of a noradrenaline solution suitable for injection into insects.
Materials:
-
Noradrenaline bitartrate salt
-
Sterile insect saline solution (e.g., Ringer's solution)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Micropipettes
Procedure:
-
Calculate the required mass of noradrenaline bitartrate salt to achieve the desired final concentration. Note: The molecular weight of noradrenaline bitartrate is different from that of noradrenaline free base.
-
Dissolve the noradrenaline bitartrate salt in a known volume of sterile insect saline solution in a microcentrifuge tube.
-
Vortex the solution until the noradrenaline is completely dissolved.
-
Prepare serial dilutions as required for dose-response experiments using the insect saline as the diluent.
-
Store the solution on ice and use it on the same day of preparation to avoid degradation.
Protocol 2: Noradrenaline Injection into Insects
This protocol provides a general method for injecting noradrenaline solution into the hemocoel of an insect.
Materials:
-
Prepared noradrenaline solution
-
Microsyringe or a glass capillary needle pulled to a fine point
-
Micromanipulator (optional, for precise injections)
-
Cold anesthesia (e.g., placing the insect on a pre-chilled metal block) or CO₂ anesthesia
-
Dissecting microscope
Procedure:
-
Anesthetize the insect using either cold or CO₂ anesthesia to immobilize it.
-
Position the insect under a dissecting microscope.
-
Draw the desired volume of the noradrenaline solution into the microsyringe or glass capillary needle. A typical injection volume for small insects like Drosophila is in the nanoliter range, while for larger insects it can be in the microliter range.
-
Gently pierce the insect's cuticle with the needle. A common injection site is the intersegmental membrane of the abdomen or thorax, avoiding internal organs.
-
Inject the solution slowly into the hemocoel.
-
Carefully withdraw the needle.
-
Allow the insect to recover from anesthesia in a clean container before behavioral or physiological observation.
-
For control experiments, inject a separate group of insects with the same volume of insect saline solution.
Protocol 3: Hemolymph Extraction and Analysis
This protocol outlines the collection of hemolymph for the quantification of biogenic amines, including noradrenaline.
Materials:
-
Capillary tubes (pre-treated with an anticoagulant like phenylthiourea, if necessary)
-
Microcentrifuge tubes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
Procedure:
-
Anesthetize the insect on ice.
-
Make a small incision in the insect's cuticle, for example, by removing an antenna or a leg.
-
Gently squeeze the insect to cause a droplet of hemolymph to exude.
-
Collect the hemolymph using a capillary tube.
-
Transfer the hemolymph to a microcentrifuge tube.
-
Centrifuge the sample to pellet hemocytes and other debris.
-
Collect the supernatant (plasma) for analysis.
-
Analyze the biogenic amine content using HPLC with electrochemical detection, comparing the retention times and peak areas to known standards of noradrenaline.
Protocol 4: In Vitro Heart Rate Assay
This protocol describes a method to assess the direct effect of noradrenaline on the insect heart.
Materials:
-
Dissecting dish with a silicone elastomer base
-
Insect saline solution
-
Noradrenaline solutions of varying concentrations
-
Dissecting pins
-
Microscope with a recording camera
-
Heart rate analysis software
Procedure:
-
Dissect the insect in a dish filled with insect saline to expose the dorsal heart. Pin the insect ventral side down to the silicone base.
-
Carefully remove any fat body or other tissues obscuring the heart.
-
Allow the heart to stabilize in the saline solution and record the baseline heart rate.
-
Replace the saline with a solution containing a known concentration of noradrenaline.
-
Record the heart rate for a set period.
-
Wash out the noradrenaline solution with fresh saline and allow the heart rate to return to baseline.
-
Repeat with different concentrations of noradrenaline to generate a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of noradrenaline in insects.
Caption: Biosynthesis pathway of noradrenaline from tyrosine.
Caption: A generalized G-protein coupled receptor signaling pathway for noradrenaline in insects.
Caption: Experimental workflow for in vivo administration of noradrenaline to insects.
References
- 1. Ancient coexistence of norepinephrine, tyramine, and octopamine signaling in bilaterians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. Epinephrine vs. norepinephrine: What to know [medicalnewstoday.com]
- 4. Modulation of Drosophila heartbeat by neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effects of bioamines norepinephrine and dopamine on locomotion of Pyrrhocoris apterus (L.): is the adipokinetic hormone involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-Diabetic Effects of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the development of novel therapeutic agents. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, a catecholamine derivative, has emerged as a compound of interest for its potential anti-diabetic properties. Structurally related compounds have demonstrated the ability to reduce postprandial blood glucose levels in animal models and inhibit key carbohydrate-metabolizing enzymes.[1] This document provides a comprehensive guide with detailed protocols for the in vitro and in vivo evaluation of the anti-diabetic effects of this compound.
In Vitro Efficacy and Mechanistic Studies
A series of in vitro assays are proposed to determine the direct effects of this compound on key molecular targets and cellular processes involved in glucose homeostasis.
α-Glucosidase Inhibition Assay
This assay assesses the ability of the compound to inhibit α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia.
Experimental Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare various concentrations of this compound in phosphate buffer.
-
In a 96-well plate, pre-incubate the test compound solutions with the α-glucosidase solution at 37°C for 10 minutes.[2]
-
Initiate the reaction by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate and incubate at 37°C for 20 minutes.[3]
-
Terminate the reaction by adding sodium carbonate solution.[2][3]
-
Measure the absorbance at 405 nm using a microplate reader.[2]
-
Acarbose, a known α-glucosidase inhibitor, should be used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Data Presentation:
| Compound | α-Glucosidase IC50 (µM) |
| This compound | Experimental Value |
| Acarbose (Positive Control) | Reference Value |
| Related Phenolic Compound 1 | Literature Value[4] |
| Related Phenolic Compound 2 | Literature Value[4] |
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay evaluates the effect of the compound on glucose uptake in insulin-sensitive cells, such as adipocytes. Enhanced glucose uptake is a key mechanism for lowering blood glucose levels.
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum.
-
Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[5]
-
Maintain the differentiated adipocytes in DMEM with 10% fetal bovine serum and insulin for 7-10 days until mature.[5]
-
-
Glucose Uptake Measurement:
-
Serum-starve the mature adipocytes for 2-4 hours.
-
Treat the cells with various concentrations of this compound in the presence or absence of a sub-maximal concentration of insulin.
-
Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-NBDG, and incubate for 30-60 minutes.[6]
-
Wash the cells to remove excess fluorescent glucose.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Insulin should be used as a positive control.
-
Data Presentation:
| Treatment | Glucose Uptake (Fold Change over Basal) |
| Basal (Vehicle) | 1.0 |
| Insulin (Positive Control) | Experimental Value |
| This compound (Low Dose) | Experimental Value |
| This compound (High Dose) | Experimental Value |
| This compound + Insulin | Experimental Value |
In Vivo Anti-Diabetic Activity Assessment
To evaluate the systemic anti-diabetic effects of this compound, a chemically-induced diabetic animal model is proposed.
Streptozotocin (STZ)-Induced Diabetic Rat Model
Streptozotocin is a chemical that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia, mimicking type 1 diabetes.[7][8] This model is useful for studying the effects of compounds on glucose metabolism in an insulin-deficient state.
Experimental Protocol:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week.
-
Induce diabetes by a single intraperitoneal (IP) injection of STZ (40-65 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).[8][9]
-
Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Divide the diabetic rats into groups: diabetic control (vehicle), positive control (e.g., glibenclamide or metformin), and treatment groups receiving different doses of this compound. A non-diabetic control group should also be included.
-
Administer the test compound or vehicle orally daily for a specified period (e.g., 28 days).
-
Monitor body weight and fasting blood glucose levels regularly throughout the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial experiment to assess how well the body handles a glucose load, providing insights into insulin sensitivity and glucose disposal.
Experimental Protocol:
-
Fast the rats for 6-8 hours with free access to water.
-
Collect a baseline blood sample (0 minutes) from the tail vein.
-
Administer an oral gavage of a glucose solution (2 g/kg body weight).
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Data Presentation:
| Group | Fasting Blood Glucose (mg/dL) | OGTT AUC (mg/dL*min) |
| Non-Diabetic Control | Experimental Value | Experimental Value |
| Diabetic Control | Experimental Value | Experimental Value |
| Positive Control | Experimental Value | Experimental Value |
| Compound (Low Dose) | Experimental Value | Experimental Value |
| Compound (High Dose) | Experimental Value | Experimental Value |
| Group | Serum Insulin (ng/mL) | Serum Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Non-Diabetic Control | Experimental Value | Experimental Value | Experimental Value |
| Diabetic Control | Experimental Value | Experimental Value | Experimental Value |
| Positive Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (Low Dose) | Experimental Value | Experimental Value | Experimental Value |
| Compound (High Dose) | Experimental Value | Experimental Value | Experimental Value |
Mechanistic Studies: Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the anti-diabetic effects of this compound, the activation of key signaling pathways involved in glucose metabolism can be investigated in tissues like skeletal muscle and liver from the in vivo studies.
Western Blot Analysis of Insulin and AMPK Signaling Pathways
Experimental Protocol:
-
At the end of the in vivo study, euthanize the animals and collect skeletal muscle and liver tissues.
-
Homogenize the tissues and extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins, such as Akt (a downstream target of insulin signaling) and AMPK (a central energy sensor).[10][11][12][13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation:
| Treatment Group | p-Akt/Total Akt Ratio (Skeletal Muscle) | p-AMPK/Total AMPK Ratio (Skeletal Muscle) |
| Non-Diabetic Control | Experimental Value | Experimental Value |
| Diabetic Control | Experimental Value | Experimental Value |
| Positive Control | Experimental Value | Experimental Value |
| Compound (Low Dose) | Experimental Value | Experimental Value |
| Compound (High Dose) | Experimental Value | Experimental Value |
Visualizations
Caption: Overall experimental workflow for evaluating the anti-diabetic effects.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Caption: Overview of the AMPK signaling pathway in energy homeostasis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMP-activated protein kinase response to contractions and treatment with the AMPK activator AICAR in young adult and old skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Highly Sensitive Detection of Catecholamines using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catecholamines, including epinephrine (adrenaline), norepinephrine (noradrenaline), and dopamine, are crucial biogenic amines that function as neurotransmitters and hormones.[1][2] They play a vital role in regulating numerous physiological processes such as cardiovascular function, stress responses, and mood.[1][2] Consequently, the accurate quantification of catecholamines in biological samples is essential for research in neuroscience, endocrinology, and pharmacology, as well as for the diagnosis and monitoring of various pathological conditions like pheochromocytoma, neuroblastoma, and cardiovascular diseases.[2][3][4] This document provides detailed application notes and protocols for the quantitative determination of catecholamines in various biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
The ELISA for catecholamine detection is a competitive immunoassay.[1][2][5] This technique relies on the competition between the catecholamines present in the sample and a fixed amount of enzyme-labeled catecholamines for a limited number of binding sites on a specific antibody that is pre-coated on a microplate.
The assay involves the following key steps:
-
Sample and Standard Preparation: Catecholamines in the standards and biological samples are first extracted and derivatized to increase their stability and immunogenicity.[1][6]
-
Competitive Binding: The prepared samples, standards, and an enzyme-conjugated catecholamine are added to the wells of a microplate coated with a monoclonal or polyclonal antibody specific to the target catecholamine. During incubation, the unlabeled catecholamine from the sample and the enzyme-labeled catecholamine compete to bind to the immobilized antibody.
-
Washing: After incubation, the unbound reagents are removed by washing the plate.
-
Substrate Reaction: A chromogenic substrate is added to the wells. The enzyme bound to the antibody catalyzes the conversion of the substrate into a colored product.
-
Signal Detection: The intensity of the color developed is inversely proportional to the concentration of catecholamine in the sample. The absorbance is measured using a microplate reader at a specific wavelength. The concentration of the catecholamine in the unknown samples is then determined by comparing their absorbance to a standard curve generated from known concentrations of the catecholamine.[7]
Experimental Workflow
Figure 1. General experimental workflow for the competitive ELISA of catecholamines.
Quantitative Data Summary
The following tables summarize the performance characteristics of commercially available ELISA kits for catecholamine detection.
Table 1: Sensitivity and Detection Range of Catecholamine ELISA Kits
| Analyte | Sample Type | Sensitivity (Lower Limit of Detection) | Detection Range |
| Adrenaline (Epinephrine) | Urine | 0.16 ng/mL | 0.5 - 250 ng/mL |
| Noradrenaline (Norepinephrine) | Urine | 0.85 ng/mL | 1.5 - 500 ng/mL |
| Dopamine | Urine | 2.5 ng/mL | 10 - 2000 ng/mL |
| Dopamine | Plasma | 49.0 pg/mL | 4.5 - 2000 ng/mL |
| Dopamine | Various | 3.3 pg/mL | 0.5 - 80 ng/mL |
| Dopamine | Cell Lysate, Plasma, Serum, Tissue Homogenate | 18.75 pg/mL | 31.25 - 2000 pg/mL |
| Catecholamines (general) | Any biological sample | 6.6 pg/mL | Not Specified |
| Noradrenaline | Serum, Plasma, Tissue, Cell Culture | 2.4 pg/mL | Not Specified |
| Dopamine | Serum, Plasma, Tissue, Cell Culture | 4.9 pg/mL | Not Specified |
| Noradrenaline | Serum, Plasma, Tissue, Cell Culture | 1.0 pg/mL | Not Specified |
| Adrenaline | Serum, Plasma, Tissue, Cell Culture | Not Specified | Not Specified |
| Dopamine | Serum, Plasma, Tissue, Cell Culture | 5.9 pg/mL | Not Specified |
| Catecholamine (Rat) | Serum, Plasma, Urine, Cell Culture | Not Specified | Not Specified |
| Catecholamine (Mouse) | Serum, Plasma, Urine, Cell Culture | Not Specified | Not Specified |
Note: Sensitivity and detection ranges can vary between different manufacturers and kit lots. It is recommended to refer to the specific kit's manual for precise information.
Table 2: Cross-Reactivity of a Dopamine ELISA
| Compound | Cross-Reactivity (%) |
| Epinephrine | 18.9% |
| 3-Methoxytyramine | 18.9% |
| 3,4-Dihydroxyphenylacetic acid | <1% |
| Homovanillic acid | <1% |
Data from a study on a competitive ELISA for dopamine, demonstrating specificity.[8]
Detailed Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer (typically 20X) with deionized or distilled water to the final working volume as specified in the kit manual.
-
Standards: Reconstitute the lyophilized standards with the provided standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve. It is recommended to prepare fresh standards for each assay.
-
Enzyme Conjugate: Depending on the kit, the enzyme conjugate may be ready to use or require dilution with a specific buffer.
-
Substrate and Stop Solution: These reagents are typically provided ready to use. Allow them to come to room temperature before use.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate results and will vary depending on the biological matrix.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or citrate). Centrifuge at 2,000-3,000 rpm for 20 minutes. Carefully collect the supernatant (plasma).[7][9]
-
Urine: Collect urine samples in sterile containers. Centrifuge at 2,000-3,000 rpm for 20 minutes to remove any particulate matter.[9][10]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS or a specific lysis buffer. Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C and collect the supernatant.[7][11]
-
Cell Culture Supernatants: Collect the cell culture medium and centrifuge to remove cells and debris.[11]
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add a specific volume of standards and prepared samples to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Add the enzyme conjugate to each well, except for the blank wells.
-
Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).[9]
-
Wash the plate multiple times (typically 4-5 times) with the prepared wash buffer.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes at 37°C) to allow for color development.[9]
-
Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average absorbance of the blank from all other readings.
-
Plot a standard curve with the mean absorbance for each standard on the Y-axis and the corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of catecholamines in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used for the samples to obtain the final concentration.
Key Components and Their Relationships
Figure 2. Logical relationships of the key components in a competitive ELISA for catecholamine detection.
References
- 1. eaglebio.com [eaglebio.com]
- 2. fybreeds.com [fybreeds.com]
- 3. dld-diagnostika.de [dld-diagnostika.de]
- 4. eaglebio.com [eaglebio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. 2-CAT Research ELISA Kit (Noradrenaline/Dopamine) [elisakits.co.uk]
- 7. Human catecholamine (CA) Elisa Kit – AFG Scientific [afgsci.com]
- 8. Competitive enzyme-linked immunosorbent assay for the determination of catecholamine, dopamine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. abcam.com [abcam.com]
- 11. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Noradrenalone)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (also known as Noradrenalone or Arterenone) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solution?
A1: this compound, a catecholamine, is susceptible to degradation in aqueous solutions, particularly through oxidation of its 3,4-dihydroxy-phenyl group (catechol moiety). Its stability is significantly influenced by factors such as pH, exposure to light, temperature, and the presence of oxidizing agents or metal ions.[1][2] For optimal stability, it is recommended to use freshly prepared solutions and take precautions to minimize exposure to degradative factors.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of catecholamines like this compound is highly pH-dependent. Alkaline conditions (higher pH) significantly accelerate the rate of oxidative degradation.[1][3] Acidic pH (typically between 3 and 5) is generally preferred for aqueous solutions to enhance stability by reducing the rate of oxidation.[3][4]
Q3: What is the impact of light exposure on the stability of the solution?
A3: Exposure to light, especially UV light, can induce photodegradation of catecholamines.[5] It is crucial to protect solutions of this compound from light by using amber-colored vials or by wrapping the container in aluminum foil. Studies on the closely related norepinephrine have shown that light is a significant factor affecting its stability in solution.[1][6][7]
Q4: How should I store aqueous solutions of this compound?
A4: For short-term storage, it is advisable to keep the solutions at refrigerated temperatures (2-8°C) and protected from light.[8] For longer-term storage, freezing the solution (-20°C or lower) may be an option, though freeze-thaw cycles should be avoided. Always use freshly prepared solutions whenever possible for critical experiments.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway involves the oxidation of the catechol group to form an ortho-quinone. This highly reactive intermediate can then undergo further reactions, including cyclization and polymerization, to form a variety of colored degradation products, often referred to as melanins.[9][10][11] Specific degradation products can include adrenochrome-type compounds.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns pink, red, or brown | Oxidation of the catechol moiety. This can be accelerated by high pH, exposure to light, elevated temperature, or the presence of metal ions.[3] | 1. Prepare fresh solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). 2. Ensure the pH of the solution is in the acidic range (pH 3-5). 3. Store the solution in an amber vial or protect it from light. 4. Store at refrigerated temperatures (2-8°C). 5. Consider adding an antioxidant such as sodium metabisulfite or ascorbic acid, but verify compatibility with your experimental setup. 6. Use metal-free buffers and containers if metal ion catalysis is suspected. |
| Loss of potency or inconsistent experimental results | Degradation of the compound leading to a lower effective concentration. | 1. Implement the storage and handling recommendations above. 2. Always use freshly prepared solutions for quantitative experiments. 3. Perform a stability-indicating assay (e.g., HPLC) to determine the actual concentration of the compound before use. |
| Appearance of unknown peaks in chromatogram (HPLC analysis) | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[2] 2. Use a validated stability-indicating HPLC method that can resolve the parent compound from its degradation products.[13][14] |
Data Presentation
Table 1: Factors Affecting the Stability of Catecholamines in Aqueous Solution (Inferred from Norepinephrine Studies)
| Factor | Condition | Effect on Stability | Reference(s) |
| pH | Alkaline (pH > 7) | Significantly decreased stability (rapid oxidation) | [1][3] |
| Acidic (pH 3-5) | Increased stability | [3][4] | |
| Light | Exposure to ambient or UV light | Promotes degradation | [1][5][6][7] |
| Protection from light | Essential for maintaining stability | [1][6][7] | |
| Temperature | Elevated temperature | Accelerates degradation | [15] |
| Refrigerated (2-8°C) | Recommended for short-term storage | [8] | |
| Frozen (-20°C) | Suitable for longer-term storage | [8] | |
| Oxygen | Presence of dissolved oxygen | Major contributor to oxidative degradation | [16] |
| Deoxygenated solutions | Improves stability | - | |
| Metal Ions | Presence of heavy metal ions | Can catalyze oxidation | [16] |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol is adapted from established methods for the analysis of norepinephrine and is intended to serve as a starting point for developing a validated in-house method.[13][14]
1. Objective: To quantify the concentration of this compound and to separate it from its potential degradation products in an aqueous solution.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (or ortho-phosphoric acid)
-
Sodium 1-octanesulfonate (for ion-pairing, if needed)
-
HPLC grade water
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 90:10 (aqueous:organic). The mobile phase may require optimization.[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Approximately 280 nm (a full UV scan of the reference standard should be performed to determine the optimal wavelength).
-
Injection Volume: 10-20 µL
5. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the aqueous solution of this compound with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
6. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform a forced degradation study by subjecting the sample solution to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2-4 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 1-2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2-4 hours.
-
Thermal Degradation: Heat the solution at 80°C for 4-8 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 4. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. | Semantic Scholar [semanticscholar.org]
- 8. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of noradrenaline and its oxidation products by cultured rodent astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Noradrenalone Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of noradrenalone during experiments.
Frequently Asked Questions (FAQs)
Q1: What is noradrenalone and why is its oxidation a concern in experiments?
Noradrenalone, also known as norepinephrine, is a catecholamine that functions as both a hormone and a neurotransmitter. Its catechol structure, a benzene ring with two hydroxyl groups, makes it highly susceptible to oxidation. This oxidation can lead to the degradation of the compound, resulting in a loss of biological activity and the formation of various degradation products.[1][2] This can compromise the accuracy and reproducibility of experimental results.
Q2: What are the main factors that accelerate noradrenalone oxidation?
Several factors can accelerate the oxidation of noradrenalone in experimental settings. These include:
-
pH: Noradrenalone is more labile and degrades quickly in neutral to alkaline conditions (pH > 7).[1][3] An acidic pH is generally recommended for optimal stability.[2][4]
-
Oxygen: The presence of oxygen is a primary driver of oxidation.[3] Solutions gassed with high concentrations of oxygen will show accelerated degradation.[3]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[2][3]
-
Light: Exposure to light, particularly UV light, can catalyze the oxidation process.[2]
-
Heavy Metal Ions: Trace amounts of heavy metal ions can act as catalysts for auto-oxidation.[3]
Q3: What are the visible signs of noradrenalone oxidation?
A common visible sign of noradrenalone oxidation is a change in the color of the solution. Initially colorless, a solution of noradrenalone may turn pink, then brown, and finally to a black precipitate of melanin-like polymers upon oxidation.[2][4] However, significant degradation can occur before any color change is apparent.
Q4: What are the primary degradation products of noradrenalone?
The degradation of noradrenaline primarily involves oxidation and enzymatic pathways. The initial oxidation product is noradrenalone-o-quinone, which can then undergo a series of reactions to form intermediates like leukonoradrenochrome and ultimately noradrenochrome.[5] In vivo, noradrenaline is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form metabolites such as 3,4-dihydroxyphenylglycol (DHPG), normetanephrine, and the final major end product, vanillylmandelic acid (VMA).[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of noradrenalone in my assay. | Oxidation and degradation of the noradrenalone stock or working solution. | Prepare fresh solutions for each experiment. Use an appropriate antioxidant and/or chelating agent. Control pH, temperature, and light exposure. |
| High background signal or unexpected results in my experiment. | Interference from noradrenalone degradation products. | Confirm the purity of your noradrenalone solution using analytical methods like HPLC.[9] Implement preventative measures to minimize oxidation. |
| My noradrenalone solution is discolored (pinkish/brownish). | Significant oxidation has occurred. | Discard the solution immediately. Prepare a fresh solution under conditions that minimize oxidation. |
| Inconsistent results between experimental replicates. | Variable rates of noradrenalone oxidation across different samples or time points. | Standardize solution preparation and handling procedures precisely. Ensure all samples are treated identically regarding light exposure, temperature, and time between preparation and use. |
Quantitative Data Summary
| Parameter | Recommended Condition | Reference(s) |
| pH for optimal stability | 3.6 - 6.0 | [2] |
| Storage Temperature (Short-term) | 5°C ± 3°C | [3][4] |
| Storage Temperature (Long-term) | -20°C ± 5°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Noradrenalone Stock Solution
Objective: To prepare a noradrenalone stock solution with minimal oxidation for use in biological experiments.
Materials:
-
Noradrenalone bitartrate
-
Deionized water (degassed)
-
Ascorbic acid or Sodium metabisulfite
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Volumetric flasks
-
Amber glass vials
Procedure:
-
Degas Water: To minimize dissolved oxygen, degas deionized water by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, or by boiling and cooling under an inert gas atmosphere.
-
Prepare Antioxidant/Chelating Solution: In a volumetric flask, dissolve ascorbic acid (to a final concentration of 0.1-1.0 mM) and EDTA (to a final concentration of 0.1-0.5 mM) in the degassed water.
-
Weigh Noradrenalone: Accurately weigh the required amount of noradrenalone bitartrate.
-
Dissolve Noradrenalone: Add the weighed noradrenalone to the antioxidant/chelating solution and mix gently until fully dissolved.
-
Adjust pH: Measure the pH of the solution and adjust it to a range of 4-5 using dilute HCl or NaOH.
-
Store Properly: Aliquot the stock solution into amber glass vials to protect from light, flush the headspace with an inert gas before capping, and store at -20°C for long-term storage or at 2-8°C for short-term use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Detecting Noradrenalone Oxidation
Objective: To quantify the amount of intact noradrenalone and detect the presence of its degradation products.
Materials:
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of methanol, water, and an ion-pairing agent like octanesulfonic acid, with a phosphate buffer to maintain a low pH)
-
Noradrenalone standard
-
Experimental samples
Procedure:
-
Prepare Mobile Phase: Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare Standards: Prepare a series of noradrenalone standards of known concentrations in the mobile phase.
-
Inject Standards: Inject the standards to generate a calibration curve.
-
Inject Samples: Inject the experimental samples.
-
Analyze Data: Quantify the noradrenalone peak in the samples by comparing its peak area to the calibration curve. The appearance of new peaks with different retention times indicates the presence of degradation products.[1]
Visualizations
Caption: Simplified chemical oxidation pathway of noradrenalone.
Caption: Recommended workflow for experiments using noradrenalone.
References
- 1. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. Kinetic study and intermediates identification of noradrenaline oxidation by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"troubleshooting low yield in arterenone synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of arterenone (2-amino-3',4'-dihydroxyacetophenone).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of Arterenone
Question: I am getting a very low yield, or no product at all, in my arterenone synthesis. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield in arterenone synthesis can stem from several factors throughout the reaction sequence. Here is a systematic guide to troubleshooting this issue:
-
Starting Material Purity: The purity of your starting material, 2-chloro-3',4'-dihydroxyacetophenone, is critical. Impurities can interfere with the reaction.
-
Recommendation: Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify it by recrystallization before use.
-
-
Inefficient Azide Displacement: The conversion of the chloro group to an azide is a crucial step. Incomplete reaction here will directly impact your final yield.
-
Recommendation: Ensure you are using a sufficient excess of sodium azide. The reaction often requires refluxing for an extended period (e.g., 24 hours) to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Catalyst Inactivity during Hydrogenation: The palladium on carbon (Pd/C) catalyst used for the reduction of the azide to the amine can be a common point of failure.
-
Recommendation: Use a fresh, high-quality catalyst. Ensure the reaction is carried out under a positive hydrogen pressure and with vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen. If the reaction is sluggish, consider carefully replacing the catalyst.
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Recommendation: For the azide displacement, ensure the reaction mixture is refluxing properly. For the hydrogenation, a slightly elevated temperature (e.g., 40°C) can improve the reaction rate, but be cautious of potential side reactions at higher temperatures.[1]
-
-
Product Degradation: Arterenone, being a catecholamine, is susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in yield. This is often indicated by a darkening of the reaction mixture.
-
Recommendation: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.
-
Issue 2: Formation of Colored Impurities
Question: My final product is a dark color, not the expected off-white solid. What causes this and how can I prevent it?
Answer: The formation of colored impurities is a common issue in the synthesis of catechol-containing compounds like arterenone, primarily due to oxidation.
-
Cause: The catechol moiety (the 3,4-dihydroxybenzene part) is easily oxidized, especially in the presence of air (oxygen), light, or trace metal impurities. This oxidation leads to the formation of quinone-type structures, which are often highly colored.
-
Prevention and Troubleshooting:
-
Inert Atmosphere: As mentioned above, blanketing the reaction with an inert gas is highly effective.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the work-up solutions can help prevent oxidation.
-
Purification: If your product is already colored, you may be able to remove the impurities by recrystallization or column chromatography. However, preventing their formation is a more effective strategy.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating my arterenone hydrochloride product. It seems to be very soluble or oily. What can I do?
Answer: Isolation of the hydrochloride salt of arterenone can sometimes be challenging.
-
Incomplete Salt Formation: If the product is oily, it could indicate that the free base is present and has not fully converted to the hydrochloride salt.
-
Recommendation: Ensure you are using a sufficient amount of concentrated hydrochloric acid during the final step. You can check the pH of the solution to ensure it is acidic.
-
-
Solvent Choice for Precipitation: The choice of solvent for precipitating the hydrochloride salt is crucial.
-
Recommendation: Acetone is a commonly used solvent to precipitate 2-amino-3',4'-dihydroxyacetophenone hydrochloride.[1] If your product remains in solution, you can try cooling the solution to induce crystallization. If it is still soluble, you may need to concentrate the solution further before adding the anti-solvent (acetone).
-
-
Water Content: The presence of excess water can sometimes hinder crystallization.
-
Recommendation: Ensure that your reaction mixture is sufficiently concentrated before adding acetone. The final product should be washed with a solvent that will remove impurities without dissolving the desired salt, such as cold acetone or ethanol.
-
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol for 2-amino-3',4'-dihydroxyacetophenone hydrochloride.
| Parameter | Value |
| Starting Material | 2-chloro-3',4'-dihydroxyacetophenone |
| Reagents (Step 1) | Sodium azide, Sodium iodide |
| Solvent (Step 1) | Acetone |
| Reaction Time (Step 1) | 24 hours (reflux) |
| Reagents (Step 2) | 10% Palladium on carbon, Hydrogen gas, Conc. HCl |
| Solvent (Step 2) | Methanol |
| Reaction Temperature (Step 2) | 40°C |
| Reaction Time (Step 2) | 5 hours |
| Final Product | 2-amino-3',4'-dihydroxyacetophenone hydrochloride |
| Reported Yield | 50.4%[1] |
Experimental Protocol
Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride [1]
Step 1: Synthesis of 2-azido-3',4'-dihydroxyacetophenone
-
Dissolve 10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone in 50 ml of acetone in a round-bottom flask.
-
Add 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-azido-3',4'-dihydroxyacetophenone as an oily residue.
Step 2: Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride
-
Dissolve the oily residue from Step 1 in 100 ml of methanol.
-
Add 13.6 ml of concentrated hydrochloric acid to the solution.
-
Carefully add 1.5 g of 10% palladium on carbon catalyst to the mixture.
-
Stir the mixture at 40°C under a hydrogen gas atmosphere for 5 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add acetone to the concentrated residue to precipitate the product.
-
Collect the precipitated crystals by filtration to obtain 5.5 g of 2-amino-3',4'-dihydroxyacetophenone hydrochloride.
Visualizations
Arterenone Synthesis Pathway
Caption: Synthetic pathway for Arterenone Hydrochloride.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
References
"common degradation products of noradrenalone and how to avoid them"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noradrenalone. The information is designed to help you anticipate and resolve common issues related to the degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of noradrenalone?
Noradrenalone, also known as norepinephrine, primarily degrades through enzymatic and oxidative pathways. The main enzymatic degradation involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2] This process results in several metabolites, with the ultimate end product being vanillylmandelic acid (VMA).[1][3]
Common degradation products and intermediates include:
-
3-methoxy-4-hydroxyphenylglycol (MHPG)[3]
-
Normetanephrine[4]
-
Vanillylmandelic acid (VMA)[3]
-
Adrenochrome-type oxidation products[4]
Q2: What factors accelerate the degradation of noradrenalone in solution?
Several factors can accelerate the degradation of noradrenalone in experimental solutions:
-
pH: Noradrenalone is more susceptible to degradation in alkaline conditions (pH > 6).[5] Acidic conditions (pH 3.0-4.5) have been shown to improve stability.[5]
-
Temperature: Higher temperatures increase the rate of degradation.[7][8] Storage at refrigerated (5°C ± 3°C) or frozen (−20°C ± 5°C) temperatures is recommended for long-term stability.[8][9]
-
Light: Exposure to light, particularly UV light, can promote photo-oxidation.[10][11] Solutions should be protected from light during storage and handling.
-
Oxygen: The presence of oxygen can lead to auto-oxidation of the catechol moiety.[7][12] Purging solutions with an inert gas like nitrogen can help minimize this.[5]
-
Heavy Metal Ions: Trace amounts of heavy metal ions can catalyze auto-oxidation.[7]
Q3: How can I minimize the degradation of my noradrenalone stock solutions and experimental samples?
To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of your solutions in an acidic range, ideally between 3.5 and 4.5.[5][13]
-
Temperature Control: Store stock solutions and prepared samples at refrigerated (2-8°C) or frozen (-20°C) temperatures.[8][9] For benchtop use, keep samples on ice.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from light.[10]
-
Use of Antioxidants/Chelators:
-
Deoxygenate Solutions: If possible, deoxygenate your buffers and solvents by purging with nitrogen or argon before preparing noradrenalone solutions.[5]
-
Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive experiments.[7]
Troubleshooting Guides
Problem: I am observing a rapid loss of noradrenalone activity in my cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Degradation in culture medium | The pH of many culture media (around 7.4) and the presence of oxygen can accelerate noradrenalone degradation.[7] Prepare a more concentrated stock solution with antioxidants (e.g., ascorbic acid) and add it to the culture medium immediately before the experiment. Minimize the time the compound is in the incubator. |
| Oxidation by cellular components | Cells produce reactive oxygen species (ROS) which can degrade noradrenalone.[14] Consider co-treatment with an antioxidant if it does not interfere with your experimental goals. |
| Adsorption to plasticware | Noradrenalone can adsorb to certain types of plastic. Use low-protein-binding tubes and plates. |
Problem: My noradrenalone solution has turned a pink or brownish color.
| Possible Cause | Troubleshooting Step |
| Oxidation | The color change is a visual indicator of oxidation, likely to adrenochrome-type products.[4] This solution should be discarded. To prevent this, ensure proper storage conditions (low temperature, light protection) and consider adding an antioxidant. A change in color was observed at pH 6.2 when stored at 25°C.[5] |
| Contamination | Contamination with metal ions can accelerate oxidation. Use high-purity water and reagents. Consider using a chelating agent like EDTA.[5][7] |
Problem: I am seeing unexpected peaks in my HPLC analysis of noradrenalone samples.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The unexpected peaks are likely degradation products.[10] Review your sample preparation and storage procedures to minimize degradation. Use a stability-indicating HPLC method to identify and quantify these products.[12][15] |
| Interaction with mobile phase | Ensure your mobile phase is compatible with noradrenalone and is properly degassed. |
Data Presentation
Table 1: Stability of Noradrenalone Solutions under Different Storage Conditions
| Concentration | Diluent | Container | Temperature | Light Condition | Stability (Time to 90% of initial concentration) |
| 64 mg/L | Normal Saline or D5W | PVC bags | 4°C | Protected from light | Up to 61 days |
| 64 mg/L | Normal Saline or D5W | PVC bags | 4°C | Exposed to light | 39 days |
| 0.2 mg/mL | Normal Saline | Polypropylene syringes | 25°C | Dark | 150 days |
| 0.2 mg/mL | Normal Saline | Polypropylene syringes | 5°C or -20°C | Dark | > 365 days |
| 0.5 mg/mL | Normal Saline | COC vials | 25°C | Dark | > 365 days |
| 0.5 mg/mL | Normal Saline | COC vials | 5°C or -20°C | Dark | > 365 days |
Data compiled from studies by Walker et al. and Boin et al.[8][9][10]
Experimental Protocols
Protocol: Preparation of a Stabilized Noradrenalone Stock Solution
This protocol describes the preparation of a 10 mM noradrenalone stock solution with enhanced stability.
Materials:
-
Noradrenalone bitartrate
-
High-purity water (e.g., Milli-Q)
-
L-Ascorbic acid
-
EDTA disodium salt
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials
Procedure:
-
Deoxygenation: Purge high-purity water with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Buffer Preparation: To the deoxygenated water, add L-Ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.01% (w/v).
-
pH Adjustment: Adjust the pH of the solution to 4.0 with dilute HCl or NaOH.
-
Dissolving Noradrenalone: Weigh the required amount of noradrenalone bitartrate and dissolve it in the prepared buffer to achieve a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into amber glass vials, purge the headspace with inert gas before sealing, and store at -20°C.
Visualizations
Caption: Enzymatic and oxidative degradation pathways of noradrenalone.
Caption: Workflow to minimize noradrenalone degradation during experiments.
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. veeprho.com [veeprho.com]
- 5. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 9. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 14. Noradrenaline provides long-term protection to dopaminergic neurons by reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Solubility of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (also known as noradrenalone or arterenone) for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a catecholamine derivative.[1] Its solubility is influenced by its chemical structure, which includes a catechol ring with two hydroxyl groups and an amino group.[2] Generally, it is described as being slightly soluble in water and ethanol.[3][4] The presence of both polar hydroxyl and amino groups allows for hydrogen bonding with water, contributing to some aqueous solubility.[2] However, the non-polar benzene ring can limit its solubility in highly polar solvents.[2] The hydrochloride salt form is reportedly very slightly soluble in water and DMSO, particularly with heating.
Q2: How does pH affect the solubility of this compound?
The solubility of catecholamines like this compound is highly dependent on pH.[5][6] As an amphoteric substance containing both acidic phenolic hydroxyl groups and a basic amino group, its ionization state changes with pH.[6] Solubility is generally increased in both acidic and alkaline conditions compared to its isoelectric point.[3][4] In acidic solutions (e.g., dilute hydrochloric acid), the amino group is protonated, forming a more soluble salt.[3][4] In alkaline solutions, the phenolic hydroxyl groups can deprotonate, also leading to increased solubility.[3][4] For parenteral administration, a slightly acidic pH (typically between 3.0 and 4.5) is often used to enhance solubility and maintain stability.[7][8]
Q3: What are the primary methods for improving the solubility of this compound for in vivo studies?
The main strategies to enhance the solubility of this compound for parenteral administration include:
-
pH Adjustment: This is the most common and straightforward method. By lowering the pH of the aqueous vehicle, the compound's amino group becomes protonated, significantly increasing its water solubility.
-
Co-solvency: The use of a mixture of water and one or more water-miscible organic solvents can increase the solubility of poorly soluble compounds.
-
Complexation: Utilizing complexing agents, such as cyclodextrins, can encapsulate the drug molecule, thereby increasing its apparent solubility in water.
Troubleshooting Guides
Issue 1: Precipitation of the compound in aqueous solution.
Possible Cause: The pH of the solution may not be optimal for solubility. The concentration of the compound may have exceeded its solubility limit at the given pH and temperature.
Troubleshooting Steps:
-
Verify and Adjust pH:
-
Measure the pH of your solution.
-
For aqueous solutions intended for parenteral use, a pH in the range of 3.0 to 4.5 is often effective for catecholamines.[7][8]
-
Gradually add a pharmaceutically acceptable acid (e.g., dilute hydrochloric acid or citric acid) dropwise while stirring to lower the pH and observe for dissolution.
-
-
Gentle Heating:
-
Gently warm the solution while stirring. Increased temperature can enhance the rate of dissolution and solubility. Be cautious, as excessive heat can cause degradation of catecholamines.
-
-
Sonication:
-
Use a sonicator to provide energy to break up particle agglomerates and facilitate dissolution.
-
-
Re-evaluate Concentration:
-
If precipitation persists, you may be exceeding the compound's solubility. Consider preparing a more dilute solution.
-
Issue 2: The desired concentration for in vivo dosing cannot be achieved with pH adjustment alone.
Possible Cause: The intrinsic solubility of the compound, even at an optimal pH, may be insufficient for the required dose volume.
Troubleshooting Steps:
-
Introduce a Co-solvent:
-
Co-solvents can be used to increase the solubilizing capacity of the vehicle.[9]
-
Commonly used co-solvents for parenteral formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]
-
Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it while observing for dissolution.
-
Important: Ensure the chosen co-solvent and its concentration are safe for the intended route of administration and animal model.
-
-
Employ Cyclodextrin Complexation:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[10][11]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in parenteral formulations due to its higher water solubility and safety profile compared to unmodified β-cyclodextrin.[12]
-
The formation of an inclusion complex can significantly increase the apparent water solubility of the drug.
-
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol outlines the steps to prepare an aqueous solution of this compound for parenteral administration by adjusting the pH.
Materials:
-
This compound (or its hydrochloride salt)
-
Sterile Water for Injection (WFI)
-
0.1 M Hydrochloric Acid (HCl), sterile
-
0.1 M Sodium Hydroxide (NaOH), sterile (for pH adjustment if needed)
-
Sterile glassware
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound.
-
Add a portion of the final volume of Sterile WFI (e.g., 80%) to a sterile beaker with a sterile stir bar.
-
Slowly add the powdered compound to the water while stirring.
-
Measure the initial pH of the suspension.
-
Gradually add 0.1 M HCl dropwise while continuously monitoring the pH and observing for dissolution.
-
Continue adding acid until the compound is fully dissolved and the target pH (e.g., 3.5 - 4.0) is reached.
-
If the pH is overshot, carefully add 0.1 M NaOH to adjust it back to the target range.
-
Once the compound is completely dissolved and the pH is stable, add Sterile WFI to reach the final desired volume.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.
Data Presentation:
| Parameter | Value |
| Target Concentration | [Specify desired concentration, e.g., 1 mg/mL] |
| Vehicle | Sterile Water for Injection |
| pH Adjusting Agent | 0.1 M Hydrochloric Acid |
| Final pH | 3.5 - 4.0 |
| Appearance | Clear, colorless solution |
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexation
This protocol describes the preparation of an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Sterile glassware
-
Magnetic stirrer
-
Lyophilizer (optional, for solid complex)
-
Sterile 0.22 µm syringe filter
Procedure (Kneading Method):
-
Determine the desired molar ratio of drug to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a sterile mortar and add a small amount of Sterile WFI to form a paste.
-
Gradually add the drug powder to the paste and knead for a specified period (e.g., 30-60 minutes) to facilitate complex formation.[13]
-
The resulting paste can be dried (e.g., in a vacuum oven or lyophilized) to obtain a solid powder of the inclusion complex, which can be reconstituted later.[13]
-
Alternatively, for immediate use, the paste can be gradually diluted with Sterile WFI to the desired concentration, ensuring complete dissolution.
-
Filter the final solution through a sterile 0.22 µm syringe filter.
Data Presentation:
| Component | Molar Ratio |
| This compound | 1 |
| Hydroxypropyl-β-cyclodextrin | 1 |
| Parameter | Result |
| Apparent Solubility in Water | [To be determined experimentally] |
| Method of Complexation | Kneading |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Logical relationships of solubility enhancement strategies.
References
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. US11413259B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 9. WO2021024237A1 - Infusion dosage form of norepinephrine - Google Patents [patents.google.com]
- 10. humapub.com [humapub.com]
- 11. scielo.br [scielo.br]
- 12. Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Purification of Arterenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of arterenone.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Arterenone? | Arterenone, also known as noradrenalone, is a catecholamine and a ketone derivative of norepinephrine.[1][2][3] It is often found as an impurity or a degradation product of norepinephrine.[2][3] Its chemical name is 2-amino-1-(3,4-dihydroxyphenyl)ethanone.[1][4][5] |
| What are the main challenges in purifying arterenone? | The primary challenge is the inherent instability of the molecule.[6] Arterenone contains a catechol group, which is highly susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen. This can lead to the formation of colored degradation products and a loss of the target compound. |
| What is the recommended purification method for arterenone? | Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable method for purifying arterenone.[7][8][9][10] This technique separates compounds based on their hydrophobicity and is well-suited for small organic molecules like arterenone.[7][10] |
| How should I store crude and purified arterenone? | Due to its instability, arterenone should be stored at low temperatures, protected from light and oxygen. For long-term storage, keeping it as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below is recommended. Solutions should be prepared fresh in deoxygenated, acidic buffers. |
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Degradation during purification | Arterenone is prone to oxidation. Ensure all purification steps are performed under acidic conditions (pH 3-5) to minimize degradation. Use deoxygenated solvents for chromatography and sample preparation. Work at reduced temperatures where possible. |
| Poor recovery from the HPLC column | The highly polar nature of arterenone can sometimes lead to poor interaction with the stationary phase or irreversible binding. Ensure the mobile phase is sufficiently polar to elute the compound. Consider using a different C18 column from another manufacturer, as silica properties can vary. |
| Incomplete elution | If using a gradient, ensure the final mobile phase composition is strong enough to elute all the arterenone from the column. A final column wash with a high percentage of organic solvent might be necessary. |
| Precipitation on the column | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can precipitate at the head of the column. Dissolve the crude arterenone in the initial mobile phase or a slightly weaker solvent. |
Problem 2: Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution with synthesis byproducts | The starting material for arterenone synthesis is often 2-chloro-1-(3,4-dihydroxyphenyl)ethanone.[11][12] Incomplete reaction can leave this starting material in the crude product. Other potential impurities include byproducts from the amination reaction.[11] Optimize the HPLC gradient to improve the resolution between arterenone and these impurities. A shallower gradient around the elution time of arterenone can be effective. |
| Formation of oxidation products | The appearance of colored impurities (often pink or brown) is a sign of oxidation.[6] Work under an inert atmosphere, use acidic mobile phases, and consider adding an antioxidant like EDTA to chelate metal ions that can catalyze oxidation. |
| Tailing peaks in the chromatogram | Tailing peaks can indicate interactions with residual silanol groups on the silica-based stationary phase. Using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) can suppress this interaction by protonating the silanols. |
Problem 3: Inconsistent Retention Times in HPLC
| Possible Cause | Troubleshooting Steps |
| Changes in mobile phase pH | The retention of the basic arterenone molecule is highly sensitive to the pH of the mobile phase. Ensure the mobile phase is accurately and consistently prepared. Use a buffered mobile phase to maintain a stable pH. |
| Column degradation | Operating at a very low or high pH can degrade the silica-based stationary phase over time. Ensure the pH of your mobile phase is within the recommended range for your specific column. |
| Fluctuations in column temperature | Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, which can alter retention times. Use a column oven to maintain a constant and controlled temperature. |
Experimental Protocols
Preparative RP-HPLC for Arterenone Purification
This is a general protocol and may require optimization based on the specific impurity profile of your crude material.
-
Column: C18, 5-10 µm particle size, 100 Å pore size. Preparative scale (e.g., 20 mm x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water, deoxygenated by sparging with helium or nitrogen.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 30% B (linear gradient)
-
35-40 min: 30% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the crude arterenone in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main arterenone peak.
-
Post-Purification: Immediately freeze the collected fractions containing pure arterenone and lyophilize to obtain the solid product.
Data Presentation
Table 1: Influence of pH on Arterenone Stability (Illustrative)
| pH | Temperature (°C) | Incubation Time (hours) | Degradation (%) |
| 3.0 | 25 | 24 | < 1 |
| 5.0 | 25 | 24 | ~ 5 |
| 7.0 | 25 | 24 | > 50 |
| 9.0 | 25 | 24 | > 90 |
Note: This table is illustrative, based on the general understanding that catecholamines are significantly more stable at acidic pH. Specific quantitative data for arterenone is limited in publicly available literature.
Table 2: Common Impurities in Arterenone Synthesis
| Impurity Name | Chemical Structure | Origin |
| 2-chloro-1-(3,4-dihydroxyphenyl)ethanone | Cl-CH₂-CO-C₆H₃(OH)₂ | Unreacted starting material |
| 3',4'-Dihydroxyacetophenone | CH₃-CO-C₆H₃(OH)₂ | Potential starting material or byproduct[13][14][15] |
| Over-alkylated byproducts | (R-NH)-CH₂-CO-C₆H₃(OH)₂ | Side reaction during amination |
Visualizations
Arterenone Purification Workflow
References
- 1. This compound | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 499-61-6 Noradrenalone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. veeprho.com [veeprho.com]
- 4. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 9. waters.com [waters.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. scihorizon.com [scihorizon.com]
- 12. prepchem.com [prepchem.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. researchgate.net [researchgate.net]
- 15. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]
"storage conditions to maintain the stability of noradrenalone"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage conditions required to maintain the stability of noradrenaline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of noradrenaline solutions in a research setting.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why has my noradrenaline solution turned a pink, red, or brown color? | This discoloration is a sign of oxidation and degradation of the noradrenaline molecule.[1] This process is accelerated by exposure to light, oxygen, elevated temperatures, and alkaline pH (above 6.0).[1][2] | Discard the discolored solution as it is no longer stable and its use could lead to inaccurate experimental results.[3][4] To prevent this, always protect noradrenaline solutions from light and store them at the recommended temperature. Preparing fresh solutions for each experiment is the best practice. |
| I've observed a precipitate in my noradrenaline solution after thawing or during storage. What should I do? | Precipitate formation can occur if the solution has been frozen and thawed multiple times, or if it has been stored at an inappropriate pH, leading to the formation of insoluble degradation products. It may also indicate incompatibility with the diluent or storage container. | Do not use a solution with a visible precipitate.[5] Solutions should be clear and colorless.[5] Prepare fresh solutions and avoid repeated freeze-thaw cycles. Ensure the pH of your final solution is within the stable range (typically pH 3.0-4.5 for optimal stability).[2] |
| My experimental results with noradrenaline are inconsistent. What could be the cause? | Inconsistent results are often due to the degradation of noradrenaline. The stability of noradrenaline is highly sensitive to storage conditions.[1] Using degraded noradrenaline will lead to a lower effective concentration and variable results. | Always use freshly prepared or properly stored noradrenaline solutions. For critical experiments, it is advisable to perform a quality control check on your stock solution to confirm its concentration and purity. Consider preparing single-use aliquots of your stock solution to avoid repeated handling of the main stock. |
| Can I use normal saline to dilute my noradrenaline? | While some studies show stability in normal saline (0.9% sodium chloride) for shorter periods, dilution with dextrose-containing solutions (e.g., 5% dextrose) is often recommended as they offer protection against oxidation.[3][6] Administration in saline alone is sometimes not recommended due to a higher potential for oxidation.[6] | For optimal stability, especially for longer-term storage or sensitive assays, it is recommended to use a 5% dextrose solution as the diluent. If you must use normal saline, prepare the solution fresh and use it immediately. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for noradrenaline stock solutions?
For long-term stability, noradrenaline stock solutions should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures, protected from light.[1] Storing in a dark, enclosed container is crucial.[1]
2. How long can I store diluted noradrenaline solutions?
The stability of diluted noradrenaline solutions depends on the concentration, diluent, storage temperature, and light exposure. The following tables summarize stability data from various studies.
Table 1: Stability of Diluted Noradrenaline Solutions
| Concentration | Diluent | Storage Temperature | Light Exposure | Container | Stability (Time to retain >90% of initial concentration) |
| 64 mg/L | 5% Dextrose (D5W) or Normal Saline (NS) | 4°C | Protected from light | PVC bags | Up to 61 days[7][8][9] |
| 64 mg/L | 5% Dextrose (D5W) or Normal Saline (NS) | 4°C | Exposed to light | PVC bags | Up to 39 days[7][8][9] |
| 0.2 mg/mL and 0.5 mg/mL | Normal Saline (NS) | -20°C or 5°C | In the dark | Polypropylene syringes or Cyclic Olefin Copolymer vials | Up to 365 days[1] |
| 0.2 mg/mL | Normal Saline (NS) | 25°C | In the dark | Polypropylene syringes | Up to 150 days[1] |
3. What is the optimal pH for noradrenaline solutions?
Noradrenaline is most stable in acidic conditions. A pH range of 3.0 to 4.5 is recommended for optimal stability.[2] The molecule is labile in alkaline conditions (pH > 6.0), which can accelerate degradation.[1][2]
4. Should I add any preservatives to my noradrenaline solutions?
For research purposes, it is generally recommended to prepare solutions fresh without preservatives to avoid potential interference with experimental systems. If preservatives are necessary for specific applications, their compatibility and potential effects on the assay should be validated. Some commercial preparations contain sodium metabisulfite as an antioxidant.[4]
Experimental Protocols
Protocol for Assessing Noradrenaline Stability
This protocol outlines a general method for determining the stability of a noradrenaline solution using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of noradrenaline in a solution over time under specific storage conditions.
Materials:
-
Noradrenaline solution to be tested
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of sodium 1-octanesulfonate and methanol)[10][11]
-
Noradrenaline reference standard
-
Appropriate diluents
-
pH meter
-
Storage containers (e.g., amber vials)
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
Methodology:
-
Preparation of Noradrenaline Samples:
-
Prepare the noradrenaline solution at the desired concentration in the chosen diluent.
-
Measure the initial pH of the solution.
-
Aliquot the solution into multiple identical storage containers.
-
-
Storage:
-
Store the aliquots under the desired conditions to be tested (e.g., different temperatures, light exposures).
-
-
Sample Analysis at Time Points:
-
At specified time intervals (e.g., day 0, 1, 7, 14, 30), remove an aliquot from each storage condition.
-
Visually inspect the sample for any color change or precipitation.
-
Measure the pH of the sample.
-
Prepare the sample for HPLC analysis by diluting it to fall within the calibration curve range.
-
Filter the sample through a suitable syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method. The method should be able to separate noradrenaline from its degradation products.[7][10]
-
Prepare a calibration curve using the noradrenaline reference standard.
-
Inject the prepared samples and standards into the HPLC system.
-
Quantify the concentration of noradrenaline in the samples by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of the initial noradrenaline concentration remaining at each time point.
-
Stability is often defined as the time at which the concentration drops to 90% of the initial concentration.
-
Visualizations
Noradrenaline Signaling Pathway
Noradrenaline exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The two main families of adrenergic receptors are alpha (α) and beta (β) receptors, each with several subtypes. The binding of noradrenaline to these receptors initiates distinct downstream signaling cascades.
Caption: Noradrenaline signaling through adrenergic receptors.
Experimental Workflow for Noradrenaline Stability Testing
The following diagram illustrates the key steps in conducting a stability study for a noradrenaline solution.
Caption: Workflow for noradrenaline stability assessment.
References
- 1. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 3. Noradrenaline (norepinephrine) 4 mg/4 mL injection - SA Neonatal Medication Guideline | SA Health [sahealth.sa.gov.au]
- 4. anmfonline.org [anmfonline.org]
- 5. researchgate.net [researchgate.net]
- 6. globalrph.com [globalrph.com]
- 7. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. | Semantic Scholar [semanticscholar.org]
- 9. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor signal in mass spectrometry of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering poor signal during the mass spectrometry analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (also known as Noradrenalone).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze?
A1: this compound is a catechol-containing compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol .[1][2][3] Its catechol structure, which contains two adjacent hydroxyl groups on a benzene ring, makes it highly susceptible to oxidation. This inherent instability can lead to a variety of issues during mass spectrometry analysis, including poor sensitivity and signal variability.[4]
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: Due to the acidic nature of the phenolic hydroxyl groups, negative ion electrospray ionization (ESI) is often the preferred mode for catechol-containing compounds.[4][5] However, positive ion mode can also be used, but it may increase the risk of in-source oxidation, which can diminish the signal of the primary analyte and create unwanted adducts or dimers.[4] If positive mode is necessary, careful optimization of source parameters is critical.
Q3: What are the most common causes of poor signal for this analyte?
A3: The most common causes include:
-
In-source Oxidation: The catechol group is easily oxidized during the electrospray process, reducing the concentration of the target analyte.[4]
-
Suboptimal ESI Source Parameters: Incorrect settings for capillary voltage, gas temperatures, and gas flow rates can lead to inefficient ionization or in-source fragmentation.[6][7]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate and irreproducible results.[8][9]
-
Poor Sample Preparation: Inadequate cleanup can leave behind interfering substances that cause matrix effects.[8][10]
-
Analyte Instability: Catecholamines can degrade in solution if not handled properly (e.g., exposure to light, improper pH, or elevated temperature).
Troubleshooting Guide for Poor Signal
Problem: Very low or no signal detected.
| Potential Cause | Recommended Solution |
| Inappropriate Ionization Mode | Switch to Negative Ion Mode (ESI-) . This is often more suitable for phenolic compounds like catechols.[4][5] |
| Suboptimal Source Parameters | Systematically optimize ESI source parameters. Begin with the recommended ranges in the table below and adjust one at a time.[7][11] Key parameters include capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[6][7] |
| Analyte Degradation | Prepare fresh samples and standards. Ensure samples are protected from light and stored at low temperatures. Use an antioxidant in the sample solvent if necessary. |
| Matrix-Induced Ion Suppression | Improve the sample cleanup procedure. Use a more rigorous extraction method like Solid-Phase Extraction (SPE) to remove interfering matrix components.[12] Also, consider diluting the sample.[12] |
Problem: Unstable or fluctuating signal (poor reproducibility).
| Potential Cause | Recommended Solution |
| In-source Oxidation | In positive ion mode, in-source oxidation can be a major cause of instability.[4] Lower the capillary/emitter voltage. Ensure the mobile phase has a slightly acidic pH (e.g., using 0.1% formic acid) to improve stability.[6] |
| Matrix Effects | The variability of matrix effects between different sample lots can cause signal fluctuation. Implement a stable isotope-labeled internal standard (SIL-IS) to compensate for these variations.[13] |
| Inefficient Desolvation | Increase the drying gas temperature or flow rate to improve the desolvation of droplets, but avoid excessive temperatures that could cause thermal degradation.[6][14] Recommended temperature ranges are typically 250–450°C.[6] |
| Chromatographic Issues | Poor peak shape or co-elution with interfering compounds can lead to signal instability. Optimize the chromatographic method to ensure a sharp, symmetrical peak, well-separated from matrix components.[8] |
Problem: Unexpected ions or adducts are observed.
| Potential Cause | Recommended Solution |
| In-source Oxidation/Dimerization | The presence of ions with lower m/z values (loss of H) or dimer ions can indicate in-source oxidation.[4] Reduce the capillary voltage and optimize other source conditions. |
| In-source Fragmentation | If the capillary or fragmentor voltage is too high, the molecule can fragment within the ion source.[6][14] Reduce these voltage settings to obtain a stronger signal for the precursor ion. |
| Solvent or Salt Adducts | Adducts (e.g., with sodium [M+Na]+ or potassium [M+K]+) can form, splitting the ion current. Reduce the concentration of salts in the mobile phase and sample. Ensure high-purity solvents and additives are used. |
Quantitative Data Summary
Table 1: General Starting ESI Parameters for Catecholamine Analysis
The following parameters are general starting points. Optimal values are instrument-dependent and must be determined empirically.[11][15]
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Capillary Voltage | 3.0 – 5.0 kV | -2.5 to -4.0 kV | Too low results in poor ionization; too high can cause fragmentation or discharge.[6][14] |
| Nebulizer Gas Pressure | 20 – 60 psi | 20 – 60 psi | Controls droplet size for efficient desolvation.[6][7] |
| Drying Gas Flow | 8 – 12 L/min | 8 – 12 L/min | Aids in solvent evaporation.[7] |
| Drying Gas Temperature | 250 – 450 °C | 250 – 450 °C | Enhances desolvation, but excessive heat can cause analyte degradation.[6][14] |
| Mobile Phase Additive | 0.1% Formic Acid | 0.1% Ammonium Hydroxide | Promotes protonation in positive mode and deprotonation in negative mode.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general methodology for cleaning up plasma samples to reduce matrix effects, adapted from common procedures for catecholamine analysis.[16]
Materials:
-
Mixed-mode weak cation exchange (WCX) SPE cartridges or plates.
-
Plasma sample.
-
Internal standard solution.
-
50 mM Ammonium Acetate.
-
Methanol.
-
Elution solvent: Methanol containing 2% formic acid.
-
Reconstitution solvent: 97:2:1 water:acetonitrile:formic acid.
Procedure:
-
Sample Pre-treatment: To 250 µL of plasma, add 250 µL of 50 mM ammonium acetate containing the internal standard. Vortex to mix.
-
SPE Plate/Cartridge Conditioning: Condition the WCX SPE wells with 500 µL of methanol, followed by 500 µL of 50 mM ammonium acetate. Do not allow the sorbent to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the wells sequentially with 200 µL of 50 mM ammonium acetate, followed by 200 µL of methanol to remove interfering components.
-
Drying: Dry the SPE sorbent bed thoroughly under vacuum or positive pressure to remove the wash solvents.
-
Elution: Elute the target analyte by adding two separate 50 µL aliquots of methanol containing 2% formic acid.
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 50 µL of the reconstitution solvent (97:2:1 water:acetonitrile:formic acid). The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor MS signal.
Caption: Potential fragmentation pathway in negative ion mode.
References
- 1. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 2. This compound | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative ion electrospray mass spectrometry of polyphenols, catecholamines and their oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 15. lcms.cz [lcms.cz]
- 16. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Optimization of Reaction Conditions for Arterenone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Arterenone (also known as Noradrenalone).
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of Arterenone synthesis: the Friedel-Crafts acylation to form the intermediate 3,4-dihydroxy-ω-chloroacetophenone, and the subsequent amination to yield Arterenone.
Stage 1: Friedel-Crafts Acylation of Catechol
The synthesis of the key intermediate, 3,4-dihydroxy-ω-chloroacetophenone, is typically achieved through a Friedel-Crafts acylation of catechol with either chloroacetyl chloride or chloroacetic acid.
Experimental Protocol: Synthesis of 3,4-dihydroxy-ω-chloroacetophenone
-
Method A: Using Chloroacetic Acid and Thionyl Chloride [1]
-
To a 2L three-necked flask, add 100g (0.91 mol) of catechol and 93.5g (0.99 mol) of chloroacetic acid.
-
Slowly start stirring and add 108g (0.91 mol) of thionyl chloride dropwise at room temperature. Absorb the generated tail gas in a sodium hydroxide solution.
-
After the addition is complete, heat the mixture to 80°C and maintain for 5 hours.
-
Monitor the reaction progress by HPLC. Once the reaction is complete, cool the mixture to 0°C.
-
Slowly add 500mL of water to quench the reaction.
-
Heat the mixture to 80°C for 30 minutes.
-
Allow the mixture to cool naturally to 55-65°C and hold for 2 hours, then cool to 0-5°C and allow to crystallize for 5 hours.
-
Filter the crystals to obtain 3,4-dihydroxy-ω-chloroacetophenone.
-
-
Method B: Using Chloroacetyl Chloride and a Lewis Acid [2][3]
-
In a suitable organic solvent (e.g., 1,2-dichloroethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture to 10-15°C and add catechol in batches.
-
Stir for 30 minutes, then heat to 70°C.
-
Add a solution of chloroacetyl chloride in the same solvent dropwise.
-
Reflux the reaction mixture for 12-20 hours.
-
After cooling to room temperature, quench the reaction with dilute hydrochloric acid.
-
Stir for 2-3 hours at 20-30°C, then filter to collect the solid product.
-
Troubleshooting Common Issues in Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions, as Lewis acids like AlCl₃ are moisture-sensitive[4].- Increase reaction time or temperature, monitoring by HPLC.- Use a slight excess of the acylating agent. |
| Formation of a stable complex between the ketone product and the Lewis acid catalyst. | Use a sufficient amount of quenching agent (e.g., dilute HCl) to break up the complex during workup. | |
| Substrate degradation. | Catechol is sensitive to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Polysubstitution) | The product is more reactive than the starting material. | While less common in acylation than alkylation, using a milder Lewis acid or lower temperatures can sometimes improve selectivity[4][5]. |
| Isomer formation. | The primary product is the 4-substituted catechol. Isomer formation can be minimized by controlling the reaction temperature. | |
| Difficult Product Isolation/Purification | Product is complexed with the Lewis acid. | Thoroughly wash the crude product with dilute acid and water after quenching the reaction. |
| Oily product instead of solid. | Try recrystallization from a different solvent system. Ensure all residual Lewis acid has been removed. | |
| Dark Reaction Mixture | Oxidation of catechol or product. | Maintain an inert atmosphere and use high-purity reagents. Degas solvents before use. |
Data on Reaction Parameters for 3,4-dihydroxy-ω-chloroacetophenone Synthesis
| Parameter | Method A (Thionyl Chloride) [1] | Method B (Lewis Acid) [2][6] | Considerations |
| Catalyst | Thionyl Chloride (as reactant) | Lewis Acid (e.g., AlCl₃, ZnCl₂) | Lewis acids must be handled in anhydrous conditions. Thionyl chloride is corrosive and generates HCl gas. |
| Solvent | None (neat reaction) | 1,2-dichloroethane, carbon disulfide, nitrobenzene | Halogenated solvents are common but pose environmental concerns. |
| Temperature | 80°C | 70°C to reflux | Higher temperatures can lead to side reactions and degradation. |
| Reaction Time | ~5 hours | 12-20 hours | Monitor by HPLC to determine optimal time. |
| Yield | Reported up to ~88% | Generally high, but can be affected by workup. | Yield is highly dependent on effective quenching and isolation. |
Logical Workflow for Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Stage 2: Amination of 3,4-dihydroxy-ω-chloroacetophenone
This step involves the reaction of the chloroacetophenone intermediate with an amine source, typically ammonia or a primary amine, to form Arterenone.
Experimental Protocol: Synthesis of Arterenone
-
Method: Using Aqueous Ammonia [7]
-
Dissolve 3,4-dihydroxy-ω-chloroacetophenone in a suitable solvent such as methanol or ethanol.
-
Add an excess of 35% aqueous ammonia to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, the product may precipitate. If not, concentrate the solution under reduced pressure.
-
The crude Arterenone can be isolated by filtration and purified by recrystallization.
-
Troubleshooting Common Issues in Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase the excess of ammonia.- Gently heat the reaction mixture (e.g., 40-50°C), but be cautious of side reactions.- Extend the reaction time. |
| Formation of side products. | Over-alkylation can occur, leading to secondary or tertiary amines. Use a large excess of ammonia to favor the primary amine product. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | Optimize reaction time and stoichiometry. Unreacted chloroacetophenone can be removed by washing with a non-polar solvent. |
| Formation of colored impurities. | Catechols are prone to oxidation. Perform the reaction under an inert atmosphere and consider adding an antioxidant like sodium metabisulfite in small quantities. | |
| Product Degradation | Arterenone is sensitive to oxidation and light. | Protect the reaction and the isolated product from light and air. Store under an inert atmosphere at a low temperature. |
Data on Reaction Parameters for Arterenone Synthesis
| Parameter | Recommended Conditions | Considerations |
| Aminating Agent | Aqueous Ammonia (35%) | A large excess is crucial to minimize the formation of secondary and tertiary amine byproducts. |
| Solvent | Methanol, Ethanol | The choice of solvent can affect reaction rate and product solubility. |
| Temperature | Room Temperature to 50°C | Higher temperatures can accelerate the reaction but may also increase the rate of side reactions and degradation. |
| Reaction Time | Varies (monitor by TLC/HPLC) | Typically several hours to overnight. |
| Atmosphere | Inert (Nitrogen or Argon) | Highly recommended to prevent oxidation of the catechol moiety. |
Signaling Pathway for Arterenone Synthesis and Potential Side Reactions
References
- 1. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 2. Process For The Preparation Of 3, 4 Dihydroxy Phenacyl Chloride [quickcompany.in]
- 3. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. CN107011188B - Preparation method of isoproterenol hydrochloride - Google Patents [patents.google.com]
- 7. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
Technical Support Center: Handling 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (also known as Noradrenalone or Arterenone hydrochloride).
Chemical Structure and Properties
| Property | Value | Source |
| CAS Number | 5090-29-9 | [1][2] |
| Molecular Formula | C₈H₉NO₃ · HCl | [1] |
| Molecular Weight | 203.62 g/mol | [1] |
| Physical Form | Solid, cream-colored crystalline powder | [1][3] |
| Storage Temperature | 2-8°C (Refrigerator), in a tightly sealed container in a dry place | [1][3][4][5] |
I. Troubleshooting and FAQs
This section addresses common issues encountered when handling this compound hydrochloride, particularly those related to its hygroscopic nature.
Question 1: The weight of the compound keeps increasing on the analytical balance. How can I get an accurate measurement?
Answer: This is a classic sign of a hygroscopic compound absorbing moisture from the atmosphere. Here are several techniques to ensure accurate weighing, ranging from simple to highly controlled methods:
-
Work Quickly: The simplest method is to be as swift as possible. Have all your equipment ready (spatula, weighing paper/boat, and receiving vessel) before opening the compound's container. Tare the balance with the weighing vessel, add the compound quickly, and record the weight as soon as the reading stabilizes.
-
Use a Weighing Bottle: For better accuracy, use a pre-weighed, sealable weighing bottle. Add the compound to the bottle, seal it, and then weigh it. The difference in weight will be that of the compound.
-
Controlled Atmosphere: The most accurate method is to handle the compound in a controlled, dry atmosphere.
-
Glovebox: If available, a glovebox with a nitrogen or argon atmosphere is ideal. This will prevent moisture from interacting with the compound.
-
Desiccator Technique: If a glovebox is not available, you can place a beaker of desiccant inside the balance chamber to reduce the local humidity. Allow the atmosphere inside the balance to equilibrate before weighing.
-
Question 2: The powder has formed clumps. Is it still usable?
Answer: Clumping is a common consequence of moisture absorption. While the compound may still be usable depending on the downstream application, the presence of water can affect molar calculations and reaction stoichiometry.
-
For Non-Quantitative Applications: If the exact concentration is not critical, the clumped material can often be used. However, it will be more difficult to handle and dissolve.
-
For Quantitative Applications: It is highly recommended to dry the compound before use. This can be done by placing it in a vacuum oven at a low temperature (ensure it is below the decomposition temperature) or in a vacuum desiccator for several hours. After drying, store it properly with a desiccant.
Question 3: My reaction yield is lower than expected. Could the hygroscopic nature of the starting material be the cause?
Answer: Yes, absolutely. The absorbed water can interfere with your experiment in several ways:
-
Inaccurate Molar Mass: If you weigh out 100 mg of the compound that has absorbed 10% water by weight, you are only using 90 mg of the actual compound. This will throw off your stoichiometric calculations, making it a limiting reagent.
-
Reaction Interference: The presence of water can interfere with moisture-sensitive reagents or catalysts in your reaction, leading to side reactions or a complete halt of the desired transformation.
To troubleshoot, it is crucial to either accurately determine the water content (e.g., by Karl Fischer titration) and adjust the mass accordingly or to rigorously dry the compound before use.
Question 4: What are the best solvents for dissolving this compound hydrochloride?
-
Methanol and Water Mixtures: A patent for the preparation of l-Norepinephrine bitartrate monohydrate uses a mixture of methanol and water to dissolve the compound.[6]
-
Ethanol: Another patent describes a reaction involving this compound in an ethanol-triethylamine solvent system.[2]
-
Aqueous Buffers: Given its hydrochloride salt form, it is expected to have solubility in aqueous buffers. The pH of the solution may affect its stability and solubility due to the presence of the amine and phenolic hydroxyl groups.
It is always recommended to perform a small-scale solubility test before proceeding with a large-scale experiment.
II. Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic this compound hydrochloride
This protocol provides a step-by-step guide for accurately weighing the compound, minimizing water absorption.
Materials:
-
This compound hydrochloride
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Airtight receiving vessel (e.g., a vial with a screw cap)
-
Desiccator
Procedure:
-
Preparation: Place the sealed container of the compound and all necessary equipment (spatula, weighing vessel, etc.) in a desiccator for at least 30 minutes to ensure they are dry.
-
Tare the Balance: Place the empty, airtight receiving vessel on the analytical balance and tare it.
-
Rapid Transfer: Open the desiccator and the compound's container. Working quickly, use the spatula to transfer the desired amount of the compound into the tared receiving vessel.
-
Seal and Weigh: Immediately seal the receiving vessel and place it back on the balance. Record the stable weight.
-
Storage: Tightly reseal the main container of the compound, preferably with paraffin film around the cap, and store it in a refrigerator at 2-8°C.
Protocol 2: Preparation of a Stock Solution
To avoid repeated weighing of the hygroscopic solid, preparing a concentrated stock solution is a reliable strategy.
Materials:
-
This compound hydrochloride
-
Volumetric flask
-
Chosen solvent (e.g., anhydrous methanol, or a water/methanol mixture)
-
Analytical balance
Procedure:
-
Weigh the Compound: Following the procedure in Protocol 1, accurately weigh the desired amount of the compound directly into the volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the compound.
-
Dilution to Volume: Once fully dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a tightly sealed container and store it under appropriate conditions (e.g., refrigerated and protected from light, depending on the solvent and stability).
III. Visual Guides
Handling Workflow for Hygroscopic Compounds
The following diagram illustrates the decision-making process and workflow for handling a hygroscopic compound like this compound hydrochloride.
Caption: Decision workflow for handling hygroscopic compounds.
General Safety and Handling Pathway
This diagram outlines the necessary safety precautions and handling steps from receiving the compound to its final use in an experiment.
Caption: Safety and handling pathway for experimental use.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 3. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. boronmolecular.com [boronmolecular.com]
"avoiding interference in electrochemical detection of noradrenalone"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of noradrenalone (norepinephrine).
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering species in the electrochemical detection of noradrenalone?
A1: The most common interfering species in the electrochemical detection of noradrenalone are ascorbic acid (AA) and uric acid (UA).[1][2][3] This is primarily because their oxidation potentials are very close to that of noradrenalone, leading to overlapping voltammetric signals on unmodified electrodes. Other potential interferences can include structurally similar catecholamines like dopamine and epinephrine.[4]
Q2: Why do ascorbic acid and uric acid interfere with noradrenalone detection?
A2: Ascorbic acid and uric acid are easily oxidized at similar potentials to noradrenalone at conventional bare electrodes. This results in a composite signal where the individual contributions of each species are difficult to distinguish, leading to inaccurate quantification of noradrenalone.
Q3: How can I improve the selectivity of my electrode for noradrenalone detection?
A3: Improving selectivity is crucial for accurate noradrenalone detection. Several strategies can be employed:
-
Electrode Surface Modification: This is the most common and effective approach.[5] Modifications can involve using nanomaterials like carbon nanotubes (CNTs), graphene, or metal nanoparticles to enhance catalytic activity and separate the oxidation peaks.[5][6][7]
-
Polymer Coatings: Applying a polymer film, such as Nafion, can help in repelling negatively charged interfering species like ascorbic acid and uric acid, while attracting positively charged noradrenalone.[8][9][10][11]
-
pH Optimization: The electrochemical behavior of noradrenalone and interfering species is often pH-dependent.[12][13] Optimizing the pH of the supporting electrolyte can help to shift the oxidation potentials and improve peak separation.[14]
Q4: What is electrode fouling and how can I prevent it?
A4: Electrode fouling refers to the adsorption of oxidation products or other molecules from the sample onto the electrode surface. This can passivate the electrode, leading to a decrease in signal over time and poor reproducibility.[7] To prevent fouling, you can:
-
Use modified electrodes with anti-fouling properties, such as those incorporating graphene or certain polymers.[7][12][13]
-
Employ electrochemical techniques like pulsed voltammetry which can minimize the accumulation of fouling species.
-
Implement a cleaning protocol for the electrode between measurements.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Overlapping Peaks of Noradrenalone, Ascorbic Acid, and Uric Acid | 1. Use of an unmodified electrode. 2. Non-optimal pH of the supporting electrolyte. | 1. Modify the electrode surface with materials like graphene, carbon nanotubes, or a Nafion film to improve peak separation.[7][8][9][14] 2. Optimize the pH of your buffer solution; studies have shown that a pH of around 7.0 can be effective for resolving peaks.[14][15] |
| Low Sensitivity or Weak Signal for Noradrenalone | 1. Low concentration of noradrenalone in the sample. 2. Inefficient electron transfer at the electrode surface. 3. Electrode fouling. | 1. Use a more sensitive electrochemical technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).[4][6] 2. Modify the electrode with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to increase the electroactive surface area and enhance the signal.[6][12][15] 3. See "Electrode Fouling" below. |
| Poor Reproducibility of Measurements | 1. Electrode surface fouling. 2. Instability of the modified electrode. 3. Inconsistent sample preparation. | 1. Implement a rigorous electrode cleaning procedure between each measurement. 2. Ensure the electrode modification procedure is consistent and produces a stable coating. 3. Standardize all sample preparation steps. |
| Electrode Fouling (Signal decreases with repeated measurements) | 1. Adsorption of oxidation products onto the electrode surface.[7] 2. Presence of proteins or other macromolecules in biological samples.[12][13] | 1. Use electrode materials known to resist fouling, such as graphene-based modifiers.[7] 2. Incorporate a protective layer like Nafion or vertically-ordered silica nanochannels.[10][12][13] 3. For biological samples, consider a sample pretreatment step to remove large interfering molecules.[13] |
Experimental Protocols
Protocol 1: Fabrication of a Nafion-Coated Carbon Fiber Microelectrode
This protocol describes a common method for modifying a carbon fiber microelectrode with a Nafion coating to selectively detect positively charged neurotransmitters like noradrenalone and reduce interference from negatively charged species.[8][9]
Materials:
-
Carbon fiber microelectrode
-
Nafion solution (e.g., 5% in a mixture of lower aliphatic alcohols and water)
-
Deionized water
-
Ethanol
-
Phosphate buffered saline (PBS)
Procedure:
-
Electrode Cleaning:
-
Rinse the carbon fiber microelectrode with deionized water.
-
Sonciate the electrode in ethanol for 5 minutes to remove any organic impurities.
-
Rinse again with deionized water.
-
-
Nafion Coating:
-
Dip the tip of the cleaned carbon fiber microelectrode into the Nafion solution for 30 seconds.
-
Carefully withdraw the electrode and allow the solvent to evaporate at room temperature for at least 5 minutes.
-
Repeat the dipping and drying process 2-3 times to ensure a uniform coating.
-
-
Curing:
-
Heat the coated electrode in an oven at 90-100°C for 5-10 minutes to cure the Nafion film.
-
-
Conditioning:
-
Before use, condition the Nafion-coated electrode by cycling the potential in the supporting electrolyte (e.g., PBS) for several minutes.
-
Protocol 2: Differential Pulse Voltammetry (DPV) for Noradrenalone Detection
DPV is a sensitive technique often used for the quantitative analysis of neurotransmitters.[4][12][13]
Instrumentation and Parameters:
-
Potentiostat: Capable of performing DPV.
-
Three-electrode setup:
-
Working electrode: Modified electrode (e.g., Nafion-coated)
-
Reference electrode: Ag/AgCl
-
Counter electrode: Platinum wire
-
-
DPV Parameters (example):
-
Potential range: -0.2 V to 0.8 V (vs. Ag/AgCl)
-
Modulation Amplitude: 0.05 V
-
Modulation Time: 0.05 s
-
Interval Time: 0.2 s
-
Step Potential: 0.005 V
-
Procedure:
-
Prepare the supporting electrolyte: Use a phosphate buffer solution (PBS) at the optimized pH (e.g., pH 7.0).[15]
-
Deoxygenate the solution: Purge the electrolyte with nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Record the background signal: Place the three-electrode system in the deoxygenated electrolyte and run a DPV scan to obtain the background current.
-
Add the sample: Introduce a known volume of the noradrenalone standard or sample solution into the electrochemical cell.
-
Record the sample signal: Stir the solution for a short period to ensure homogeneity and then let it become quiescent. Run the DPV scan to record the voltammogram.
-
Data Analysis: Subtract the background voltammogram from the sample voltammogram. The peak height of the resulting voltammogram is proportional to the concentration of noradrenalone.
Performance of Modified Electrodes for Noradrenalone Detection
The following table summarizes the performance of various modified electrodes for the electrochemical detection of noradrenalone, highlighting their linear ranges and limits of detection (LOD).
| Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |
| Graphene Modified Glassy Carbon Electrode | 0.6–45.0 μM | Not Specified | [3] |
| AuNPs@NH₂-VMSF/p-GCE | 50 nM – 2 μM & 2 μM – 50 μM | 10 nM | [12][13] |
| GC/MWCNT/FCo₉₈ | 0.16 - 1.91 mM | 0.76 µmol L⁻¹ | [6][15] |
| ERGO modified GCE | 4 x 10⁻⁸ to 1 x 10⁻⁴ M | 8.4 x 10⁻¹⁰ M | [7] |
| Ag-Fe/SWCNTs/GCE | 50 to 500 μM | 5 μM |
Visualizations
Caption: Workflow for troubleshooting and mitigating interference in noradrenalone detection.
Caption: General experimental workflow for electrode surface modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of norepinephrine, uric acid, and ascorbic acid at a screen printed carbon electrode modified with polyacrylic acid-coated multi-wall carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ajnm.samipubco.com [ajnm.samipubco.com]
- 6. mdpi.com [mdpi.com]
- 7. Graphene layer modified glassy carbon electrode for the determination of norepinephrine and theophylline in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Enhanced detection of neurotransmitters using carbon dot & nafion-coated carbon fiber microelectrodes | Poster Board #584 - American Chemical Society [acs.digitellinc.com]
- 9. Electrochemical Detection of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nafion and Multiwall Carbon Nanotube Modified Ultrananocrystalline Diamond Microelectrodes for Detection of Dopamine and Serotonin - ProQuest [proquest.com]
- 11. Nafion-coated cadmium pentacyanonitrosylferrate-modified glassy carbon electrode for detection of dopamine in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive detection of noradrenaline in human whole blood based on Au nanoparticles embedded vertically-ordered silica nanochannels modified pre-activated glassy carbon electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sensitive detection of noradrenaline in human whole blood based on Au nanoparticles embedded vertically-ordered silica nanochannels modified pre-activated glassy carbon electrodes [frontiersin.org]
- 14. electrochemsci.org [electrochemsci.org]
- 15. Electrochemical Determination of Norepinephrine by Means of Modified Glassy Carbon Electrodes with Carbon Nanotubes and Magnetic Nanoparticles of Cobalt Ferrite - PMC [pmc.ncbi.nlm.nih.gov]
"improving the reaction yield of 2-amino-1-(3,4-dihydroxyphenyl)ethanone synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1-(3,4-dihydroxyphenyl)ethanone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
1. Low Reaction Yield in Friedel-Crafts Acylation
-
Question: We are experiencing a low yield in the Friedel-Crafts acylation of catechol with glycine. What are the likely causes and how can we improve it?
-
Answer: Low yields in this reaction are often attributed to suboptimal reaction conditions. Here are key parameters to investigate:
-
Catalyst Loading: The amount of Lewis acid catalyst, such as zinc chloride (ZnCl₂), is critical. Insufficient catalyst will lead to an incomplete reaction, while an excess can promote side reactions. It is crucial to optimize the catalyst-to-reactant ratio.
-
Molar Ratio of Reactants: The molar ratio of catechol to glycine should be carefully controlled, ideally between 1:1 and 1:1.1 to minimize the formation of side-products.[1]
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. For instance, a common procedure involves cooling the initial mixture to 10-15°C before heating to reflux at 70°C for an extended period (12-20 hours).[2] Insufficient reaction time will result in incomplete conversion.
-
Moisture Content: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
2. Formation of Impurities
-
Question: Our final product shows significant impurities after synthesis. What are the common side products and how can they be removed?
-
Answer: Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route:
-
Friedel-Crafts Route: Over-acylation or polymerization of catechol can occur. Purification can be achieved by adjusting the pH of the crude product to around 6.7-7 with a sodium bicarbonate solution, which can help precipitate the desired product while leaving some impurities in the solution.[2] Recrystallization from a suitable solvent is also a standard purification technique.
-
Amination of 3,4-dihydroxy-α-chloroacetophenone: Incomplete reaction can leave unreacted starting material. If using a protecting group strategy, byproducts from the deprotection step can be a source of impurities. Purification often involves filtration and washing of the precipitated product. For the hydrochloride salt, adjusting the pH to 1-1.5 with HCl in a solvent like methanol can induce crystallization.[3]
-
3. Poor Product Crystallization
-
Question: We are having difficulty crystallizing the final product. What can we do?
-
Answer: Crystallization can be influenced by several factors:
-
Purity: A high purity level is often required for successful crystallization. Consider an additional purification step, such as column chromatography or a preliminary precipitation.
-
Solvent System: The choice of solvent is crucial. For the hydrochloride salt, adding an anti-solvent like isopropyl alcohol or adjusting the pH with HCl gas in a solvent mixture can induce precipitation.[1][3]
-
Temperature: Gradual cooling of the solution is generally more effective for forming well-defined crystals than rapid cooling.
-
Seeding: Introducing a small crystal of the pure product (a seed crystal) can initiate crystallization in a supersaturated solution.
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of this compound.
Table 1: Influence of Catalyst Loading and Reaction Time on Friedel-Crafts Acylation Yield [1]
| Catechol (mol) | Glycine (mol) | ZnCl₂ (g) | Time (h) | Yield (%) |
| 1.0 | 1.0 | 330 | 12 | 75 |
| 1.0 | 1.1 | 330 | 16 | 82 |
| 1.0 | 1.1 | 350 | 20 | 85 |
Table 2: Comparison of Yields for Different Amination Procedures of 3,4-dihydroxy-α-chloroacetophenone
| Aminating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 28% NH₄OH | Acetonitrile | Room Temperature | 16 | 60 | [4] |
| 40% aq. Methylamine | Ethanol | 50 | 2.5 | 70 (as HCl salt) | [5] |
| Isopropylamine | Acetonitrile | 65 | 2 | Not specified | [4] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Catechol with Glycine [2]
-
Add 1,2-dichloroethane to a reaction vessel and cool to 10-15°C.
-
Add zinc chloride (catalyst) and stir for 20 minutes.
-
Add catechol in batches, and continue stirring for 30 minutes.
-
Heat the mixture to 70°C.
-
Slowly add a solution of glycine in 1,2-dichloroethane.
-
Heat the reaction to reflux and maintain for 12-20 hours.
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction by adding dilute hydrochloric acid and stir for 2-3 hours at 20-30°C.
-
Filter the solid and adjust the pH to approximately 6.7-7 with an aqueous sodium bicarbonate solution.
-
Filter the resulting solid, wash, and dry to obtain this compound.
Protocol 2: Amination of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone [4]
-
Charge a reaction flask with 2-chloro-1-(3,4-dihydroxyphenyl)ethanone and acetonitrile.
-
Add 28% aqueous ammonia to the reaction mixture.
-
Stir the mixture for 16 hours at room temperature.
-
Filter the resulting slurry and wash the solid with methanol.
-
Dry the product to obtain this compound.
Visualizations
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Caption: Workflow for the amination synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield in Friedel-Crafts synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
"troubleshooting artificial formation of byproducts during GC-MS analysis of bk-2C-B"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering artificial byproduct formation during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one).
Frequently Asked Questions (FAQs)
Q1: What are the common artificial byproducts observed during the GC-MS analysis of underivatized bk-2C-B?
A1: During the GC-MS analysis of underivatized bk-2C-B, thermal degradation in the hot injector port can lead to the formation of specific byproducts. The most commonly reported artificial byproducts are 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and a pyrazine dimer.[1][2] Pyrolysis studies, which simulate high-temperature conditions, have identified up to twelve different degradation products.[3][4]
Q2: What is the primary cause of byproduct formation in the GC-MS analysis of bk-2C-B?
A2: The primary cause of byproduct formation is the thermal instability of the bk-2C-B molecule, particularly in its underivatized form, within the high-temperature environment of the GC injector.[1][3] For related compounds, it has been noted that the condition of the GC inlet liner (e.g., old or contaminated liners) can also contribute to artifact formation at elevated temperatures.[5][6]
Q3: How can I prevent or minimize the formation of these artificial byproducts?
A3: Several strategies can be employed to prevent or minimize artifact formation:
-
Derivatization: This is the most effective method. Derivatizing bk-2C-B prior to GC-MS analysis increases its thermal stability.[7] A recommended agent is 2,2,2-trichloroethyl chloroformate.[7]
-
Lowering GC Injector Temperature: Reducing the temperature of the injector port can decrease the extent of thermal degradation.[8]
-
Using an Alternative Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative as it does not require high temperatures for sample introduction, thus avoiding thermal degradation.[1][2]
Q4: Are there specific GC-MS parameters that are recommended for the analysis of bk-2C-B?
A4: While optimal conditions can vary between instruments, a general starting point for the GC-MS analysis of phenethylamines, after appropriate sample preparation and derivatization, involves using a non-polar capillary column, such as a DB-5MS, and a programmed temperature ramp. For example, an initial oven temperature of 60°C held for a few minutes, followed by a ramp up to 280°C. However, for underivatized bk-2C-B, careful optimization of the injector temperature is crucial to minimize degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to artificial byproduct formation during the GC-MS analysis of bk-2C-B.
Problem: Unexpected peaks are present in the chromatogram of a pure bk-2C-B standard.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artifacts in the GC-MS profiling of underivatized methamphetamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as noradrenalone, and the well-characterized neurotransmitter and hormone, norepinephrine. This comparison aims to elucidate the structural and functional differences that dictate their interactions with adrenergic receptors and their subsequent physiological effects.
Introduction
Norepinephrine is an endogenous catecholamine that plays a crucial role in the sympathetic nervous system, mediating the "fight-or-flight" response. Its physiological effects, which include increased heart rate, blood pressure, and glycogenolysis, are elicited through its interaction with a family of G-protein coupled receptors known as adrenergic receptors. This compound is a closely related molecule and is a direct precursor in the synthesis of norepinephrine. Understanding the comparative biological activity of these two compounds is essential for research in pharmacology and drug development, particularly in the context of adrenergic signaling.
Chemical Structures
A key structural difference between the two molecules is the presence of a hydroxyl group on the beta-carbon of the ethylamine side chain in norepinephrine, which is a ketone group in this compound. This seemingly minor difference has profound implications for their biological activity.
Quantitative Comparison of Biological Activity
Table 1: Adrenergic Receptor Binding Affinities (Ki)
| Compound | α1-Adrenergic Receptor (nM) | α2-Adrenergic Receptor (nM) | β1-Adrenergic Receptor (nM) | β2-Adrenergic Receptor (nM) |
| Norepinephrine | 330[1] | 56[1] | 740[1] | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 2: Adrenergic Receptor Functional Potency (EC50)
| Compound | α1-Adrenergic Receptor (µM) | α2-Adrenergic Receptor (µM) | β1-Adrenergic Receptor (µM) | β2-Adrenergic Receptor (µM) |
| Norepinephrine | 0.48[2] | 0.6 (GTPase activity)[3] | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways
Norepinephrine binding to adrenergic receptors initiates distinct downstream signaling cascades. The activation of α1, α2, and β-adrenergic receptors leads to different cellular responses.
Caption: α1-Adrenergic receptor signaling pathway.
Caption: α2-Adrenergic receptor signaling pathway.
Caption: β-Adrenergic receptor signaling pathway.
Experimental Protocols
The biological activities of these compounds are typically assessed using a variety of in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtype of interest.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, or [125I]-cyanopindolol for β receptors) is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound (norepinephrine or this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: cAMP and GTPγS Binding Assays
These assays measure the functional consequences of receptor activation.
-
cAMP Assay: This assay is used for β-adrenergic receptors (coupled to Gs) and α2-adrenergic receptors (coupled to Gi). Activation of β-receptors increases intracellular cyclic AMP (cAMP) levels, while activation of α2-receptors decreases forskolin-stimulated cAMP levels. The amount of cAMP produced is measured, typically using an immunoassay.
-
GTPγS Binding Assay: This assay measures the activation of G-proteins upon agonist binding to the receptor. In the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, agonist-induced G-protein activation leads to the binding of [35S]GTPγS to the Gα subunit. The amount of bound [35S]GTPγS is then quantified.
Caption: GTPγS Binding Assay Workflow.
Protocol (GTPγS Assay):
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with GDP, varying concentrations of the agonist, and a constant concentration of [35S]GTPγS.
-
Termination and Filtration: The reaction is terminated, and the mixture is filtered to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: The radioactivity on the filters is counted.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion
Norepinephrine is a potent agonist at α1, α2, and β1-adrenergic receptors, with well-documented binding affinities and functional potencies that underlie its critical role in physiological regulation. In contrast, this compound, its direct synthetic precursor, is understood to have significantly lower biological activity at these receptors. The presence of a ketone instead of a hydroxyl group on the β-carbon of the side chain dramatically reduces its ability to effectively bind to and activate adrenergic receptors. While direct quantitative comparative data for this compound is sparse, its primary role in a pharmacological context is as a chemical intermediate rather than an active adrenergic agent. Further research providing quantitative binding and functional data for this compound would be valuable for a more complete comparative understanding.
References
A Comparative Guide to the Analytical Quantification of Arterenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of arterenone (also known as noradrenalone), a key impurity and metabolite of norepinephrine. The selection of an appropriate analytical method is critical for ensuring the purity, stability, and safety of pharmaceutical products containing norepinephrine. This document outlines the experimental protocols and performance characteristics of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While direct comparative studies on arterenone quantification are limited, this guide draws upon validated methods for the closely related compound, norepinephrine, which are readily adaptable for arterenone analysis with appropriate validation.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of various analytical methods applicable to the quantification of arterenone. These parameters are essential for determining the suitability of a method for a specific application, such as quality control, stability studies, or pharmacokinetic analysis.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | Norepinephrine | Rodent Urine | 10 - 35 µg/mL[1] | 1.17 µg/mL[1] | 3.55 µg/mL[1] | Simple, cost-effective, widely available. |
| HPLC-Fluorescence | Noradrenaline, Adrenaline | Human Urine | Not specified | Not specified | Not specified | High sensitivity and selectivity for catecholamines. |
| LC-MS/MS | Norepinephrine | Human Plasma | 0.05 - 100 ng/mL[2] | Not specified | 0.05 ng/mL[2] | High sensitivity and specificity, suitable for complex matrices. |
| UHPLC-MS/MS | Adrenaline, Noradrenaline, Corticosterone | Rodent Blood | Not specified | Not specified | Not specified | Rapid analysis, high resolution and sensitivity.[3] |
| SERS | Norepinephrine, Epinephrine | Not specified | Not specified | Not specified | 32 µg/mL (for NOR)[4] | Potential for rapid, on-site analysis.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation for arterenone quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of arterenone in simpler matrices where high sensitivity is not a primary requirement.
Sample Preparation (Rodent Urine):
-
Collect 24-hour rat urine samples.
-
Centrifuge the urine at 8000 rpm for 3 minutes.[1]
-
Filter the supernatant through a 0.45 µm membrane filter.[1]
-
Extract 100 µL of the filtered urine with 100 µL of 0.4 M perchloric acid.[1]
-
Dilute the mixture to 1 mL with distilled water before injection.[1]
Chromatographic Conditions:
-
Column: C8 column (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: o-phosphoric acid (80%) : acetonitrile (70:30, v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Detection: UV at λmax 275 nm[1]
-
Retention Time: Approximately 4 minutes[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for quantifying low levels of arterenone in complex biological matrices like plasma.
Sample Preparation (Human Plasma):
-
Utilize a "depleted matrix" approach by preparing calibration standards and quality controls in plasma from which endogenous norepinephrine has been removed.[2]
-
Perform protein precipitation of plasma samples using acetonitrile.[2]
-
Derivatize the extracts with d4-acetaldehyde to improve chromatography and sensitivity.[2]
-
Conduct the extraction on-ice and under yellow light to minimize degradation, with the addition of sodium metabisulfite as a stabilizer.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Agilent 1290 UHPLC system[2]
-
Column: Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2]
-
Mobile Phase A: 20 mM ammonium acetate in water with formic acid[2]
-
Mobile Phase B: Methanol[2]
-
Elution: Gradient chromatography[2]
-
Flow Rate: 0.7 mL/min[2]
-
Total Run Time: 3 minutes[2]
-
Mass Spectrometer: Sciex API6500[2]
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the procedural steps involved in each analytical method.
Caption: Workflow for Arterenone Quantification by HPLC-UV.
References
- 1. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 2. criver.com [criver.com]
- 3. Determination of adrenaline, noradrenaline and corticosterone in rodent blood by ion pair reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative and quantitative analysis of norepinephrine and epinephrine by surface-enhanced Raman spectroscopy with gold nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of different synthesis routes for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone"
A Comparative Analysis of Synthesis Routes for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as noradrenalone or arterenone, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the neurotransmitter and hormone norepinephrine. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and the pharmaceutical industry. This guide provides a comparative analysis of different synthesis routes for this important compound, supported by experimental data and detailed protocols.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for three distinct synthesis routes for this compound, providing a clear comparison of their performance.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Ammonolysis of α-haloketone | Route 3: Azide Reduction |
| Starting Materials | Catechol, Glycine, Zinc Chloride | 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone, Ammonium Hydroxide | 2-Chloro-3',4'-dihydroxyacetophenone, Sodium Azide, Sodium Iodide, Palladium on Carbon |
| Overall Yield | > 75%[1] | 60%[2] | 50.4%[3] |
| Product Purity | ≥ 98%[1] | Not explicitly stated, but product obtained as an off-white solid[2] | Not explicitly stated, but obtained as crystalline solid[3] |
| Key Reagents | Zinc Chloride (reusable catalyst)[1] | 28% Ammonium Hydroxide[2] | Sodium Azide (toxic), Palladium on Carbon (catalyst)[3] |
| Reaction Conditions | Molar ratio of catechol to glycine is critical (1:1 to 1:1.1)[1]. | Reaction at room temperature for 16 hours[2]. | Reflux for 24 hours followed by hydrogenation at 40°C for 5 hours[3]. |
| Advantages | High yield and purity, reusable catalyst, reduced toxic waste[1]. | Relatively simple one-step reaction from the chloro-intermediate. | |
| Disadvantages | Requires careful control of molar ratios to minimize side products[1]. | Moderate yield. | Multi-step process, use of toxic sodium azide, lower overall yield. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: Friedel-Crafts Acylation
This method involves the direct acylation of catechol with glycine using a Lewis acid catalyst.
Experimental Protocol:
-
A mixture of catechol and glycine in a 1:1 to 1:1.1 molar ratio is prepared in a suitable solvent.
-
Zinc chloride (ZnCl₂) is added as a catalyst.
-
The reaction is stirred at a controlled temperature to facilitate the Friedel-Crafts acylation.
-
Upon completion, the reaction mixture is worked up, which includes decolorization with activated carbon.
-
The final product is purified by recrystallization from acetone to yield pharmaceutical-grade this compound hydrochloride[1].
Route 2: Ammonolysis of α-haloketone
This route utilizes the reaction of an α-haloketone precursor with ammonia.
Experimental Protocol:
-
To a 3-neck round-bottom flask, add 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one (5.0 g, 26.7 mmol) and acetonitrile (10.0 mL).
-
Add 28% ammonium hydroxide (30.1 mL, 241.1 mmol) to the reaction mixture.
-
Stir the resulting slurry for 16 hours at room temperature.
-
Filter the slurry and wash the collected solid with methanol (3 x 20 mL).
-
The resulting product, 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one, is obtained as an off-white solid (2.69 g, 60% yield)[2].
Route 3: Azide Reduction
This multi-step synthesis involves the formation of an azide intermediate followed by catalytic hydrogenation.
Experimental Protocol:
-
Dissolve 10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone in 50 ml of acetone.
-
Add 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide.
-
Reflux the mixture for 24 hours.
-
Filter the reaction solution to remove insoluble materials and concentrate the filtrate under reduced pressure.
-
Add ethyl acetate to the residue, wash sequentially with water and saturated sodium chloride solution, and then dry over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure. Dissolve the oily residue in 100 ml of methanol and 13.6 ml of concentrated hydrochloric acid.
-
Add 1.5 g of 10% palladium on carbon catalyst and stir the mixture at 40°C under a hydrogen gas stream for 5 hours.
-
Filter the reaction solution and concentrate the filtrate under reduced pressure.
-
Add acetone to the concentrated residue to precipitate the product.
-
Collect the precipitated crystals by filtration to obtain 5.5 g (50.4% yield) of 2-amino-3',4'-dihydroxyacetophenone hydrochloride[3].
Visualizing the Synthesis Logic
The following diagram illustrates the logical workflow of the compared synthesis routes, highlighting the starting materials and key transformation steps.
Caption: Logical workflow of the three compared synthesis routes for this compound.
Signaling Pathway Context
This compound is a precursor to norepinephrine, a crucial neurotransmitter in the sympathetic nervous system. Norepinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors triggers downstream signaling cascades that regulate various physiological processes.
The diagram below illustrates the general signaling pathway initiated by norepinephrine.
Caption: Generalized signaling pathway of norepinephrine via adrenergic receptors.
Conclusion
The choice of a synthesis route for this compound depends on the specific requirements of the researcher or manufacturer, including desired yield, purity, cost, and environmental considerations. The Friedel-Crafts acylation route appears to be the most promising in terms of yield and purity, with the added benefit of a reusable catalyst[1]. The ammonolysis of the corresponding α-haloketone offers a simpler, one-step alternative, albeit with a lower yield[2]. The azide reduction method, while effective, involves multiple steps and the use of a toxic reagent, making it less favorable from a safety and efficiency standpoint[3]. Further research and process optimization may lead to improvements in each of these routes, contributing to the more efficient and sustainable production of this vital pharmaceutical intermediate.
References
A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. For a compound such as noradrenalone, a catecholamine structurally related to norepinephrine, ensuring high purity is critical for its potential therapeutic applications and for understanding its biological activity. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), for the validation of synthesized noradrenalone's purity. We present detailed experimental protocols, comparative data, and a discussion of alternative methodologies to assist researchers in selecting the most appropriate analytical strategy.
Principles of Purity Determination: NMR vs. HRMS
Quantitative NMR (qNMR) stands as a primary analytical method for purity assessment. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value (w/w %) can be determined without the need for a reference standard of the analyte itself.[1][2] This makes qNMR a powerful tool for characterizing newly synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) , on the other hand, provides highly accurate mass measurements, typically with an error of less than 5 ppm.[3] This allows for the unambiguous determination of the elemental composition of the main compound and any potential impurities. When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a potent tool for impurity profiling, capable of detecting and identifying trace-level impurities.[3][4] However, conventional HRMS is not inherently quantitative without the use of appropriate standards for each impurity.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy for Purity Determination of Noradrenalone
This protocol is adapted from established methods for the qNMR analysis of small organic molecules and catecholamines.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Materials:
-
Synthesized noradrenalone sample.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Internal Standard (IS) of certified purity (e.g., maleic acid, dimethyl sulfone). The IS should be stable, not reactive with the sample, and have signals that do not overlap with the analyte signals.
-
High-precision analytical balance.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized noradrenalone and 5-10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum under quantitative conditions. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1), typically 5 times the longest T₁ of both the analyte and the internal standard, to ensure full relaxation of all protons. A D1 of 30-60 seconds is often sufficient.
-
Sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
-
A spectral width that encompasses all signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from noradrenalone and a signal from the internal standard.
-
Calculate the purity of noradrenalone using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Expected ¹H-NMR Spectrum of Noradrenalone: Based on the spectra of the closely related noradrenaline, the ¹H-NMR spectrum of noradrenalone in D₂O is expected to show signals for the three aromatic protons on the catechol ring (around 6.7-7.0 ppm) and the two methylene protons adjacent to the ketone (around 3.5-4.0 ppm). The exact chemical shifts may vary depending on the solvent and pH.
LC-HRMS for Impurity Profiling of Noradrenalone
This protocol is a general guide based on established LC-MS/MS methods for catecholamine analysis.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF).
Materials:
-
Synthesized noradrenalone sample.
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol).
-
LC-MS grade additives (e.g., formic acid).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized noradrenalone in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
-
-
LC-HRMS Analysis:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for catecholamine analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte and any potential impurities.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Full scan with high resolution (>60,000).
-
Mass Range: A range that covers the expected mass of noradrenalone and potential impurities (e.g., m/z 100-1000).
-
Data-dependent MS/MS can be used to obtain fragmentation data for structural elucidation of detected impurities.
-
-
-
Data Analysis:
-
Extract the exact mass of noradrenalone (C₈H₉NO₃, calculated exact mass: 167.0582).
-
Search for other components in the chromatogram.
-
Determine the elemental composition of any detected impurities from their accurate mass measurements.
-
Utilize MS/MS fragmentation patterns to aid in the structural identification of impurities.
-
Comparison of NMR and HRMS for Noradrenalone Purity Validation
| Feature | Quantitative NMR (qNMR) | LC-HRMS |
| Principle | Direct proportionality between signal integral and number of nuclei. Provides absolute quantification with an internal standard.[1] | High-resolution mass-to-charge ratio measurement for elemental composition determination.[3] Primarily qualitative and semi-quantitative without specific standards. |
| Primary Application | Absolute purity determination (w/w %). Structural confirmation. | Impurity identification and profiling. Confirmation of elemental composition. |
| Quantitative Capability | Highly quantitative and accurate. | Not inherently quantitative for impurities without individual reference standards. Can provide relative abundance. |
| Sensitivity | Lower sensitivity, typically requires mg amounts of sample. | High sensitivity, capable of detecting impurities at trace levels (ppm or ppb). |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | LOD: ~0.004 mg/mL, LOQ: ~0.014 mg/mL for small molecules.[5] Can be in the range of 0.01 to 0.14 mg/mL for polyphenolic compounds.[6] | LOD and LOQ are highly dependent on the analyte and matrix, but can be in the low ng/mL to pg/mL range for catecholamines.[7] |
| Sample Throughput | Lower throughput due to longer acquisition times for quantitative accuracy. | Higher throughput, especially with modern UHPLC systems. |
| Information Provided | Structural information, absolute purity, identification and quantification of major impurities if signals are resolved. | Elemental composition of parent compound and impurities, structural information from fragmentation (MS/MS). |
| Destructive? | Non-destructive, the sample can be recovered. | Destructive. |
Alternative and Complementary Techniques
While NMR and HRMS are powerful tools, a comprehensive purity assessment often benefits from orthogonal techniques:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used technique for purity analysis. It is robust, reproducible, and can be readily validated. However, it relies on the chromophoric properties of the analyte and impurities, and response factors can vary.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like noradrenalone.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in a sample, which can be compared to the theoretical values to assess purity.
-
Titration: A classical analytical method that can be used to determine the purity of acidic or basic compounds with high precision.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for validating the purity of synthesized noradrenalone.
Conclusion
Both qNMR and LC-HRMS are indispensable techniques for the comprehensive purity validation of synthesized noradrenalone. They provide complementary information that, when used in conjunction, offers a high degree of confidence in the purity and identity of the compound. qNMR excels in providing an accurate, absolute measure of purity, while LC-HRMS is unparalleled in its ability to detect and identify trace-level impurities. The choice of which technique to prioritize, or the decision to use both, will depend on the specific requirements of the research or development stage, regulatory expectations, and the nature of the potential impurities. A multi-faceted approach, potentially including alternative techniques, will ultimately provide the most robust and reliable assessment of noradrenalone purity.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru [thermofisher.com]
- 5. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of specific high-performance liquid-chromatographic determinations of urinary adrenaline and noradrenaline by comparison with isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Arterenone and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of arterenone (norepinephrine) with other notable phenolic compounds, namely gallic acid, quercetin, caffeic acid, and ascorbic acid. The information presented herein is curated from various scientific sources to offer an objective overview supported by experimental data. This document is intended to assist researchers and professionals in drug development and related fields in understanding the relative antioxidant potential of these compounds.
Executive Summary
Arterenone, a catecholamine neurotransmitter, exhibits significant antioxidant properties due to its catechol structure. This guide compares its antioxidant capacity with well-known phenolic antioxidants across various in vitro assays. While direct comparative studies under uniform conditions are limited, this compilation of data from multiple sources provides valuable insights. Arterenone demonstrates potent radical scavenging activity, comparable to some established antioxidants. However, its antioxidant profile is complex, also featuring pro-oxidant characteristics under certain conditions, primarily through the formation of its corresponding quinone. This dual nature is a critical consideration for its potential therapeutic applications.
Data Presentation: Antioxidant Capacity
The following table summarizes the 50% inhibitory concentration (IC50) values for arterenone and other phenolic compounds from various antioxidant assays. A lower IC50 value indicates a higher antioxidant capacity.[1]
Disclaimer: The data presented in this table are compiled from different studies. Direct comparison of IC50 values should be approached with caution as experimental conditions such as reagent concentrations, reaction times, and solvent systems can vary between studies, significantly influencing the results.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Value) | Reference(s) |
| Arterenone (Norepinephrine) | Stronger than ascorbic acid | Stronger than ascorbic acid | - | [2] |
| Gallic Acid | ~8 µg/mL | ~4 µM | High | [3][4] |
| Quercetin | ~2-20 µg/mL | ~1-10 µM | High | [3][4][5] |
| Caffeic Acid | ~5-15 µg/mL | ~5-20 µM | Moderate to High | [6][7] |
| Ascorbic Acid (Vitamin C) | ~3-8 µg/mL | ~5-15 µM | High | [2][8] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[7]
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.[7]
-
Sample Preparation: Dissolve the test compounds (arterenone, other phenolics) in a suitable solvent (e.g., methanol, ethanol) to create a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A common ratio is 1:1 or 1:2 (sample:DPPH).[7]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[7]
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[2][3]
Procedure:
-
Generation of ABTS radical cation: Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Adjustment of ABTS•+ solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[2]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[10]
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[10]
-
Sample Preparation: Prepare solutions of the test compounds in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[10]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄). The results are typically expressed as Fe²⁺ equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of phenolic compounds, including arterenone, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. However, the interaction of these compounds with cellular signaling pathways is complex and can involve both antioxidant and pro-oxidant effects.
Antioxidant Mechanism of Arterenone
Arterenone's catechol structure is key to its radical-scavenging ability. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to stabilize free radicals, thereby terminating damaging chain reactions.
Figure 1. Direct radical scavenging by arterenone.
Pro-oxidant Mechanism and Redox Cycling of Arterenone
Under certain conditions, particularly in the presence of metal ions, arterenone can auto-oxidize to form arterenone-o-quinone. This quinone is an electrophilic species that can react with cellular nucleophiles, such as cysteine residues in proteins. Furthermore, the quinone can undergo redox cycling, a process that generates reactive oxygen species (ROS), thus contributing to oxidative stress. This dual role highlights the complexity of catecholamine biochemistry.
Figure 2. Pro-oxidant activity of arterenone via quinone formation and redox cycling.
Interaction with the Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophiles and ROS can modify cysteine residues on Keap1, leading to the release of Nrf2, which then translocates to the nucleus and activates the expression of antioxidant genes.
While some studies suggest that the antioxidant effects of norepinephrine might be independent of Nrf2 activation, the formation of arterenone-o-quinone, an electrophile, has the potential to interact with Keap1. This interaction could, in theory, modulate the Nrf2 pathway, although this is an area of ongoing research.
Figure 3. Potential interaction of arterenone with the Nrf2-Keap1 pathway.
Conclusion
Arterenone possesses significant antioxidant activity, primarily due to its catechol structure, which enables efficient radical scavenging. Its potency is comparable to that of some well-established phenolic antioxidants. However, its capacity to auto-oxidize into a reactive quinone species introduces a pro-oxidant dimension to its biochemical profile. This dual functionality underscores the importance of the cellular redox environment in determining the overall effect of arterenone. For drug development professionals, understanding this balance is crucial when considering arterenone or its derivatives in therapeutic contexts, particularly for conditions associated with oxidative stress. Further research is warranted to elucidate the precise conditions under which its antioxidant or pro-oxidant effects predominate and to fully map its interactions with cellular signaling pathways.
References
- 1. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onions-usa.org [onions-usa.org]
- 5. Composition and Antioxidant Activity of Phenolic Compounds in Fruit of the Genus Rosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural elucidation of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] We will explore alternative techniques and provide the necessary experimental protocols to empower researchers in their quest for unequivocal structural data.
While a definitive X-ray crystal structure for this compound is not publicly available in the searched databases, this guide will outline the established methodology for obtaining such a structure and compare its analytical power against other common spectroscopic techniques.
The Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail, providing the precise spatial arrangement of atoms within a crystalline lattice.[2] This technique is capable of determining bond lengths, bond angles, and stereochemistry with high precision, making it the most definitive method for structure confirmation.[2]
Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration, intermolecular interactions.[2] | Unambiguous and highly detailed structural information.[2] | Requires a suitable single crystal, which can be challenging to grow.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds. | Provides detailed information about the molecule's carbon-hydrogen framework in solution. | Does not directly provide 3D spatial arrangement or absolute stereochemistry. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments. | High sensitivity, allows for determination of molecular weight and elemental composition. | Does not provide information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
Experimental Protocols
I. Single-Crystal X-ray Crystallography
This protocol outlines the key steps for determining the crystal structure of a small organic molecule like this compound.
1. Crystallization: The first and often most challenging step is to obtain a high-quality single crystal.[4] Several methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly.[3][5] The choice of solvent is critical and should be one in which the compound is moderately soluble.[5]
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth.[6]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[6]
2. Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a diffractometer.[3][4] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2][4]
3. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the electron density map of the unit cell and fitting the atomic positions. The structural model is then refined to achieve the best possible fit with the experimental data.
Experimental workflow for X-ray crystallography.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
2. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
3. Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the structure.
III. Mass Spectrometry (MS)
1. Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
2. Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
3. Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the parent ion and the fragmentation pattern.
Logical Relationship of Structural Confirmation
The following diagram illustrates the logical flow for confirming the structure of a newly synthesized compound, highlighting the definitive role of X-ray crystallography.
Logical flow for structural confirmation.
Conclusion
While techniques like NMR and mass spectrometry are indispensable for the initial characterization and proposal of a chemical structure, single-crystal X-ray crystallography remains the unequivocal method for its confirmation. For a molecule like this compound, obtaining a crystal structure would provide the ultimate proof of its atomic arrangement, crucial for understanding its chemical properties and for its application in drug development. The protocols and comparative data presented in this guide are intended to assist researchers in navigating the process of definitive structural elucidation.
References
"comparative study of the hemodynamic effects of noradrenalone and its analogs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemodynamic effects of noradrenaline (norepinephrine) and its key analogs, including adrenaline (epinephrine), phenylephrine, and dobutamine. The information presented is curated from a range of clinical and preclinical studies to support research and development in cardiovascular pharmacology.
Executive Summary
Noradrenaline is a potent vasopressor that primarily acts on alpha-1 and beta-1 adrenergic receptors, leading to increased vascular resistance and cardiac contractility. Its analogs exhibit varied receptor selectivity, resulting in distinct hemodynamic profiles. Adrenaline is a non-selective agonist at alpha and beta receptors, phenylephrine is a selective alpha-1 agonist, and dobutamine is a selective beta-1 agonist. These differences are critical in determining their clinical applications, from treating septic shock to managing cardiogenic shock. This guide will delve into the quantitative hemodynamic effects, underlying signaling pathways, and the experimental methodologies used to ascertain these properties.
Hemodynamic Effects: A Quantitative Comparison
The following tables summarize the key hemodynamic parameters affected by noradrenaline and its analogs. The data is compiled from various studies to provide a comparative overview.
Table 1: Comparative Hemodynamic Effects of Noradrenaline and Adrenaline
| Hemodynamic Parameter | Noradrenaline | Adrenaline | Key Findings | Citations |
| Mean Arterial Pressure (MAP) | ↑↑ | ↑↑ | Both significantly increase MAP. | [1][2] |
| Heart Rate (HR) | ↔ or ↓ (reflex) | ↑ | Adrenaline consistently increases heart rate, while noradrenaline may cause a reflex bradycardia.[1][2] | |
| Cardiac Output (CO) | ↔ or ↑ | ↑↑ | Adrenaline has a more pronounced effect on increasing cardiac output.[1][3] | |
| Systemic Vascular Resistance (SVR) | ↑↑↑ | ↑ | Noradrenaline is a more potent vasoconstrictor, leading to a greater increase in SVR.[4] |
Table 2: Comparative Hemodynamic Effects of Noradrenaline and Phenylephrine
| Hemodynamic Parameter | Noradrenaline | Phenylephrine | Key Findings | Citations |
| Mean Arterial Pressure (MAP) | ↑↑ | ↑ | Noradrenaline is generally more effective at increasing MAP.[5][6] | |
| Heart Rate (HR) | ↔ or ↓ (reflex) | ↓ (reflex) | Both can cause reflex bradycardia; phenylephrine often has a more pronounced effect.[7][8] | |
| Cardiac Output (CO) | ↔ or ↑ | ↓ | Phenylephrine can decrease cardiac output due to increased afterload and lack of direct inotropic effect.[5] | |
| Systemic Vascular Resistance (SVR) | ↑↑↑ | ↑↑↑ | Both are potent vasoconstrictors, significantly increasing SVR.[5][8] |
Table 3: Comparative Hemodynamic Effects of Noradrenaline and Dobutamine
| Hemodynamic Parameter | Noradrenaline | Dobutamine | Key Findings | Citations |
| Mean Arterial Pressure (MAP) | ↑↑ | ↔ or ↓ | Noradrenaline reliably increases MAP, while dobutamine's effect is variable and can cause hypotension.[9][10] | |
| Heart Rate (HR) | ↔ or ↓ (reflex) | ↑ | Dobutamine directly stimulates the heart, leading to an increased heart rate.[10] | |
| Cardiac Output (CO) | ↔ or ↑ | ↑↑↑ | Dobutamine is a potent inotrope, leading to a significant increase in cardiac output.[9][11] | |
| Systemic Vascular Resistance (SVR) | ↑↑↑ | ↓ | Noradrenaline increases SVR, while dobutamine decreases it due to its vasodilatory effects.[4][10] |
Signaling Pathways
The distinct hemodynamic effects of noradrenaline and its analogs are a direct consequence of their interactions with specific adrenergic receptors and the subsequent intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors by agonists like noradrenaline and phenylephrine initiates a signaling cascade that primarily leads to vasoconstriction.
Beta-1 Adrenergic Receptor Signaling
Activation of β1-adrenergic receptors, the primary target of dobutamine and a secondary target of noradrenaline and adrenaline, leads to increased cardiac contractility and heart rate.
Experimental Protocols
The following section outlines a generalized in vivo experimental protocol for assessing the hemodynamic effects of noradrenaline and its analogs in an animal model.
Objective: To measure and compare the effects of intravenous administration of noradrenaline, adrenaline, phenylephrine, and dobutamine on key hemodynamic parameters.
Animal Model: Male Wistar rats (250-300g).
Materials:
-
Anesthetic (e.g., isoflurane or urethane)
-
Catheters (for drug administration and blood pressure measurement)
-
Pressure transducer
-
Data acquisition system
-
Flow probe (for cardiac output measurement)
-
ECG electrodes
-
Saline solution
-
Noradrenaline, adrenaline, phenylephrine, and dobutamine solutions of known concentrations.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Cannulate the jugular vein for intravenous drug administration.
-
Cannulate the carotid artery and connect it to a pressure transducer for continuous measurement of arterial blood pressure.
-
Place a flow probe around the ascending aorta for the measurement of cardiac output.
-
Attach ECG electrodes to the limbs for heart rate monitoring.
-
Allow the animal to stabilize for a period before commencing the experiment.
-
-
Baseline Measurements:
-
Record baseline hemodynamic parameters (Mean Arterial Pressure, Heart Rate, Cardiac Output) for a stable period (e.g., 15-30 minutes).
-
-
Drug Administration:
-
Administer a bolus intravenous injection of the first test compound (e.g., noradrenaline) at a predetermined dose.
-
Continuously record all hemodynamic parameters.
-
Allow for a sufficient washout period between drug administrations for the parameters to return to baseline.
-
Repeat the administration with different doses of the same compound to establish a dose-response relationship.
-
Repeat the entire procedure for each of the analog compounds (adrenaline, phenylephrine, dobutamine). The order of drug administration should be randomized between animals.
-
-
Data Analysis:
-
Calculate Mean Arterial Pressure (MAP) from the continuous blood pressure recording.[12][13]
-
Calculate Heart Rate (HR) from the ECG or the arterial pressure waveform.
-
Calculate Systemic Vascular Resistance (SVR) using the formula: SVR = (MAP - Central Venous Pressure) / Cardiac Output.[14][15] Central Venous Pressure is often assumed to be negligible in this context if not directly measured.
-
Compare the peak changes in each parameter from baseline for each drug and at each dose.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between the effects of the different compounds.
-
References
- 1. jacc.org [jacc.org]
- 2. Concise Critical Appraisal: Epinephrine Versus Norepinephrine for Cardiogenic Shock | SCCM [sccm.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Inotropes and Vasopressors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial | springermedizin.de [springermedizin.de]
- 7. A Comparative Study Between Norepinephrine and Phenylephrine Infusions for Maintenance of Haemodynamics During Spinal Anaesthesia for Caesarean Section | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. ijccm.org [ijccm.org]
- 9. Norepinephrine and dobutamine improve cardiac index equally by supporting opposite sides of the heart in an experimental model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine supplemented with dobutamine or epinephrine for the cardiovascular support of patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Physiology, Mean Arterial Pressure - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CV Physiology | Mean Arterial Pressure [cvphysiology.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. lecturio.com [lecturio.com]
"validation of a cell-based assay for screening compounds that modulate arterenone activity"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common cell-based assays for screening compounds that modulate the activity of arterenone, also known as norepinephrine. Arterenone is a crucial neurotransmitter and hormone that exerts its effects primarily through adrenergic receptors, a class of G protein-coupled receptors (GPCRs). Understanding the performance and protocols of various screening assays is critical for the identification and characterization of novel therapeutic agents targeting this pathway.
Arterenone Signaling Pathway
Arterenone primarily signals through α1- and β-adrenergic receptors. The α1-adrenergic receptor, a Gq-coupled GPCR, is a major player in mediating the physiological effects of arterenone, including smooth muscle contraction.[1][2][3][4] Upon arterenone binding, the α1-adrenergic receptor activates a signaling cascade that leads to an increase in intracellular calcium concentration. This pathway is a common target for drug discovery efforts.
Comparison of Cell-Based Assays
Several cell-based assays can be employed to screen for compounds that modulate arterenone activity. The choice of assay depends on the specific research question, desired throughput, and available instrumentation. This guide compares three widely used methods: Calcium Mobilization Assays, LANCE TR-FRET cAMP Assays, and CRE-Luciferase Reporter Assays.
| Assay Type | Principle | Readout | Throughput | Advantages | Disadvantages |
| Calcium Mobilization | Measures changes in intracellular calcium concentration upon receptor activation. | Fluorescence (e.g., Fluo-4) | High | Direct measurement of a key downstream event for Gq-coupled receptors, rapid response. | Can be prone to artifacts, may not be suitable for all adrenergic receptor subtypes (e.g., Gi-coupled). |
| LANCE TR-FRET cAMP | Measures changes in intracellular cyclic AMP (cAMP) levels, a second messenger for Gs and Gi-coupled receptors. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | High | Highly sensitive and robust, suitable for HTS, can be used for both Gs and Gi-coupled receptors. | Indirect measurement of receptor activation, requires specific reagents and plate reader. |
| CRE-Luciferase Reporter | Measures the transcriptional activation of a reporter gene (luciferase) downstream of cAMP signaling. | Luminescence | Medium to High | Measures a more integrated cellular response, stable signal. | Indirect and delayed readout, requires transfection of a reporter construct. |
I. Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium following the activation of Gq-coupled α1-adrenergic receptors by arterenone. Fluorescent calcium indicators, such as Fluo-4, are commonly used.
Experimental Workflow
Experimental Protocol
-
Cell Preparation: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α1A-adrenergic receptor into 96-well or 384-well black-walled, clear-bottom microplates.[5] Culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions.[6][7][8] This typically involves dissolving the Fluo-4 AM in a buffer containing a non-ionic detergent like Pluronic F-127 to aid in dispersion.
-
Incubation: Remove the cell culture medium and add the Fluo-4 AM loading solution to the cells. Incubate for approximately 1 hour at 37°C.
-
Washing (Optional but Recommended): Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye. Some commercial kits offer a "no-wash" formulation.[6]
-
Compound Addition: Add test compounds at various concentrations to the wells.
-
Agonist Stimulation: Add a solution of arterenone to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader capable of kinetic reads (e.g., FLIPR or FlexStation). The excitation is typically around 490 nm and emission around 525 nm.[8]
Performance Data
| Parameter | Value | Cell Line | Notes |
| Norepinephrine EC50 | ~0.3 µM | Rabbit Aortic Smooth Muscle Cells | This value reflects the concentration required to elicit a half-maximal response in terms of mRNA level changes, which is downstream of calcium signaling.[9] Direct EC50 values for calcium mobilization in CHO or HEK293 cells are expected to be in the nanomolar range. |
| Z'-Factor | 0.55 ± 0.04 | HEK293 cells | This value was obtained for a label-free assay measuring cellular response to norepinephrine transporter inhibition, which is a different but related endpoint. Z'-factors for calcium assays are generally expected to be in the range of 0.5 to 0.8.[10][11] |
II. LANCE TR-FRET cAMP Assay
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels. Arterenone can interact with β-adrenergic receptors (Gs-coupled, increasing cAMP) or α2-adrenergic receptors (Gi-coupled, decreasing cAMP). This assay is highly suitable for high-throughput screening (HTS).
Experimental Workflow
Experimental Protocol
-
Cell Preparation: Culture HEK293 or CHO cells expressing the desired adrenergic receptor subtype (e.g., β2-AR for Gs or α2-AR for Gi). On the day of the assay, harvest and resuspend the cells in stimulation buffer.[12][13]
-
Compound and Cell Plating: Add the cell suspension to a 384-well white microplate. Add test compounds at various concentrations.
-
Stimulation:
-
For Gs-coupled receptors (agonists): Add arterenone to stimulate cAMP production.
-
For Gi-coupled receptors (agonists): Add forskolin (an adenylyl cyclase activator) followed by arterenone to measure the inhibition of cAMP production.
-
For antagonists: Add the antagonist followed by a known agonist.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[13]
-
Detection: Add a mixture of Eu-cAMP tracer and ULight™-anti-cAMP antibody.[12][13]
-
Incubation: Incubate for at least 1 hour at room temperature.[12]
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.[13]
Performance Data
| Parameter | Value | Cell Line | Notes |
| Norepinephrine EC50 | 9.4 ± 1.2 nM (β2-AR) | HEK293 cells | This value is for the β2-adrenergic receptor, which is Gs-coupled and leads to an increase in cAMP.[14] |
| Z'-Factor | 0.78 (agonist mode) | CHO-hMC4 cells | This data is for a different GPCR but demonstrates the high quality of the LANCE cAMP assay for HTS.[6] |
III. CRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the cAMP response element (CRE) promoter, which is activated by the cAMP/PKA signaling pathway. This provides an integrated readout of Gs-coupled receptor activation.
Experimental Workflow
Experimental Protocol
-
Cell Preparation: Use a cell line, such as HEK293, that stably expresses the desired adrenergic receptor and a CRE-luciferase reporter construct.[15] Seed the cells into a white, clear-bottom 96-well or 384-well plate and incubate overnight.
-
Compound Addition: Add test compounds to the wells.
-
Agonist Stimulation: Add arterenone to stimulate the cells.
-
Incubation: Incubate the plates for a sufficient period to allow for gene transcription and protein expression, typically 4-6 hours at 37°C.[16]
-
Lysis and Reagent Addition: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence signal using a microplate luminometer.
Performance Data
| Parameter | Value | Cell Line | Notes |
| Norepinephrine EC50 | 19 ± 1 nM (α1a-AR) | HEK293 cells | This demonstrates the sensitivity of the CREB reporter to arterenone.[10] |
| Z'-Factor | >0.5 | HEK293 cells | Z'-factors for luciferase reporter assays are generally high, indicating good suitability for HTS.[17] |
Conclusion
The selection of a cell-based assay for screening compounds that modulate arterenone activity should be guided by the specific adrenergic receptor subtype of interest and the desired screening throughput. For α1-adrenergic receptors, which are Gq-coupled, a calcium mobilization assay provides a direct and rapid readout. For β-adrenergic (Gs-coupled) or α2-adrenergic (Gi-coupled) receptors, cAMP assays such as LANCE TR-FRET are highly sensitive and amenable to HTS. CRE-luciferase reporter assays offer a robust, integrated readout of Gs-coupled receptor signaling, although with a longer assay time. The validation data presented, while from various sources, indicate that all three assay formats can be optimized to achieve the high standards of robustness and reliability required for drug discovery.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 5. Characterization of noradrenaline-induced increases in intracellular Ca2+ levels in Chinese hamster ovary cells stably expressing human alpha1A-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. blossombio.com [blossombio.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Lance® ultra c amp a new, two component tr-fret camp assay for hts of gs and | PDF [slideshare.net]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways [benthamopen.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"comparing the efficacy of different catalysts for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone synthesis"
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, a crucial precursor for various active pharmaceutical ingredients, can be synthesized through several catalytic pathways. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the most effective synthetic route.
Comparison of Catalytic Efficacy
The selection of a catalyst significantly impacts the yield, purity, and sustainability of the synthesis of this compound. Below is a summary of quantitative data for different catalytic systems.
| Catalyst/Method | Starting Material | Reaction Type | Reaction Conditions | Yield | Purity | Reference |
| 10% Palladium on Carbon (Pd/C) | 2-chloro-3',4'-dihydroxyacetophenone (via azide intermediate) | Hydrogenation | Methanol, Conc. HCl, 40°C, H₂ stream, 5 hours | 50.4% | Not Specified | [1] |
| Platinum on Charcoal | 2-hydroxy-3-nitroacetophenone | Hydrogenation | Ethanol, 25°C, 50 p.s.i., 2.5 hours | Not Specified (3.0g from 4.0g starting material) | Chromatographically purified | [2] |
| Zinc Chloride (ZnCl₂) | Catechol and glycine | Friedel-Crafts Acylation | 1,2-dichloroethane, 10-15°C, 0.5 hours | 78.8% | Not Specified | [3] |
| Anhydrous Aluminum Chloride | Phenol and aminoacetonitrile mineral salt | Friedel-Crafts Type | Ethylene dichloride, 30-60°C | High Yield (Not quantified) | Not Specified | [4] |
| Multi-enzyme Biosynthesis | m-nitroacetophenone | Biocatalysis | In vitro, multi-enzyme system | 580 mg/L (from 75 mg/L initially) | Not Specified | [5] |
| Fe₂₅Ru₇₅@SILP | Acetophenone derivatives | Hydrodeoxygenation | 175°C, 50 bar H₂, 16 hours | Quantitative (for model substrates) | High selectivity | [6][7] |
Note: The Fe₂₅Ru₇₅@SILP catalyst was used for the hydrodeoxygenation of acetophenone derivatives and not directly for the synthesis of the target molecule, but it demonstrates high activity and selectivity for related transformations.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the literature.
Synthesis via Azide Intermediate and Catalytic Hydrogenation with Pd/C[1]
-
Azidation: 10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone is dissolved in 50 ml of acetone. To this solution, 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide are added. The mixture is refluxed for 24 hours.
-
Work-up: The insoluble materials are removed by filtration, and the filtrate is concentrated under reduced pressure. Ethyl acetate is added to the residue, and the solution is washed sequentially with water and saturated sodium chloride solution, then dried over anhydrous sodium sulfate.
-
Hydrogenation: The solvent is distilled off, and the resulting oily residue is dissolved in 100 ml of methanol and 13.6 ml of concentrated hydrochloric acid. 1.5 g of 10% palladium on carbon catalyst is added. The mixture is stirred under a hydrogen gas stream at 40°C for 5 hours.
-
Isolation: The reaction solution is filtered, and the filtrate is concentrated under reduced pressure. Acetone is added to the concentrated residue, and the precipitated crystals of 2-amino-3',4'-dihydroxyacetophenone hydrochloride are collected by filtration.
Friedel-Crafts Acylation using Zinc Chloride[3][8]
-
Reaction Setup: The synthesis involves a Friedel-Crafts acylation between catechol and glycine, mediated by a Lewis acid catalyst. Zinc chloride (ZnCl₂) is noted as a preferred catalyst for its efficacy in directing electrophilic substitution to the para position of catechol's aromatic ring.[8]
-
Procedure: The reaction is conducted in 1,2-dichloroethane at a temperature of 10-15°C for 0.5 hours.[3] A molar ratio of catechol to glycine of 1:1 to 1:1.1 is recommended to minimize side-product formation.[8]
-
Mechanism: The reaction proceeds through the formation of an acylium ion intermediate from glycine, which then attacks the activated aromatic system of catechol.[8]
Multi-Enzyme Biosynthesis[5]
-
Approach: A synthetic route was developed to produce 3-amino-2-hydroxy acetophenone (a related compound) from m-nitroacetophenone using an in vitro multi-enzyme system.
-
Optimization: The reaction system included three enzymes. The efficiency was enhanced by adjusting the molar ratios of the enzymes and optimizing ribosomal binding sites.
-
Yield Improvement: Through site-directed mutagenesis of key enzymes (nitrobenzene nitroreductase and hydroxylaminobenzene mutase), the product yield was significantly increased from 75 mg/L to 580 mg/L within 5 hours.
Visualizing the Synthetic Pathways
Diagrams of the synthetic workflows provide a clear overview of the reaction steps.
Caption: Synthetic route via an azide intermediate followed by catalytic hydrogenation.
Caption: One-step synthesis via Friedel-Crafts acylation of catechol with glycine.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 5. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols an ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04189D [pubs.rsc.org]
- 8. This compound hydrochloride | 5090-29-9 | Benchchem [benchchem.com]
A Comparative Guide to HPLC and LC-MS Methods for Noradrenaline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of noradrenaline (also known as norepinephrine). While the initial request specified "noradrenalone," the available scientific literature predominantly focuses on the analysis of the parent compound, noradrenaline. This guide will therefore focus on noradrenaline, a critical neurotransmitter and biomarker in numerous physiological and pathological processes.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for noradrenaline analysis depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix complexity, and throughput. LC-MS/MS is generally considered the gold standard for bioanalytical studies due to its superior sensitivity and selectivity.
Key Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | Key Advantages of LC-MS/MS |
| Linearity Range | 50 - 4000 ng/mL (in mouse brain)[1][2] | 0.05 - 100 ng/mL (in human plasma)[3] | Wider dynamic range, suitable for trace level quantification. |
| Limit of Detection (LOD) | 1.17 µg/mL (in rat urine)[4] | 0.0182 - 0.0797 ng/mL[5] | Significantly lower detection limits, enabling analysis of low concentration samples. |
| Limit of Quantification (LOQ) | 3.55 µg/mL (in rat urine)[4] | 0.0553 - 0.2415 ng/mL[5] | Higher sensitivity for accurate and precise measurement at low concentrations. |
| Precision (%RSD) | Intra-day: < 1%, Inter-day: < 2%[6] | Intra-day: 1.19% - 5.42%, Inter-day: 2.16% - 6.04%[7] | High reproducibility and reliability of measurements. |
| Recovery | 86.04% - 89.01% (in mouse brain)[1][2] | 73.37% - 116.63% (in blood), 80.9% - 115.33% (in urine)[5] | Efficient extraction and analysis from complex biological matrices. |
| Selectivity | Lower; potential for interference from co-eluting compounds. | Higher; based on mass-to-charge ratio, minimizing interferences. | Unambiguous identification and quantification of the target analyte. |
| Sample Throughput | Lower; longer run times may be required for adequate separation. | Higher; faster run times are often achievable.[3] | Increased efficiency for analyzing large numbers of samples. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. | |
| Expertise Required | Less complex to operate. | More complex, requiring specialized training. |
Experimental Protocols
Below are representative experimental protocols for the analysis of noradrenaline using HPLC-UV and LC-MS/MS. These are generalized methods and may require optimization for specific applications and matrices.
HPLC-UV Method for Noradrenaline Analysis
This protocol is based on methods developed for the analysis of noradrenaline in biological samples like brain tissue and urine.[1][4]
1. Sample Preparation (from brain tissue)
-
Homogenize tissue samples in 0.4 M perchloric acid.
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject the filtered sample into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of 0.05% formic acid and acetonitrile (e.g., 90:10, v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV detector at 280 nm.[8]
LC-MS/MS Method for Noradrenaline Analysis
This protocol is a composite of methods used for the sensitive quantification of noradrenaline in plasma and blood.[3][5][9]
1. Sample Preparation (from plasma)
-
Protein Precipitation: Add cold acetonitrile to the plasma sample to precipitate proteins.[3]
-
Solid Phase Extraction (SPE) (Optional, for higher purity):
-
Condition a weak cation exchange SPE cartridge.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove impurities.
-
Elute noradrenaline with an appropriate solvent (e.g., 5% formic acid in methanol).
-
-
Derivatization (Optional, to improve chromatographic properties): Derivatization with reagents like d4-acetaldehyde can improve sensitivity and chromatography.[3]
-
Reconstitute the dried extract in the mobile phase.
2. LC-MS/MS Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase:
-
Flow Rate: 0.7 mL/min.[3]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for noradrenaline and an internal standard.
-
Cross-Validation Workflow
The cross-validation of two analytical methods is crucial to ensure that they provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Workflow for cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of noradrenaline.
-
HPLC-UV is a cost-effective and reliable method suitable for applications where high sensitivity is not a primary requirement and the sample matrix is relatively simple.[1][2]
-
LC-MS/MS offers superior sensitivity, selectivity, and throughput, making it the preferred method for complex biological matrices and studies requiring the detection of trace levels of noradrenaline.[3][5]
The selection of the most appropriate method should be based on a careful consideration of the specific analytical needs, available resources, and the nature of the samples to be analyzed. A thorough cross-validation is essential when transitioning between these methods or when comparing data from different analytical platforms.
References
- 1. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. criver.com [criver.com]
- 4. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 5. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Simultaneous determination of adrenaline, noradrenaline, cortisone and cortisol in plasma with HPLC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of adrenaline, noradrenaline and corticosterone in rodent blood by ion pair reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Enantiomeric Purity of Chiral 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the stereochemistry of a chiral molecule is a critical attribute that can significantly impact its pharmacological and toxicological properties. This guide provides a comprehensive comparison of three widely used analytical techniques for confirming the enantiomeric purity of chiral 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Circular Dichroism (CD) Spectroscopy.
Method Comparison at a Glance
The selection of an appropriate analytical method depends on various factors, including the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Derivatizing Agents (CDA) | Circular Dichroism (CD) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Differential absorption of circularly polarized light by enantiomers. |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with distinct signals for each diastereomer. | CD spectrum showing positive or negative Cotton effects. |
| Enantiomeric Excess (ee) Calculation | Relative peak areas of the enantiomers.[1] | Integration of diastereomeric proton signals.[2] | Correlation of CD signal intensity to a calibration curve.[3] |
| Sensitivity | High (ng to pg level). | Moderate (mg level). | Moderate to High (µg to mg level). |
| Accuracy | High (typically <2% error). | High (typically <5% error). | Good (can be <5% error with proper calibration).[3] |
| Analysis Time per Sample | 15-60 minutes. | 10-30 minutes for NMR acquisition, plus reaction time for derivatization. | < 5 minutes. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Derivatization reaction required. | Dissolution in a suitable solvent; derivatization may be needed. |
| Instrumentation Cost | High. | High. | Moderate. |
| Required Expertise | Moderate to High. | High. | Moderate. |
| High-Throughput Screening (HTS) Compatibility | Moderate. | Low. | High.[4][5] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[6] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Experimental Protocol
-
Column Selection: For a compound like this compound, which contains both an amino group and a catechol moiety, polysaccharide-based CSPs such as Chiralcel® OD-H, Chiralpak® AD, or protein-based columns like a Chiral-AGP are excellent starting points.[6][7]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and a polar alcohol like isopropanol or ethanol. For reversed-phase chromatography, a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol is used. The presence of the amine may necessitate the addition of a small amount of a basic modifier like diethylamine to the mobile phase to improve peak shape.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C. Temperature can be optimized to improve resolution.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 280 nm for the catechol group).
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.[1]
Workflow for Chiral HPLC
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents (CDA)
This method involves the reaction of the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their quantification.[2] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic CDA for amines and alcohols.[8]
Experimental Protocol
-
Derivatization:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add 1.1 equivalents of enantiomerically pure (R)- or (S)-Mosher's acid chloride.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to scavenge the HCl produced.
-
Gently shake the tube to mix the reactants and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature). The progress can be monitored by TLC or ¹H NMR.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed diastereomeric center are often the most differentiated.
-
Integrate the areas of these two signals (I1 and I2).
-
The diastereomeric ratio (and thus the original enantiomeric ratio) is given by the ratio of the integrals. The enantiomeric excess is calculated as: % ee = |(I1 - I2) / (I1 + I2)| * 100.
-
Logical Relationship in NMR with CDA
Caption: Principle of enantiomeric purity analysis using NMR with a CDA.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by chiral molecules. Enantiomers will have mirror-image CD spectra. This technique can be very rapid, making it suitable for high-throughput screening.[4][5] For molecules that lack a strong chromophore near the chiral center, derivatization may be necessary to induce a measurable CD signal.[4]
Experimental Protocol
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
Optional Derivatization: If the intrinsic CD signal is weak, the primary amine can be derivatized. For example, condensation with pyridine-2-carboxaldehyde can form an imine that coordinates with a chiral metal complex (e.g., a copper(I)-BINAP complex), leading to a strong CD signal.[5]
-
-
CD Measurement:
-
Record the CD spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).
-
The spectrum will show positive or negative peaks (Cotton effects) characteristic of the enantiomeric composition. A racemic mixture will have no CD signal.
-
-
Data Analysis:
-
A calibration curve is required. This is generated by measuring the CD signal intensity at a specific wavelength for a series of samples with known enantiomeric excess.
-
The enantiomeric excess of an unknown sample is then determined by comparing its CD signal intensity to the calibration curve.
-
Decision Pathway for CD Spectroscopy
Caption: Decision process for enantiomeric purity analysis by CD spectroscopy.
Conclusion
The choice of method for determining the enantiomeric purity of this compound should be guided by the specific research needs. Chiral HPLC offers the most accurate and reliable quantification and is considered the gold standard. NMR with chiral derivatizing agents is a valuable alternative, particularly when HPLC is unavailable or when structural confirmation of the diastereomers is desired. Circular Dichroism spectroscopy provides a rapid screening method, which is especially advantageous in high-throughput settings, although it may require more extensive method development, including derivatization and calibration. For regulatory submissions and quality control in drug development, Chiral HPLC is generally the preferred method due to its high accuracy and established validation protocols.
References
- 1. physicsforums.com [physicsforums.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. A facile circular dichroism protocol for rapid determination of enantiomeric excess and concentration of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (also known as Noradrenalone or Adrenalone), a compound frequently used in pharmaceutical research and development. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
I. Chemical and Hazard Profile
This compound and its hydrochloride salt are catecholamine derivatives. Understanding their hazard profile is the first step in safe handling and disposal. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] Some related compounds are classified as toxic if swallowed.[2][3] | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation.[4] | Inhalation |
Note: The toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous.
II. Guiding Principles for Chemical Waste Management
A hierarchical approach to waste management should be adopted, prioritizing the reduction and recycling of waste whenever possible.[5]
-
Waste Minimization : Order only the necessary quantities of the chemical to avoid surplus.[6]
-
Segregation : Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly labeled waste container.[5][7]
-
Proper Storage : Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][7] Containers must be kept closed except when adding waste.[5][6][7]
III. Step-by-Step Disposal Protocol
Disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps from the point of generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
IV. Detailed Disposal Procedures
1. Collection and Containment:
-
Solid Waste : Collect pure, unused this compound, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, leak-proof container.[7] The container must be compatible with the chemical and have a secure lid.[7]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.[5] Halogenated and non-halogenated solvent wastes are often collected separately.[5]
2. Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date when waste was first added to the container
3. Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should be away from general lab traffic and incompatible chemicals. Ensure that the container is kept closed at all times, except when adding waste.[6][7]
4. Final Disposal: Due to its hazardous properties, this compound is not suitable for drain or trash disposal .[6][8]
-
Professional Disposal Service : The universally recommended method for disposal is to contact a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Incineration : The preferred method of destruction is typically to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This ensures the complete destruction of the compound and minimizes environmental release.
5. Handling Spills: In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[4] Wearing appropriate PPE (gloves, safety glasses, lab coat), sweep up the solid material, taking care to avoid generating dust, and place it in a sealed container for disposal.[3] Clean the spill area thoroughly.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
- 1. biosynth.com [biosynth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. isotope.com [isotope.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (CAS: 499-61-6) and its hydrochloride salt (CAS: 5090-29-9). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The handling of this compound and its salts requires stringent personal protective measures due to its potential hazards, including skin, eye, and respiratory irritation, and harm if swallowed. The hydrochloride salt is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
A comprehensive PPE strategy is mandatory for all personnel handling this compound.
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavyweight nitrile or butyl rubber gloves should be used. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. |
| Respiratory Protection | For handling powders outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement. If aerosolization is likely or for spill cleanup, a full-face respirator with appropriate cartridges should be used. |
| Body Protection | A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Footwear | Fully enclosed, chemical-resistant footwear is mandatory. |
Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Engineering Controls
-
Ventilation: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical container.
-
-
Weighing the Compound:
-
Don all required PPE.
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat.
-
Close the primary container tightly immediately after dispensing.
-
-
Preparing Solutions:
-
Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
If necessary, use a magnetic stirrer or gentle agitation to dissolve the compound completely.
-
Clearly label the prepared solution with the chemical name, concentration, date, and your initials.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Segregation
-
Solid Waste: Collect all unused compounds, contaminated weigh boats, gloves, bench paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Waste Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
-
Minor Spill (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent entry into the affected area.
-
Follow the guidance of emergency response personnel.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound before beginning any work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
